molecular formula C6H7NO B7722540 5-Methylpyridin-2(1H)-one CAS No. 1192-99-0

5-Methylpyridin-2(1H)-one

Cat. No.: B7722540
CAS No.: 1192-99-0
M. Wt: 109.13 g/mol
InChI Key: SOHMZGMHXUQHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-pyridinol is a member of methylpyridines.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHMZGMHXUQHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143120
Record name 5-Methyl-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-68-5, 91914-06-6, 1192-99-0
Record name 2-Hydroxy-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91914-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-pyridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridinone, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-pyridone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Pyridinol, 5-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-2-PYRIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C173P2D70Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydroxy-5-methylpyridine (B17766), a key intermediate in the pharmaceutical and agrochemical industries. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and includes workflow diagrams to illustrate the synthetic and analytical processes.

Synthesis of 2-Hydroxy-5-methylpyridine

2-Hydroxy-5-methylpyridine, also known as 5-methyl-2(1H)-pyridone, can be synthesized through various routes. The choice of a specific method may depend on the availability of starting materials, desired yield, and scalability. This guide details three common synthetic pathways.

Synthesis from 3-Cyano-6-hydroxypyridine

One efficient method involves the catalytic hydrogenation of 3-cyano-6-hydroxypyridine. This process reduces the cyano group to a methyl group, yielding the desired product.[1][2][3]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 3-cyano-6-hydroxypyridine and sodium lauryl sulfate (B86663) in a mixed solvent of n-butanol and water.[3][4]

  • Heat the mixture to 50°C.[3][4]

  • Slowly add a solution of 98% sulfuric acid in water.[3][4]

  • After stirring for approximately 20 minutes, cool the mixture to room temperature.[3][4]

  • Add 5% Palladium on carbon (Pd/C) catalyst to the reaction mixture.[2][3][4]

  • Replace the atmosphere in the vessel with hydrogen gas and carry out the hydrogenation at atmospheric pressure for 6 hours.[2][3][4]

  • Upon completion, filter the reaction mixture to remove the catalyst.[2][3][4]

  • Wash the filtrate with a 10% aqueous solution of sodium hydroxide.[2][4]

  • Partially neutralize the solution to a pH of 5 and extract the product with n-butanol.[2][4]

  • The resulting solution contains crude 2-hydroxy-5-methylpyridine. Further purification can be achieved by chromatography.[4]

A reported yield for this method is 83%.[2][4]

Experimental Workflow:

Synthesis_from_Cyano cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up start Dissolve 3-cyano-6-hydroxypyridine and sodium lauryl sulfate in n-butanol/water heat Heat to 50°C start->heat add_acid Add H2SO4 solution heat->add_acid stir Stir for 20 min add_acid->stir cool Cool to RT stir->cool add_catalyst Add 5% Pd/C cool->add_catalyst hydrogenate Hydrogenate at atm. pressure for 6 hours add_catalyst->hydrogenate filter Filter to remove catalyst hydrogenate->filter wash Wash with 10% NaOH (aq) filter->wash neutralize Neutralize to pH 5 wash->neutralize extract Extract with n-butanol neutralize->extract end Crude 2-hydroxy-5-methylpyridine extract->end

Caption: Synthesis of 2-hydroxy-5-methylpyridine from 3-cyano-6-hydroxypyridine.

Synthesis from 2-Amino-5-methylpyridine (B29535)

Another common approach is the hydroxylation of 2-amino-5-methylpyridine.[1] This is often achieved through a diazotization reaction followed by hydrolysis. A related, though distinct, synthesis starting from 2-amino-5-methylpyridine involves nitration to form 2-hydroxy-5-methyl-3-nitropyridine (B188116) as an intermediate.[5]

Experimental Protocol (for 2-hydroxy-5-methyl-3-nitropyridine intermediate):

  • In a round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.[5]

  • Prepare a nitrating mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid.[5]

  • Gradually add the nitrating mixture to the solution of 2-amino-5-methylpyridine, maintaining the reaction temperature at 130°C. Foaming will occur.[5]

  • After the addition is complete, pour the colored solution onto 300 g of ice.[5]

  • Adjust the pH to approximately 3-4 with aqueous ammonia (B1221849) to precipitate the product.[5]

  • Collect the precipitate by filtration, wash with water, and dry.[5]

  • Recrystallize the crude product from hot water to obtain pure 2-hydroxy-5-methyl-3-nitropyridine.[5]

Further steps would be required to remove the nitro group to yield 2-hydroxy-5-methylpyridine.

Synthesis from 2-Bromo-5-methylpyridine (B20793)

2-Hydroxy-5-methylpyridine can also be synthesized from 2-bromo-5-methylpyridine through a nucleophilic substitution reaction.

Experimental Protocol:

  • In a dry Schlenk tube under an inert atmosphere, dissolve 2-bromo-5-methylpyridine (5.98 g, 35.0 mmol) in 100 mL of tert-amyl alcohol.[4]

  • Add potassium tert-butoxide (39.3 g, 350.0 mmol).[4]

  • Stir the mixture at 100°C for 40 hours.[4]

  • Remove the solvent under reduced pressure.[4]

  • Dissolve the residue in 50 mL of formic acid and stir for 24 hours at room temperature.[4]

  • Adjust the pH to approximately 6 using a 3N aqueous KOH solution.[4]

  • Extract the product with chloroform (B151607) (3x).[4]

  • Wash the combined organic phases with brine, dry over MgSO₄, filter, and evaporate the solvent.[4]

  • Purify the residue by column chromatography (8% MeOH in DCM) to afford the final product as a white solid (2.75 g, 72% yield).[4]

Characterization of 2-Hydroxy-5-methylpyridine

The identity and purity of synthesized 2-hydroxy-5-methylpyridine are confirmed using various analytical techniques.

Physical Properties
PropertyValueReference
AppearanceWhite to light yellow crystalline powder[2][6][7]
Melting Point183-187 °C
Molecular FormulaC₆H₇NO[6][8][9]
Molar Mass109.13 g/mol [6][8]
SolubilitySlightly soluble in water, soluble in common organic solvents[6]
Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
13.17s-OH
7.23d2.6H-C(6)
6.93d1.0H-C(4)
6.45d9.1H-C(3)
2.06s-CH₃

Data obtained from Bell, C.L. et al. J. Heterocycl. Chem. 2, 420 (1965) as cited in ChemicalBook.[10]

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-hydroxy-5-methylpyridine is characterized by the following key absorptions:

Wavenumber (cm⁻¹)Description
~3400O-H stretching
~3000C-H stretching (aromatic and methyl)
~1650C=O stretching (from pyridone tautomer)
~1600, ~1480C=C and C=N stretching (aromatic ring)

Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, ATR).[8]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For 2-hydroxy-5-methylpyridine, the molecular ion peak [M]⁺ is observed at m/z = 109.[8]

Analytical Workflow:

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Confirmation sample Synthesized 2-Hydroxy-5-methylpyridine nmr 1H NMR Spectroscopy sample->nmr ir Infrared Spectroscopy sample->ir ms Mass Spectrometry sample->ms mp Melting Point Determination sample->mp nmr_data Confirm proton environments nmr->nmr_data ir_data Identify functional groups ir->ir_data ms_data Confirm molecular weight ms->ms_data mp_data Assess purity mp->mp_data result Structure and Purity Confirmed nmr_data->result ir_data->result ms_data->result mp_data->result

Caption: Workflow for the characterization of 2-hydroxy-5-methylpyridine.

Applications and Significance

2-Hydroxy-5-methylpyridine is a valuable building block in organic synthesis.[1][2] It serves as a crucial intermediate in the production of various pharmaceuticals and agrochemicals.[1] For instance, it is a known impurity in the antifibrotic drug Pirfenidone.[2] Its utility also extends to its role as a ligand in coordination chemistry.[1] The presence of the hydroxyl group enhances its reactivity, making it a key component in the development of new chemical entities.[1]

This guide provides foundational information for researchers and professionals working with 2-hydroxy-5-methylpyridine, enabling a better understanding of its synthesis and analytical characterization.

References

In-Depth Technical Guide to the Physical Properties of 5-Methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 5-Methylpyridin-2(1H)-one, a heterocyclic compound of interest in biochemical research and pharmaceutical development. This document details its melting point and solubility characteristics, supported by experimental protocols and a logical workflow for its synthesis.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application in various scientific contexts. The key physical properties are summarized in the table below.

Physical PropertyValueSource
Melting Point168-170 °CThe Good Scents Company
183-187 °CChemicalBook[1]
Water Solubility1.973 x 10⁴ mg/L (at 25 °C, estimated)The Good Scents Company[2]
Solubility in Organic SolventsSlightly soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and MethanolChemicalBook[1]

Tautomerism

This compound exists in a tautomeric equilibrium with its enol form, 2-hydroxy-5-methylpyridine. The predominant tautomer is influenced by the solvent environment. In polar solvents, the pyridone form is favored, while non-polar solvents shift the equilibrium towards the hydroxypyridine form. This property is critical for understanding its reactivity and spectroscopic characteristics.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination and verification of the physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity and is determined as the temperature range over which the solid transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating oil (e.g., mineral oil or silicone oil)

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in the heating oil bath of the melting point apparatus.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded. This range represents the melting point.

  • Verification: For accuracy, the procedure should be repeated with a fresh sample.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vial is agitated in a constant temperature shaker or water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.

  • Sample Analysis: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and its concentration is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.

Synthesis Workflow

This compound can be utilized as a key intermediate in the synthesis of more complex molecules. A logical workflow for a typical synthetic application is outlined below.

SynthesisWorkflow Start Starting Material (e.g., 2-Chloro-5-methylpyridine) Reaction1 Hydrolysis Start->Reaction1 Intermediate1 This compound Reaction2 Further Functionalization (e.g., Halogenation, Nitration) Intermediate1->Reaction2 Reaction1->Intermediate1 Intermediate2 Functionalized Intermediate Reaction2->Intermediate2 Reaction3 Coupling Reaction Intermediate2->Reaction3 FinalProduct Target Molecule (e.g., Pharmaceutical Compound) Reaction3->FinalProduct

A generalized synthetic workflow utilizing this compound as a key intermediate.

This diagram illustrates a multi-step synthesis where a starting material is first converted to this compound. This intermediate then undergoes further chemical modifications, such as the introduction of other functional groups, followed by a coupling reaction to yield the final target molecule. This workflow highlights the versatility of this compound as a building block in organic synthesis.

References

5-Methylpyridin-2(1H)-one Tautomerism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 5-methylpyridin-2(1H)-one. The document details the fundamental principles of lactam-lactim tautomerism, the influence of solvent and substituents on the equilibrium, and methodologies for its quantitative analysis.

Introduction to Lactam-Lactim Tautomerism

This compound, a substituted pyridine (B92270) derivative, exists as a dynamic equilibrium between two tautomeric forms: the lactam (keto) form, this compound, and the lactim (enol) form, 5-methyl-2-hydroxypyridine.[1][2][3] This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring.[1][2] The position of this equilibrium is crucial as the two tautomers exhibit different physicochemical properties, including polarity, hydrogen bonding capabilities, and aromaticity, which can significantly impact their biological activity and pharmacokinetic profiles.[2][4]

The equilibrium is influenced by several factors, most notably the solvent's polarity, temperature, and the nature of substituents on the pyridine ring.[3][5][6][7] Generally, in polar solvents, the more polar lactam form is favored, while non-polar solvents tend to favor the less polar lactim form.[2][3] In the solid state, this compound has been shown to exist in the lactam form.

Tautomeric Equilibrium of Substituted 2-Pyridones

The equilibrium constant, KT, is defined as the ratio of the lactim tautomer to the lactam tautomer:

KT = [Lactim] / [Lactam]

Quantitative Data for 2-Pyridone and Related Compounds

The following tables summarize the tautomeric equilibrium constants and thermodynamic parameters for 2-pyridone and a substituted derivative in various conditions. This data serves as a valuable reference for predicting the behavior of this compound.

CompoundSolventTautomer Ratio ([Lactam]/[Lactim])KT ([Lactim]/[Lactam])Reference
2-PyridoneGas Phase~1~1[2]
2-PyridoneCyclohexane0.42.5[2]
2-PyridoneChloroform2.00.5[2]
2-PyridoneAcetonitrile320.031[2]
2-PyridoneWater9900.001[2]
6-chloro-2-pyridoneD2O (Room Temp.)2.10.476[8]
CompoundTautomerizationΔH (kJ/mol)ΔS (J/mol·K)Reference
6-methoxy-2-pyridoneLactam → Lactim (in water)26.858[9]
6-chloro-2-pyridoneLactam → Lactim (in D2O)13.832.6[8]

Experimental Protocols for Tautomeric Equilibrium Determination

The quantitative determination of the tautomeric equilibrium of this compound can be achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Computational methods also provide valuable insights into the relative stabilities of the tautomers.[5][10]

NMR Spectroscopy

Principle: 1H and 13C NMR spectroscopy can distinguish between the lactam and lactim forms due to the different chemical environments of the protons and carbons in each tautomer. The ratio of the tautomers can be determined by integrating the signals corresponding to each form. To obtain definitive chemical shift values for each tautomer, the N-methylated (1,5-dimethylpyridin-2(1H)-one) and O-methylated (2-methoxy-5-methylpyridine) derivatives are synthesized as "locked" lactam and lactim analogues, respectively.

Protocol:

  • Synthesis of Reference Compounds:

  • Sample Preparation:

    • Prepare solutions of this compound, 1,5-dimethylpyridin-2(1H)-one, and 2-methoxy-5-methylpyridine of known concentrations in the desired deuterated solvents (e.g., CDCl3, DMSO-d6, D2O).

  • NMR Data Acquisition:

    • Acquire 1H and 13C NMR spectra for all samples under the same experimental conditions (temperature, spectrometer frequency).

  • Data Analysis:

    • Identify the characteristic signals for the lactam and lactim tautomers by comparing the spectrum of this compound with those of the N-methyl and O-methyl derivatives.

    • Integrate the well-resolved signals corresponding to each tautomer in the 1H NMR spectrum of this compound.

    • Calculate the molar ratio of the two tautomers from the integral values. The equilibrium constant KT can then be determined.

UV-Vis Spectroscopy

Principle: The lactam and lactim tautomers have distinct electronic structures and thus exhibit different UV-Vis absorption spectra. The lactam form typically absorbs at a longer wavelength compared to the lactim form. By comparing the spectrum of the tautomeric mixture to the spectra of the "locked" N-methyl and O-methyl derivatives, the concentration of each tautomer can be determined.

Protocol:

  • Synthesis of Reference Compounds:

    • Synthesize 1,5-dimethylpyridin-2(1H)-one and 2-methoxy-5-methylpyridine as described for the NMR protocol.

  • Sample Preparation:

    • Prepare a series of solutions of this compound, 1,5-dimethylpyridin-2(1H)-one, and 2-methoxy-5-methylpyridine in the desired solvents of spectroscopic grade.

  • UV-Vis Data Acquisition:

    • Record the UV-Vis absorption spectra of all solutions over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Determine the molar absorptivity (ε) for the N-methyl (lactam) and O-methyl (lactim) derivatives at their respective absorption maxima (λmax).

    • The absorbance of the this compound solution at a specific wavelength is the sum of the absorbances of the two tautomers.

    • By applying the Beer-Lambert law and solving a system of simultaneous equations at two different wavelengths, the concentrations of the lactam and lactim forms can be calculated, from which the equilibrium constant KT is determined.

Visualizations

Tautomeric Equilibrium of this compound

Caption: The lactam-lactim tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium

Factors Factors Influencing Tautomeric Equilibrium cluster_solvent Equilibrium Lactam-Lactim Equilibrium Lactam_Favored Lactam Form Lactim_Favored Lactim Form Solvent Solvent Polarity Solvent->Equilibrium Polar Polar Solvents (e.g., Water, Alcohols) Solvent->Polar High NonPolar Non-Polar Solvents (e.g., Cyclohexane) Solvent->NonPolar Low Temperature Temperature Temperature->Equilibrium Substituents Substituents Substituents->Equilibrium Polar->Lactam_Favored Favors NonPolar->Lactim_Favored Favors

Caption: Key factors that influence the position of the lactam-lactim equilibrium.

Experimental Workflow for Tautomeric Analysis

Workflow Experimental Workflow for Tautomeric Analysis cluster_synthesis Synthesis of Reference Compounds cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Analysis Synth_N_Methyl Synthesize 1,5-dimethylpyridin-2(1H)-one (Locked Lactam) Prepare_Samples Prepare solutions in various solvents Synth_N_Methyl->Prepare_Samples Synth_O_Methyl Synthesize 2-methoxy-5-methylpyridine (Locked Lactim) Synth_O_Methyl->Prepare_Samples Acquire_Spectra Acquire NMR and/or UV-Vis spectra Prepare_Samples->Acquire_Spectra Analyze_Spectra Compare spectra with reference compounds Acquire_Spectra->Analyze_Spectra Calculate_Ratio Integrate signals / Solve equations to determine tautomer ratio Analyze_Spectra->Calculate_Ratio Determine_KT Calculate Equilibrium Constant (KT) Calculate_Ratio->Determine_KT

References

A Technical Guide to the Biological Activity of 5-Methyl-2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-pyridone scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological properties.[1][2] Derivatives of 5-methyl-2-pyridone, which exist in tautomeric equilibrium with 2-hydroxy-5-methylpyridine, have garnered significant attention from researchers and drug development professionals.[3] This is due to their versatile biological activities, including anticancer, antimicrobial, and antiviral effects, among others.[1][2][4] The structural simplicity of the 5-methyl-2-pyridone core allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological targets.[5] This guide provides a comprehensive technical overview of the synthesis, biological activities, and experimental evaluation of 5-methyl-2-pyridone derivatives, tailored for researchers, scientists, and drug development professionals.

General Synthesis and Drug Discovery Workflow

The synthesis of 5-methyl-2-pyridone derivatives often involves the cyclization of acyclic nitrile compounds or the chemical modification of existing pyridine (B92270) ring systems.[3][6] These strategies provide a robust foundation for generating diverse chemical libraries for biological screening. The overall process, from initial concept to lead optimization, follows a structured workflow.

drug_discovery_workflow target_id Target Identification (e.g., Kinases, Viral Enzymes) design Computational Design & In Silico Screening target_id->design synthesis Synthesis & Purification design->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Biological Screening characterization->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo sar SAR Studies in_vitro->sar Feedback lead_opt Lead Optimization in_vivo->lead_opt sar->design Feedback sar->lead_opt

Caption: Generalized workflow for the discovery and development of novel pyridone derivatives.[7]

Anticancer and Antiproliferative Activity

Pyridone-containing molecules have demonstrated significant antiproliferative activity against a variety of human tumor cell lines.[8] Their mechanisms of action often involve the inhibition of key biological targets such as kinases (e.g., PIM-1, Met kinase) and tubulin polymerization.[5][8][9][10]

Data Presentation: In Vitro Anticancer Activity
Compound/SeriesCancer Cell LineIC50 (µM)Reference
Pyridinone-quinazoline derivativesMCF-7, HeLa, HepG29 - 15[5]
Fused 2-pyridone derivativesHeLa0.33 to >100[11]
3-Cyanopyridine (B1664610) (7h)MCF-7 (Breast)1.89[10]
3-Cyanopyridine (8f)MCF-7 (Breast)1.69[10]
2-Pyridone Analog (A9)HT-29 (Colon)20.77[12]
1,2-dihydropyridine (4d)HEPG2 (Liver)26.5[13]
1,2-dihydropyridine (4e)HEPG2 (Liver)19.2[13]
Met Kinase Inhibitors (44a, 44b)GTL-16 (Gastric)0.06, 0.07[5]
Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[8]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-methyl-2-pyridone derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

Visualization: Anticancer Screening Workflow

anticancer_workflow start Prepare Pyridone Compound Stock Solutions plate_cells Plate Human Cancer Cell Lines (96-well) start->plate_cells treat_cells Treat Cells with Serial Dilutions plate_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate mtt_assay Perform MTT Assay for Viability incubate->mtt_assay read_plate Measure Absorbance (Microplate Reader) mtt_assay->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50 mechanistic_studies Mechanistic Studies for Promising Compounds (e.g., Flow Cytometry, Western Blot) calculate_ic50->mechanistic_studies If IC50 is low end Identify Lead Candidates mechanistic_studies->end

Caption: High-level experimental workflow for in vitro anticancer drug testing.[8]

Antimicrobial Activity

Derivatives of 2-pyridone have shown considerable potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[9][14] Some compounds function as dual inhibitors of key bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR).[15]

Data Presentation: In Vitro Antimicrobial Activity
CompoundTarget OrganismActivity (MIC or Inhibition Zone)Reference
3g (thiazolo[4,5-b]pyridin-2-one)Pseudomonas aeruginosaMIC: 0.21 µM[9]
3g (thiazolo[4,5-b]pyridin-2-one)Escherichia coliMIC: 0.21 µM[9]
5cE. coliInhibition zone: 15 mm[16]
5dStaphylococcus aureusInhibition zone: 18 mm[16]
11a (N-Sulfonamide 2-Pyridone)S. aureusMIC: 31.25 µg/mL[15]
9E. coliMIC: 3.12 µg/mL[17]
10E. coliMIC: 1.56 µg/mL[17]
Experimental Protocol

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]

  • Compound Preparation: Dissolve the test compounds in a suitable solvent, such as DMSO, to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[18]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.[18]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[18]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.[18]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[18]

Visualization: Antimicrobial Susceptibility Testing Workflow

antimicrobial_workflow start Prepare Compound Stock Solutions prepare_plates Perform Serial Dilutions in 96-Well Plates start->prepare_plates inoculate Inoculate Plates with Microbial Suspension prepare_plates->inoculate prepare_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prepare_inoculum->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read_mic Visually Inspect Wells for Growth (Turbidity) incubate->read_mic determine_mic Determine MIC Value read_mic->determine_mic end Identify Active Compounds determine_mic->end

Caption: General workflow for antimicrobial susceptibility testing (AST).[18]

Antiviral Activity

Several 5-methyl-2-pyridone derivatives have been identified as potent antiviral agents, demonstrating activity against a range of viruses including Hepatitis B Virus (HBV) and Respiratory Syncytial Virus (RSV).[20][21] The mechanisms can involve direct inhibition of viral enzymes, such as DNA polymerase, or modulation of the host's immune response to infection.[20][21]

Data Presentation: In Vitro Antiviral Activity
CompoundTarget VirusActivity (IC50 / EC50)Mechanism of ActionReference
5dHepatitis B Virus (HBV)IC50: 0.206 µMInhibition of HBV DNA replication[21]
6lHepatitis B Virus (HBV)IC50: 0.12 µMInhibition of HBV DNA replication[21]
3l (Steroidal Pyridine)Respiratory Syncytial Virus (RSV)EC50: 3.13 µMInhibition of viral replication; Downregulation of inflammatory factors[20]
Experimental Protocol

Virus Yield Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles in cell culture.[22]

  • Cell Culture: Plate susceptible host cells in multi-well plates and grow to confluency.

  • Infection and Treatment: Infect the cell monolayers with the target virus at a specific multiplicity of infection (MOI). Simultaneously or at various time points, add serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for the virus to complete its replication cycle (e.g., 24-72 hours).

  • Harvesting: After incubation, harvest the cell culture supernatant (and/or cell lysates) from each well.

  • Titration: Determine the titer of infectious virus in each harvested sample using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Calculate the reduction in virus titer for each compound concentration compared to the untreated virus control. Determine the EC50 value, the concentration of the compound that reduces the virus yield by 50%.[22]

Visualization: Antiviral Mechanism of Action

antiviral_pathway RSV RSV Infection Replication Viral Replication RSV->Replication TLR3 TLR-3 RSV->TLR3 RIGI RIG-I RSV->RIGI Compound Compound 3l (Pyridone Derivative) Compound->Replication Inhibits Compound->TLR3 Suppresses Compound->RIGI Suppresses Cytokines Pro-inflammatory Cytokines (IL-6, IFN-β) TLR3->Cytokines RIGI->Cytokines Inflammation Lung Inflammation Cytokines->Inflammation

References

The Pyridinone Core: A Technical Guide to its Discovery, History, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, stands as a privileged structure in medicinal chemistry. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and synthetic accessibility have made it a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of pyridinone compounds in research, detailing key synthetic milestones, the evolution of their therapeutic applications, and the experimental methodologies that have underpinned their development.

Discovery and Historical Synthesis of the Pyridinone Core

The journey of the pyridinone core is intrinsically linked to the broader history of pyridine (B92270) chemistry. While pyridine was first isolated in 1849, the systematic synthesis of its derivatives, including pyridones, gained momentum in the late 19th century.

The Hantzsch Pyridine Synthesis: A Foundational Method

The first major synthesis of pyridine derivatives, which laid the groundwork for accessing pyridinone structures, was described in 1881 by the German chemist Arthur Rudolf Hantzsch.[1][2] The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor like ammonia.[1] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[1] This method's versatility and robustness provided a practical route to a wide range of substituted pyridines, which could be further modified to yield pyridinones.

The Guareschi-Thorpe Condensation: A Direct Route to 2-Pyridones

Another historically significant method is the Guareschi-Thorpe condensation, first reported by Icilio Guareschi in 1897 and later investigated by Jocelyn Field Thorpe.[3] This reaction involves the condensation of a cyanoacetamide with a 1,3-diketone to directly form a 2-pyridone.[3] A modification of this reaction, often referred to as the Guareschi-Thorpe reaction, involves the condensation of two moles of cyanoacetamide with a carbonyl compound in the presence of a secondary amine to afford a 6-aminopyridone.[3]

Key Milestones in the Discovery of Biological Activity

The therapeutic potential of pyridinone compounds began to be realized in the mid-20th century, with significant discoveries in the areas of cardiovascular and fibrotic diseases.

The Dawn of Cardiotonic Pyridinones: Amrinone and Milrinone (B1677136)

In the 1970s, a new class of non-glycosidic inotropic agents emerged with the discovery of the bipyridine pyridinone, amrinone. This was followed by the development of its more potent and selective analogue, milrinone. These compounds were found to exert their cardiotonic effects through the inhibition of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[2][4]

The Emergence of an Antifibrotic Agent: Pirfenidone (B1678446)

Also in the 1970s, the antifibrotic properties of pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridinone) were first identified.[5] Early studies in animal models demonstrated its efficacy in reducing fibrosis, leading to its eventual development for the treatment of idiopathic pulmonary fibrosis (IPF).[5][6] Pirfenidone was first approved for IPF in Japan in 2008, followed by Europe in 2011 and the United States in 2014.[5][7]

Quantitative Data of Key Pyridinone Compounds

The following tables summarize key quantitative data for the historically significant pyridinone compounds discussed.

CompoundClassMechanism of ActionIC50 / ED50Year of First Approval
Milrinone Cardiotonic AgentPhosphodiesterase 3 (PDE3) InhibitorED50: 37 µg/kg (in dogs, i.v.)[4]1987 (USA)
Pirfenidone Antifibrotic AgentTGF-β Synthesis Inhibitor-2008 (Japan)[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the development of pyridinone compounds are provided below.

Synthesis of 2-Pyridones via the Guareschi-Thorpe Condensation

Objective: To synthesize a 2-pyridone derivative through the condensation of a 1,3-dicarbonyl compound and cyanoacetamide.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Cyanoacetamide

  • Ammonium (B1175870) carbonate

  • Ethanol (B145695)

  • Water

  • Reaction vessel with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine the 1,3-dicarbonyl compound (1 mmol), cyanoacetamide (1 mmol), and ammonium carbonate (1 mmol).

  • Add a 1:1 mixture of ethanol and water (2 mL).

  • Stir the mixture at 80°C for the time required for the reaction to complete (typically monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction medium and can be collected by filtration.

  • Wash the solid product with cold ethanol and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Phosphodiesterase 3 (PDE3) Inhibition Assay for Cardiotonic Activity

Objective: To determine the inhibitory effect of a pyridinone compound on PDE3 activity.

Materials:

  • Recombinant human PDE3 enzyme

  • [³H]-cAMP (radiolabeled substrate)

  • Test pyridinone compound (e.g., milrinone)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Scintillation counter

  • Microtiter plates

Procedure:

  • Prepare serial dilutions of the test pyridinone compound in the assay buffer.

  • In a microtiter plate, add the assay buffer, recombinant PDE3 enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding [³H]-cAMP.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., by boiling).

  • Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.

  • Separate the unreacted [³H]-cAMP from the [³H]-adenosine using an ion-exchange resin.

  • Add a scintillation cocktail to the samples containing [³H]-adenosine.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of PDE3 inhibition for each concentration of the test compound and determine the IC50 value.

TGF-β1-Induced Collagen Synthesis Inhibition Assay for Antifibrotic Activity

Objective: To assess the ability of a pyridinone compound to inhibit TGF-β1-induced collagen production in fibroblasts.

Materials:

  • Human lung fibroblasts (e.g., A549 cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Recombinant human TGF-β1

  • Test pyridinone compound (e.g., pirfenidone)

  • Sircol Collagen Assay kit or antibodies for Western blotting (anti-collagen type I)

  • Cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed human lung fibroblasts in cell culture plates and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 24 hours.

  • Pre-treat the cells with various concentrations of the test pyridinone compound for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 48-72 hours.

  • Collect the cell culture supernatant and/or cell lysates.

  • Quantify the amount of soluble collagen in the supernatant using the Sircol Collagen Assay according to the manufacturer's protocol.

  • Alternatively, analyze the expression of collagen type I in the cell lysates by Western blotting using specific antibodies.

  • Determine the dose-dependent inhibitory effect of the pyridinone compound on TGF-β1-induced collagen synthesis.

Signaling Pathways and Experimental Workflows

The therapeutic effects of pyridinone compounds are mediated through their interaction with specific cellular signaling pathways.

Milrinone and the cAMP Signaling Pathway in Cardiomyocytes

Milrinone exerts its positive inotropic effect by inhibiting PDE3 in cardiac muscle cells. This leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced myofilament sensitivity to calcium, ultimately leading to increased cardiac contractility.

milrinone_pathway Milrinone Milrinone PDE3 PDE3 Milrinone->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA PKA cAMP->PKA activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel phosphorylates Phospholamban Phospholamban PKA->Phospholamban phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Phospholamban->Ca_influx Contractility Increased Cardiac Contractility Ca_influx->Contractility

Caption: Signaling pathway of Milrinone in cardiomyocytes.

Pirfenidone and the TGF-β/Smad Signaling Pathway in Fibroblasts

Pirfenidone's antifibrotic effects are, in part, mediated by its ability to inhibit the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β). TGF-β binding to its receptor activates the Smad signaling cascade. Pirfenidone has been shown to interfere with this pathway, leading to a reduction in the synthesis of extracellular matrix proteins like collagen.

pirfenidone_pathway Pirfenidone Pirfenidone TGF_beta TGF-β Pirfenidone->TGF_beta inhibits synthesis Smad_complex Smad2/3/4 Complex Pirfenidone->Smad_complex may inhibit nuclear translocation TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates Smad4 Smad4 Smad2_3->Smad4 binds Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Collagen_synthesis Collagen Synthesis Nucleus->Collagen_synthesis promotes transcription Fibrosis Fibrosis Collagen_synthesis->Fibrosis

Caption: Antifibrotic mechanism of Pirfenidone via the TGF-β pathway.

General Experimental Workflow for Pyridinone Drug Discovery

The discovery and development of new pyridinone-based drugs typically follow a structured workflow, from initial synthesis to biological evaluation.

experimental_workflow Synthesis Pyridinone Synthesis (e.g., Hantzsch, Guareschi-Thorpe) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive/Modify SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vitro In Vitro Efficacy (Cell-based Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical workflow for pyridinone-based drug discovery.

Conclusion

The pyridinone core has a rich history rooted in foundational synthetic organic chemistry and has evolved into a versatile scaffold for the development of impactful medicines. From the early synthetic explorations of Hantzsch and Guareschi to the discovery of the cardiotonic and antifibrotic properties of compounds like milrinone and pirfenidone, the journey of pyridinone research highlights the enduring importance of this heterocyclic motif. The experimental protocols and an understanding of the underlying signaling pathways detailed in this guide provide a solid foundation for researchers and scientists continuing to explore the vast therapeutic potential of pyridinone derivatives. Future research will undoubtedly uncover new biological activities and lead to the development of next-generation pyridinone-based therapeutics.

References

5-Methylpyridin-2(1H)-one: A Core Scaffold in Drug Discovery and Its Biological Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridin-2(1H)-one is a heterocyclic organic compound widely recognized as a versatile building block in medicinal chemistry. While direct research on the specific mechanism of action of this compound as a standalone agent is limited, its core structure forms the foundation for a multitude of biologically active derivatives. These derivatives have demonstrated a broad range of therapeutic potentials, including antimicrobial, anticancer, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known and potential mechanisms of action of compounds derived from the this compound scaffold, summarizing quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The focus remains on the functional implications of the core structure as evidenced by the biological activity of its elaborated analogs.

Introduction: The Role of this compound in Medicinal Chemistry

This compound, also known by its tautomeric form 2-hydroxy-5-methylpyridine, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the reactive nature of the pyridinone ring, which allows for substitutions at various positions to create libraries of diverse compounds. This scaffold is particularly prevalent in the development of kinase inhibitors, where the pyridinone moiety can act as a hinge-binding motif, crucial for interacting with the ATP-binding site of various kinases. Furthermore, its derivatives have been investigated for a range of other biological activities, highlighting the privileged nature of this chemical core in interacting with biological targets.

Inferred Mechanisms of Action from Biologically Active Derivatives

The biological potential of the this compound scaffold is best understood by examining the mechanisms of its derivatives. These compounds have been shown to modulate several key biological pathways.

Kinase Inhibition

A primary area of investigation for pyridinone-containing compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases such as cancer.

  • DNA-Dependent Protein Kinase (DNA-PK): Certain imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent and selective inhibitors of DNA-PK, a key enzyme in the non-homologous end-joining pathway for DNA double-strand break repair.[1] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy.[1]

  • Src Family Kinases (SFKs): Imidazo[4,5-c]pyridin-2-one derivatives have also been developed as inhibitors of Src family kinases, which are involved in cell proliferation, differentiation, and survival.[2]

  • Activin Receptor-Like Kinase 5 (ALK5): Disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles, which contain the core pyridyl structure, have been evaluated as ALK5 inhibitors, a target for anti-fibrotic therapies.[3]

The general mechanism for kinase inhibition by these derivatives involves competitive binding at the ATP pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., DNA-PK, Src, ALK5) Receptor->Kinase Activates Pyridinone_Derivative This compound Derivative Pyridinone_Derivative->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates (ATP -> ADP) Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (Proliferation, Survival, etc.) Phospho_Substrate->Cellular_Response Leads to

Fig. 1: Generalized Kinase Inhibition Pathway for Pyridinone Derivatives.
Antimicrobial Activity

Derivatives of this compound have shown promising antimicrobial activity. Specifically, 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have been synthesized and evaluated against pathogenic bacteria.[4]

  • Potential Targets: Molecular docking studies suggest that these compounds may act by inhibiting bacterial enzymes essential for survival, such as MurD ligase (involved in peptidoglycan synthesis) and DNA gyrase (required for DNA replication).[4]

Antimicrobial_Mechanism cluster_bacterial_cell Bacterial Cell Pyridinone_Derivative Thiazolo[4,5-b]pyridin-2-one Derivative MurD MurD Ligase Pyridinone_Derivative->MurD Inhibits DNA_Gyrase DNA Gyrase Pyridinone_Derivative->DNA_Gyrase Inhibits Peptidoglycan Peptidoglycan Synthesis MurD->Peptidoglycan DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Wall Cell Wall Integrity Peptidoglycan->Cell_Wall Cell_Viability Bacterial Viability DNA_Replication->Cell_Viability

Fig. 2: Postulated Antimicrobial Mechanism of Action.
Inhibition of Eukaryotic Initiation Factor 4A3 (eIF4A3)

More recently, 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives have been identified as selective inhibitors of eIF4A3, a core component of the exon junction complex involved in nonsense-mediated mRNA decay (NMD).[5] This presents a novel anticancer strategy, as targeting RNA processing pathways can be detrimental to cancer cell survival.

Quantitative Data Summary

The biological activity of various derivatives based on the pyridin-2(1H)-one scaffold has been quantified. The following tables summarize key findings.

Table 1: Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives

Derivative ClassTarget KinaseIC50Reference
Imidazo[4,5-c]pyridin-2-oneDNA-PKnM range[1]
Imidazo[4,5-c]pyridin-2-oneSrc/FynVaries by substitution[2]
2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoleALK5Varies by substitution[3]

Table 2: Antimicrobial Activity of Thiazolo[4,5-b]pyridin-2-one Derivatives

CompoundTarget OrganismMIC (µM)Reference
3g (a 7-(3,4-Dimethoxyphenyl) derivative)Pseudomonas aeruginosa0.21[4]
3gEscherichia coli0.21[4]

Table 3: eIF4A3 Inhibitory Activity of Pyridin-2(1H)-one Derivatives

Derivative ClassTargetIC50 (µM)Reference
5-(Piperazine-1-carbonyl)pyridin-2(1H)-one (Compound 1o)eIF4A30.1[5]
5-(Piperazine-1-carbonyl)pyridin-2(1H)-one (Compound 1q)eIF4A30.14[5]

Experimental Protocols

The characterization of these derivatives relies on a variety of in vitro and cell-based assays.

Kinase Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: A purified recombinant kinase and its specific peptide substrate are prepared in assay buffer.

  • Compound Preparation: The pyridinone derivative is serially diluted in DMSO and then further diluted in the assay buffer.

  • Reaction Initiation: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-33P]ATP) are combined in the wells of a microplate. The test compound is added to initiate the reaction.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the substrate on a filter membrane and measuring radioactivity. For fluorescence-based assays, a detection reagent is added that generates a signal proportional to kinase activity.

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: The target bacterial strain is grown to a logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized concentration of the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Proliferation (MTT) Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental_Workflow Start Start: Synthesized This compound Derivative Library HTS High-Throughput Screening (e.g., Kinase Panel, Antimicrobial Screen) Start->HTS Hit_ID Hit Identification (Compounds showing >50% inhibition) HTS->Hit_ID Hit_ID->HTS Inactive Dose_Response Dose-Response Assays (Determine IC50 / MIC) Hit_ID->Dose_Response Active Hits Cell_Assay Cell-Based Assays (e.g., MTT for Cytotoxicity) Dose_Response->Cell_Assay Lead_Opt Lead Optimization (Structure-Activity Relationship) Cell_Assay->Lead_Opt Lead_Opt->Start Synthesize New Analogs In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Optimized Lead

Fig. 3: General Workflow for Biological Evaluation of Derivatives.

Conclusion and Future Directions

While this compound is primarily utilized as a synthetic intermediate, the extensive body of research on its derivatives unequivocally demonstrates the potential of its core scaffold to interact with a diverse range of biological targets. The pyridinone ring system is a privileged structure in medicinal chemistry, capable of forming key interactions within the active sites of enzymes, particularly kinases. The evidence strongly suggests that the this compound moiety can serve as a foundational element for the design of potent and selective inhibitors for various therapeutic targets.

Future research should focus on high-throughput screening of this compound itself and its simple analogs against broad panels of biological targets to directly elucidate its intrinsic bioactivity. Fragment-based drug discovery approaches, using this compound as a starting fragment, could also prove highly effective in developing novel therapeutics. A deeper understanding of the structure-activity relationships across different derivative classes will further empower the rational design of next-generation drugs built upon this versatile and valuable chemical scaffold.

References

Spectroscopic Profile of 2-Hydroxy-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxy-5-methylpyridine (B17766) (CAS No: 1003-68-5), a key heterocyclic compound with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-hydroxy-5-methylpyridine.

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2-hydroxy-5-methylpyridine exhibits characteristic signals for its aromatic protons and the methyl substituent. The data presented here is consistent with the structure of the molecule.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~7.23d9.1
H-4~6.93dd9.1, 2.6
H-3~6.45d2.6
-CH₃~2.06s-
-OH~13.17br s-

Source: ChemicalBook[4]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~165
C-6~140
C-4~135
C-5~125
C-3~115
-CH₃~17
Table 3: Infrared (IR) Spectroscopy Peak Assignments

The IR spectrum of 2-hydroxy-5-methylpyridine displays characteristic absorption bands corresponding to its functional groups. The broad O-H stretch is indicative of hydrogen bonding, and the C=O stretch suggests the presence of the pyridone tautomer in the solid state.

Wavenumber (cm⁻¹)Vibration ModeIntensity
3400-2800O-H and N-H stretchBroad, Strong
~3050Aromatic C-H stretchMedium
~2950Aliphatic C-H stretchMedium
~1650C=O stretch (Amide I)Strong
~1600, ~1480C=C and C=N ring stretchingMedium-Strong
~1250C-O stretchMedium
850-800C-H out-of-plane bendingStrong

Note: Peak positions are approximate and can vary based on the sample preparation method.

Table 4: Mass Spectrometry Data

Mass spectrometry of 2-hydroxy-5-methylpyridine confirms its molecular weight. The fragmentation pattern is characteristic of a substituted pyridine (B92270).

m/zInterpretationRelative Abundance
109[M]⁺ (Molecular Ion)High
81[M - CO]⁺Moderate
80[M - CHO]⁺High
53C₄H₅⁺Moderate

Source: PubChem[7]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to obtain comparable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of substituted pyridines is as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of TMS as an internal standard. prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer (e.g., 400 MHz or higher). prep3->acq1 Analysis acq2 Tune and shim the instrument to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H and ¹³C spectra at room temperature. acq2->acq3 proc1 Apply Fourier transformation to the raw data. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Reference the spectra to the TMS or residual solvent peak. proc2->proc3

NMR Data Acquisition Workflow

For ¹H NMR, a standard pulse program with a spectral width of 12-15 ppm is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is employed with a wider spectral width of approximately 200-220 ppm. The number of scans is significantly higher for ¹³C NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of a solid sample like 2-hydroxy-5-methylpyridine.

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis setup1 Ensure the ATR crystal is clean. setup2 Collect a background spectrum of the empty ATR stage. setup1->setup2 sample1 Place a small amount of the solid sample onto the ATR crystal. setup2->sample1 Measurement sample2 Apply pressure to ensure good contact. sample1->sample2 sample3 Collect the sample spectrum (e.g., 4000-400 cm⁻¹). sample2->sample3 clean1 Clean the ATR crystal thoroughly with a suitable solvent. sample3->clean1

ATR-IR Spectroscopy Workflow

Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with spectroscopic grade potassium bromide and pressed into a thin pellet.[8]

Mass Spectrometry (MS)

Electron Ionization (EI) is a standard method for the mass analysis of small organic molecules.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_data Data Interpretation intro1 Introduce a small amount of the sample into the ion source (e.g., via direct insertion probe or GC inlet). ion1 Bombard the sample with high-energy electrons (~70 eV). intro1->ion1 Analysis ion2 Separate the resulting ions based on their mass-to-charge ratio. ion1->ion2 ion3 Detect the ions to generate the mass spectrum. ion2->ion3 data1 Identify the molecular ion peak. ion3->data1 data2 Analyze the fragmentation pattern to deduce structural information. data1->data2

Mass Spectrometry Workflow

The fragmentation pattern provides valuable information about the stability of the molecule and its constituent parts. For 2-hydroxy-5-methylpyridine, common fragmentation pathways involve the loss of carbon monoxide (CO) and a formyl radical (CHO) from the pyridone ring.[9][10]

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information directly linking 2-hydroxy-5-methylpyridine to specific signaling pathways. However, substituted pyridine derivatives are known to be biologically active and are found in many natural products and pharmaceuticals.[1][2] They can act as intermediates in the synthesis of compounds with a wide range of therapeutic applications, including antibacterial and cardiovascular drugs.[1] Further research is required to elucidate the specific biological targets and mechanisms of action for 2-hydroxy-5-methylpyridine.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of 2-hydroxy-5-methylpyridine. The presented data and experimental protocols are intended to support researchers in the fields of chemical synthesis, drug discovery, and materials science. The availability of this foundational data is crucial for the quality control and further development of novel applications for this versatile compound.

References

5-Methylpyridin-2(1H)-one: A Technical Guide for Life Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyridin-2(1H)-one, a heterocyclic organic compound, is a versatile biochemical reagent with significant potential in life science research and drug discovery. While it is well-established as a key intermediate in the synthesis of various pharmaceutical agents, its intrinsic bioactivities and applications as a standalone reagent are an emerging area of interest. The pyridin-2(one) scaffold is a recognized "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and natural products with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide provides an in-depth technical overview of this compound, including its biochemical and physicochemical properties, potential applications based on the known activities of the pyridin-2-one core, and detailed experimental protocols for its investigation.

Biochemical and Physicochemical Properties

This compound, also known as 5-methyl-2-pyridinol, exists in a tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms, with the pyridinone form predominating in both solid and solution phases.[2] This structural feature is crucial for its biological activity, as it can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.[2][3][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₇NO[6]
Molecular Weight 109.13 g/mol [6]
CAS Number 1003-68-5[6]
Appearance White to pale yellow solid[7]
Melting Point 183-187 °C[6]
Boiling Point 250 °C at 987 hPa[8]
Solubility Slightly soluble in DMSO, Ethanol, Methanol[6]
pKa 12.43 ± 0.10 (Predicted)[6]

Potential Life Science Applications

The pyridin-2(one) moiety is a key pharmacophore in a variety of bioactive compounds. This suggests that this compound itself could serve as a valuable tool or starting point for the discovery of new therapeutic agents.

  • Enzyme Inhibition: Derivatives of pyridin-2(1H)-one have been identified as potent inhibitors of various enzymes. Notably, compounds bearing this scaffold have shown inhibitory activity against METTL3, a key RNA methyltransferase implicated in acute myeloid leukemia, with IC₅₀ values in the nanomolar range for some derivatives.[9][10][11][12][13] Additionally, the pyridine (B92270) core is found in inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease.[14][15][16][17][18] This suggests that this compound could be a valuable fragment for screening and developing novel enzyme inhibitors.

  • Anticancer Research: The pyridinone-quinazoline derivatives have demonstrated significant anticancer activity against various tumor cell lines, with IC₅₀ values in the micromolar range.[19] The proposed mechanism for some of these derivatives involves the induction of apoptosis and cell cycle arrest.[2][20] Given these findings, this compound could be investigated for its potential cytotoxic and antiproliferative effects.

  • Antimicrobial Discovery: The 2-pyridone core is present in numerous natural and synthetic compounds with antibacterial and antifungal properties.[1][4] Therefore, this compound is a candidate for screening against a panel of pathogenic bacteria and fungi to identify new antimicrobial leads.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential biological activities of this compound.

Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory potential of this compound against a target enzyme. This example is adapted for a colorimetric assay using a spectrophotometer.

Materials:

  • Target enzyme (e.g., Acetylcholinesterase)

  • Substrate (e.g., Acetylthiocholine)

  • Chromogenic reagent (e.g., DTNB)

  • This compound

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solution to obtain a range of test concentrations.

    • Prepare solutions of the enzyme, substrate, and chromogenic reagent in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • In a 96-well plate, add a small volume of the this compound dilutions to the appropriate wells.

    • Include a positive control (known inhibitor) and a negative control (solvent vehicle).

    • Add the enzyme solution to all wells and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately add the chromogenic reagent.

    • Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[21]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagent Solutions B Serial Dilutions of This compound A->B C Add Inhibitor and Enzyme to Plate B->C D Pre-incubation C->D E Add Substrate to Initiate Reaction D->E F Measure Absorbance (Kinetic Read) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for a generic in vitro enzyme inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or antiproliferative effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[22][23][24]

  • Solubilization and Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

G A Seed Cells in 96-well Plate B Treat with This compound A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability and IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Potential Signaling Pathway Involvement

Based on the known activities of pyridin-2-one derivatives, this compound could potentially modulate key cellular signaling pathways. For instance, as a potential METTL3 inhibitor, it could interfere with the m6A RNA modification pathway, which plays a critical role in gene expression regulation and has been implicated in the progression of acute myeloid leukemia.[9][10][13] Inhibition of METTL3 by a pyridin-2-one containing compound has been shown to disrupt the m6A modification of target mRNAs, leading to their degradation and ultimately inhibiting cancer cell proliferation.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3 METTL3/METTL14 Complex m6A_mRNA m6A-modified mRNA METTL3->m6A_mRNA Methylation mRNA pre-mRNA mRNA->METTL3 Translation Translation m6A_mRNA->Translation Degradation mRNA Degradation m6A_mRNA->Degradation Proliferation Cancer Cell Proliferation Translation->Proliferation Inhibitor This compound (Hypothetical) Inhibitor->METTL3 Inhibition

Caption: Hypothetical inhibition of the METTL3-mediated m6A RNA methylation pathway.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7][25] It should be stored in a well-ventilated place with the container tightly closed.[8] For detailed toxicological information, it is recommended to consult the Safety Data Sheet (SDS).[6][7][8][25] Studies on pyridine and its derivatives suggest that their toxicity can vary depending on the nature and position of substituents.[26][27][28][29]

Table 2: Toxicological Profile Summary

EffectObservationReference
Acute Oral Toxicity LD50 (Quail): 421 mg/kg[8]
Skin Irritation Causes skin irritation[8]
Eye Irritation Causes serious eye irritation[8]
Respiratory Irritation May cause respiratory irritation[8]
Carcinogenicity Not identified as a carcinogen by IARC, NTP, or OSHA[8]
Genotoxicity In vivo and in vitro data for pyridine suggest no genotoxic potential[28]

Conclusion

This compound is a promising biochemical reagent for life science research. While its primary role to date has been in chemical synthesis, the prevalence of the pyridin-2-one scaffold in a multitude of bioactive compounds strongly suggests that this compound itself may possess valuable biological activities. The experimental protocols provided in this guide offer a starting point for researchers to explore its potential as an enzyme inhibitor, an anticancer agent, or an antimicrobial compound. Further investigation into the specific molecular targets and signaling pathways modulated by this compound will be crucial in unlocking its full potential in drug discovery and development.

References

Health and safety information for 5-Methylpyridin-2(1H)-one handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 5-Methylpyridin-2(1H)-one

This guide provides comprehensive health and safety information for the handling and use of this compound (CAS No: 1003-68-5), a biochemical reagent utilized in life science research and as an organic compound in chemical synthesis.[1][2] It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with ingestion, skin and eye contact, and inhalation of dust.

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A/1): Causes serious eye irritation or damage.[3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

The signal word for this chemical is "Warning" .[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₆H₇NO[3][4]
Molecular Weight 109.13 g/mol [3][4]
Appearance Solid, Off-white to yellow[2]
Melting Point 30 - 32 °C or 183-187 °C (conflicting data reported)[5]
Boiling Point 250 °C at 987 hPa or 304.2±15.0 °C (predicted)[5]
Storage Temperature Room Temperature, sealed in a dry place[1][5]

Toxicological Information

The toxicological data for this compound is limited. The primary route of acute toxicity is oral ingestion.

EndpointSpeciesValueReference
LD50 (Oral) Quail421 mg/kg

No carcinogenicity data is available from IARC, NTP, or OSHA.

Safe Handling and Storage

4.1. Precautions for Safe Handling

  • Handle only in a well-ventilated area or under a local exhaust system.[1][3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid the formation and dispersion of dust.[1][3]

  • Wash hands and face thoroughly after handling.[3]

  • Do not eat, drink, or smoke in work areas.

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

4.2. Conditions for Safe Storage

  • Store in a tightly closed container.[1][3]

  • Keep in a dry, cool, and well-ventilated place.[1][3]

  • Store away from incompatible materials, such as strong oxidizing agents and acid chlorides.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to minimize exposure. The selection of PPE is crucial for preventing contact with the chemical.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][6]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use.[1][3]

    • Clothing: Wear impervious, fire/flame-resistant clothing to prevent skin contact.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator or a dust respirator that is NIOSH/MSHA or European Standard EN 149 approved.[1][6]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Gown 3. Gown Mask 4. Mask/Respirator Gown->Mask Goggles 2. Goggles/Face Shield Mask->Goggles Gloves 1. Gloves Goggles->Gloves Gloves_off 1. Gloves Goggles_off 2. Goggles/Face Shield Gloves_off->Goggles_off Gown_off 3. Gown Goggles_off->Gown_off Mask_off 4. Mask/Respirator Gown_off->Mask_off

Caption: General workflow for donning and doffing Personal Protective Equipment (PPE).

Emergency Procedures

6.1. First-Aid Measures

Immediate action is required in case of exposure.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1][6]

  • Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, get medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing.[3] If eye irritation persists, seek immediate medical attention.[3]

  • Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

First_Aid_Workflow cluster_routes cluster_actions Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to fresh air Provide oxygen/artificial respiration if needed Inhalation->FreshAir WashSkin Remove contaminated clothing Wash with soap and water Skin->WashSkin RinseEyes Rinse with water for 15 mins Remove contact lenses Eye->RinseEyes RinseMouth Rinse mouth Do NOT induce vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical if irritation persists RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: Decision workflow for first-aid measures following exposure.

6.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][3][6]

  • Specific Hazards: The chemical may decompose upon combustion to generate poisonous fumes.[3] Closed containers may explode from the heat of a fire.[3]

  • Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[1][3][6]

6.3. Accidental Release Measures

  • Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves.[1] Avoid dust formation and breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1] Prevent the product from entering drains.[3]

  • Containment and Cleaning: Sweep up the material and collect it into a suitable, closed container for disposal.[3][6] Use spark-proof tools and explosion-proof equipment.[1]

Spill_Response_Workflow Spill Spill Detected Evacuate Evacuate personnel to a safe area Remove ignition sources Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE (Gloves, Goggles, Respirator) Ventilate->PPE Contain Prevent entry into drains Contain the spill PPE->Contain Cleanup Sweep solid material into a closed container Use spark-proof tools Contain->Cleanup Dispose Dispose of waste according to local, state, and federal regulations Cleanup->Dispose

Caption: Logical workflow for responding to an accidental release or spill.

Experimental Protocols

The safety data provided in this guide is derived from standard toxicological and chemical testing. While the specific, detailed experimental protocols for this compound are not publicly available in the cited safety data sheets, the methodologies generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (LD50): This value is typically determined using a method like OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). In such a study, the substance is administered orally to a group of fasted animals (e.g., quail, as cited) in a stepwise procedure. The study observes the animals for signs of toxicity and mortality over a set period to determine the dosage that is lethal to 50% of the test population.

  • Skin and Eye Irritation: These assessments generally follow protocols like OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) and OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). These tests involve applying the substance to the skin or into the eye of a test animal (historically rabbits) and observing for effects such as redness, swelling, and corrosion over a specified time. In vitro methods are increasingly used as alternatives.

References

Methodological & Application

Application Notes and Protocols: 5-Methylpyridin-2(1H)-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methylpyridin-2(1H)-one, also known as 5-methyl-2-pyridone, is a heterocyclic compound of significant interest in organic synthesis.[1][2] Its unique chemical structure, featuring a reactive pyridinone ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a building block, with a particular focus on its role in the synthesis of pharmaceuticals and other biologically active compounds.[2][3]

Key Applications:

This compound serves as a critical intermediate in several synthetic pathways, including:

  • Pharmaceutical Synthesis: It is a key precursor in the production of drugs targeting neurological disorders and is notably used in the synthesis of the antifibrotic drug Pirfenidone (B1678446).[3][4]

  • Agrochemical Development: The compound is utilized in the formulation of herbicides and fungicides.[3]

  • Materials Science: Its derivatives are employed in the creation of advanced functional materials, including metal complexes with specific magnetic and fluorescent properties.[3]

  • Coordination Chemistry: The pyridinone ring acts as a ligand, enabling the formation of stable complexes with metal ions for use in catalysis and the development of metal-organic frameworks.[3]

Synthesis of Pirfenidone and its Derivatives

A prominent application of this compound is in the synthesis of Pirfenidone, a medication for the treatment of idiopathic pulmonary fibrosis.[4][5] The synthesis typically involves the N-arylation of the this compound core.

Experimental Protocol: Synthesis of Pirfenidone

This protocol describes the copper-catalyzed N-arylation of 5-methyl-2(1H)-pyridinone with chlorobenzene.[4]

Reaction Scheme:

G A This compound reagents Cu(I) salt, Organic Ligand, Base High Temperature A->reagents B Chlorobenzene B->reagents C Pirfenidone reagents->C

Caption: General scheme for Pirfenidone synthesis.

Materials:

  • 5-Methyl-2(1H)-pyridinone

  • Chlorobenzene

  • Copper(I) salt (e.g., CuI)

  • Organic ligand (e.g., an amine or diamine ligand)

  • Inorganic base (e.g., K₂CO₃)

  • Dichloromethane (B109758)

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vessel, combine 5-methyl-2(1H)-pyridinone, a copper(I) salt, an organic ligand, and an inorganic base.

  • Add chlorobenzene, which can also serve as the solvent.

  • The reaction is carried out in an inert atmosphere, preferably under nitrogen or argon.[4]

  • Heat the mixture to a high temperature (specific temperature will depend on the catalytic system).

  • Monitor the reaction progress using a suitable analytical technique such as UPLC.[4]

  • Upon completion, cool the reaction mixture to 15°C-25°C.[4]

  • Dilute the mixture with an organic solvent like dichloromethane and filter.[4]

  • The resulting solid can be purified by recrystallization.

  • Dry the final product under vacuum at 45°C-55°C to obtain Pirfenidone with a purity exceeding 98%.[4]

Synthesis of Pirfenidone Derivatives

The this compound scaffold can be modified to produce a variety of Pirfenidone derivatives with potentially enhanced anti-fibrotic activity.

Experimental Protocol: Synthesis of 5-Methyl-1-(4-nitrophenyl)pyridin-2(1H)-one

This protocol details the synthesis of a nitro-substituted derivative of Pirfenidone.[5]

Reaction Scheme:

G A This compound reagents K₂CO₃, MeCN 85 °C, 5 h A->reagents B 1-Fluoro-4-nitrobenzene B->reagents C 5-Methyl-1-(4-nitrophenyl)pyridin-2(1H)-one reagents->C

Caption: Synthesis of a nitro-pirfenidone derivative.

Materials:

  • This compound (10 mmol)

  • 1-Fluoro-4-nitrobenzene (10.5 mmol)

  • Potassium carbonate (K₂CO₃) (15 mmol)

  • Acetonitrile (MeCN) (20 mL)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas

Procedure:

  • To a solution of this compound in acetonitrile, add potassium carbonate and 1-fluoro-4-nitrobenzene.[5]

  • Stir the reaction mixture at 85°C for 5 hours under a nitrogen atmosphere.[5]

  • After cooling to room temperature, concentrate the mixture using a rotary evaporator.[5]

  • Dilute the residue with water and extract with ethyl acetate.[5]

  • Wash the combined organic layers with brine and dry over sodium sulfate.[5]

  • The crude product can be further purified by column chromatography.

Experimental Protocol: Synthesis of 1-Benzyl-5-methylpyridin-2(1H)-one

This protocol outlines the N-benzylation of this compound.[5]

Materials:

  • This compound

  • Benzyl (B1604629) bromide (2 mmol)

  • Potassium carbonate (K₂CO₃) (3 mmol)

  • Dimethylformamide (DMF) (6 mL)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in DMF, add potassium carbonate and benzyl bromide.[5]

  • Heat the reaction at 105°C for 2 hours.[5]

  • Remove the DMF under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.[5]

  • Wash the combined organic phase with brine and dry over sodium sulfate.[5]

  • Remove the solvents under reduced pressure and purify the residue by column chromatography to yield the product.[5]

Quantitative Data Summary

ProductStarting MaterialsReagents and ConditionsYieldReference
Pirfenidone5-Methyl-2(1H)-pyridinone, ChlorobenzeneCu(I) salt, Organic ligand, Base, High temperatureGood[4]
5-Methyl-1-(4-nitrophenyl)pyridin-2(1H)-oneThis compound, 1-Fluoro-4-nitrobenzeneK₂CO₃, MeCN, 85°C, 5 hN/A[5]
1-Benzyl-5-(trifluoromethyl)pyridin-2(1H)-one5-(Trifluoromethyl)pyridin-2(1H)-one, Benzyl bromideK₂CO₃, DMF, 105°C, 2 h85%[5]

Other Synthetic Transformations

This compound can undergo various other transformations, making it a versatile building block.

Nitration

The pyridinone ring can be nitrated to introduce a nitro group, which can then be further functionalized. For example, it can be nitrated to yield 2-hydroxy-5-methyl-3-nitropyridine.[3]

Cross-Coupling Reactions

The hydroxyl group of 2-hydroxy-5-methylpyridine (B17766) (the tautomeric form of this compound) can be converted to a triflate. This triflate derivative can then participate in cross-coupling reactions, such as the Negishi cross-coupling, to form C-C bonds.[3]

G A This compound B Activation (e.g., to triflate) A->B C Negishi Coupling (Pd catalyst, Organozinc reagent) B->C D Functionalized Pyridine Derivatives C->D

Caption: Workflow for functionalization via cross-coupling.

Biological Significance and Signaling Pathways

Derivatives of this compound, particularly Pirfenidone, have significant biological activity. Pirfenidone is known for its anti-fibrotic and anti-inflammatory properties, which are attributed to its ability to inhibit collagen production and fibroblast proliferation.[4][5] While the exact mechanism of action is not fully elucidated, it is believed to modulate signaling pathways involved in fibrosis, such as the TGF-β1 pathway.

G TGFb1 TGF-β1 Receptor TGF-β Receptor TGFb1->Receptor Smad Smad Pathway Receptor->Smad Fibroblast Fibroblast Proliferation Smad->Fibroblast Collagen Collagen Synthesis Smad->Collagen Fibrosis Fibrosis Fibroblast->Fibrosis Collagen->Fibrosis Pirfenidone Pirfenidone (derived from this compound) Pirfenidone->Smad Inhibits

References

Applications of 2-Hydroxy-5-methylpyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methylpyridine, and its tautomer 5-methyl-2(1H)-pyridone, is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique chemical properties make it a valuable starting material for the synthesis of a variety of biologically active compounds.[1] This document provides detailed application notes on its use in the development of key therapeutic agents, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Key Applications in Drug Synthesis

2-Hydroxy-5-methylpyridine serves as a crucial intermediate in the synthesis of several approved drugs, most notably in the fields of anti-fibrotic and cardiovascular therapies.

Pirfenidone (B1678446): An Anti-fibrotic Agent

Pirfenidone is a pyridone-based drug used for the treatment of idiopathic pulmonary fibrosis (IPF).[2] The 5-methyl-2(1H)-pyridone core is the foundational structure of this molecule.

Mechanism of Action: Pirfenidone exhibits anti-fibrotic and anti-inflammatory properties.[2][3] Its mechanism of action is not fully elucidated but is known to involve the downregulation of the pro-fibrotic cytokine Transforming Growth Factor-beta (TGF-β).[4][5] This inhibition mitigates fibroblast proliferation, reduces the production of extracellular matrix proteins like collagen, and ultimately slows the progression of fibrosis.[6][7][8][9]

Signaling Pathway:

pirfenidone_moa TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD Smad2/3 Phosphorylation TGFBR->SMAD SMADnuc Smad Complex Nuclear Translocation SMAD->SMADnuc Gene Pro-fibrotic Gene Transcription (e.g., Collagen, α-SMA) SMADnuc->Gene Fibrosis Fibrosis Gene->Fibrosis Pirfenidone Pirfenidone Pirfenidone->TGFB Inhibits production Pirfenidone->SMADnuc Inhibits

Mechanism of Action of Pirfenidone.
Finerenone: A Non-steroidal Mineralocorticoid Receptor Antagonist

Finerenone is a selective non-steroidal mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease associated with type 2 diabetes.[7] A derivative of 2-hydroxy-5-methylpyridine, specifically 4-amino-2-hydroxy-5-methylpyridine, is a key starting material in its synthesis.[10]

Mechanism of Action: Finerenone blocks the binding of aldosterone (B195564) to the MR, thereby inhibiting the receptor's activation. This prevents the translocation of the receptor to the nucleus and the subsequent transcription of pro-inflammatory and pro-fibrotic genes, which are implicated in cardiac and renal damage.[7]

Signaling Pathway:

finerenone_moa Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR MR_Aldo Aldosterone-MR Complex MR->MR_Aldo MR_Nuc Nuclear Translocation & Co-activator Recruitment MR_Aldo->MR_Nuc Gene Pro-inflammatory & Pro-fibrotic Gene Transcription MR_Nuc->Gene Damage Cardiac & Renal Damage Gene->Damage Finerenone Finerenone Finerenone->MR Antagonist

Mechanism of Action of Finerenone.

Quantitative Data

The following table summarizes key quantitative data for Pirfenidone and Finerenone.

CompoundTargetAssayValueReference
Pirfenidone Human Lens Epithelial Cell ProliferationMTT AssayIC50: 0.47 mg/mL[6]
Human Fibroblast Cell Line (HFL1)CCK8 AssayIC50: 2.75 mM[11]
Pirfenidone Derivative (5d) Human Fibroblast Cell Line (HFL1)CCK8 AssayIC50: 0.245 mM[11]
Pirfenidone Derivative (9d) Human Fibroblast Cell Line (HFL1)CCK8 AssayIC50: 0.035 mM[11]
Finerenone Mineralocorticoid Receptor (MR)Radioligand Binding AssayIC50: 18 nM

Experimental Protocols

Synthesis of Pirfenidone from 5-methyl-2(1H)-pyridone

This protocol is a generalized procedure based on the Ullmann condensation and Buchwald-Hartwig amination reactions.

Experimental Workflow:

pirfenidone_synthesis start 5-methyl-2(1H)-pyridone (from 2-Hydroxy-5-methylpyridine) reaction Ullmann Condensation or Buchwald-Hartwig Amination start->reaction reactants Aryl Halide (e.g., Iodobenzene, Bromobenzene, or Chlorobenzene) + Base (e.g., K2CO3) + Copper Catalyst (e.g., CuI, Cu2O) reactants->reaction workup Work-up & Purification reaction->workup product Pirfenidone workup->product

General Synthetic Workflow for Pirfenidone.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine 5-methyl-2(1H)-pyridone, an aryl halide (such as iodobenzene, bromobenzene, or chlorobenzene), a base (e.g., anhydrous potassium carbonate), and a copper catalyst (e.g., copper(I) iodide or cuprous oxide).[12][13][14] An organic solvent such as dimethylformamide (DMF) can be used.[13]

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature, typically ranging from 130°C to 170°C, and stirred for several hours (e.g., 10-16 hours) under an inert atmosphere.[12]

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., dichloromethane) and filtered to remove insoluble inorganic salts. The filtrate is then washed sequentially with an acidic solution, brine, and water.[12]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., methanol/water or heptanes/toluene) to yield pure Pirfenidone.[12][13]

Synthesis of Finerenone Intermediate from 4-amino-2-hydroxy-5-methylpyridine

This protocol outlines the initial steps in a multi-step synthesis of Finerenone.

Experimental Workflow:

finerenone_synthesis start 4-amino-2-hydroxy-5-methylpyridine reaction Condensation Reaction start->reaction reactants Diethyl malonate + 4-cyano-2-methoxybenzaldehyde + Acid (e.g., Acetic Acid) reactants->reaction intermediate1 Intermediate Compound 1 reaction->intermediate1 further_steps Further Synthetic Steps (Alkylation, Reduction, Resolution, Amidation) intermediate1->further_steps product Finerenone further_steps->product

General Synthetic Workflow for Finerenone.

Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve diethyl malonate and 4-cyano-2-methoxybenzaldehyde in an acidic solvent such as acetic acid.

  • Addition of Pyridine (B92270) Derivative: To the stirred solution, add 4-amino-2-hydroxy-5-methylpyridine.

  • Reaction Conditions: Heat the reaction mixture (e.g., to 80°C) and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by a suitable method like TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into ice water. The pH is adjusted to 7-8 with a base (e.g., sodium bicarbonate), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated.

  • Purification: The crude product is purified by trituration with a suitable solvent (e.g., methyl tert-butyl ether) to yield the intermediate compound.

  • Further Synthesis: This intermediate undergoes several subsequent steps, including alkylation, reduction, chiral resolution, and amidation, to yield the final Finerenone product.[15]

Conclusion

2-Hydroxy-5-methylpyridine and its derivatives are of significant importance in medicinal chemistry, providing the core scaffold for impactful drugs like Pirfenidone and Finerenone. The synthetic accessibility and the potential for further functionalization make this pyridine derivative a continued area of interest for the development of novel therapeutics. The protocols and data presented herein offer a valuable resource for researchers engaged in the discovery and development of new medicines.

References

Application Notes and Protocols: 5-Methylpyridin-2(1H)-one as a Key Intermediate in Pirfenidone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirfenidone (B1678446), a pyridinone-class drug, is a cornerstone in the management of idiopathic pulmonary fibrosis (IPF). Its synthesis critically involves the use of 5-Methylpyridin-2(1H)-one as a key intermediate. This document provides detailed application notes and experimental protocols for the synthesis of Pirfenidone via the N-arylation of this compound. The methodologies presented are collated from established literature and patents, offering a comprehensive resource for researchers and professionals in drug development.

Introduction

Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridinone) is an orally available small molecule with demonstrated anti-fibrotic and anti-inflammatory properties.[1][2] It is approved for the treatment of idiopathic pulmonary fibrosis, a progressive and debilitating lung disease.[3][4] The mechanism of action of Pirfenidone, while not fully elucidated, is known to involve the downregulation of key pro-fibrotic and pro-inflammatory cytokines such as Transforming Growth Factor-beta 1 (TGF-β1) and Tumor Necrosis Factor-alpha (TNF-α).[5][6]

A common and efficient synthetic route to Pirfenidone involves the N-arylation of this compound with a suitable phenylating agent. This reaction is typically catalyzed by a copper-based system. This document outlines the critical parameters and provides detailed protocols for this synthetic transformation.

Synthesis of Pirfenidone from this compound

The core of Pirfenidone synthesis from this compound is a copper-catalyzed N-arylation reaction. Various protocols have been developed, primarily differing in the choice of the phenylating agent (halobenzene), copper catalyst, ligand, base, and solvent.

Reaction Scheme

pirfenidone_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound Catalyst Copper Catalyst (e.g., CuI, CuCl, Cu2O) plus1 + Halobenzene Phenylating Agent (e.g., Chlorobenzene (B131634), Bromobenzene (B47551), Iodobenzene) Pirfenidone Catalyst->Pirfenidone N-Arylation Ligand Ligand (e.g., Diamine derivatives) Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMSO, DMF)

Caption: General reaction scheme for the synthesis of Pirfenidone.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of Pirfenidone starting from this compound.

Table 1: N-Arylation of this compound with Chlorobenzene

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Molar Yield (%)Reference
CuCl / Cyclohexane-1,2-diamineK₂CO₃DMSO1501980[7]
CuI / N,N'-Dimethylethylene-1,2-diamineK₂CO₃ChlorobenzeneNot SpecifiedNot Specified76[7]

Table 2: N-Arylation of this compound with Bromobenzene

CatalystBaseSolventTemperature (°C)Time (h)Molar Yield (%)Reference
Cuprous OxideK₂CO₃DMF≥ 100Not SpecifiedNot Specified[8]
CuBrK₂CO₃NoneRefluxNot SpecifiedNot Specified[7]

Table 3: N-Arylation of this compound with Iodobenzene

CatalystBaseSolventTemperature (°C)Time (h)Molar Yield (%)Reference
Copper PowderK₂CO₃NoneRefluxNot SpecifiedNot Specified[7][9]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Pirfenidone.

Protocol 1: Synthesis of Pirfenidone using Chlorobenzene

This protocol is adapted from a patented procedure and utilizes chlorobenzene as the phenylating agent.[7]

Materials:

  • 5-Methyl-2(1H)-pyridinone

  • Chlorobenzene

  • Potassium Carbonate (K₂CO₃)

  • Copper(I) Chloride (CuCl)

  • Cyclohexane-1,2-diamine

  • Dimethyl Sulfoxide (DMSO)

  • Toluene (B28343)

  • Deionized Water

Procedure:

  • To a suspension of 5-methyl-2(1H)-pyridinone (20 g, 183.26 mmol) and potassium carbonate (53.41 g, 386.46 mmol) in DMSO (50 mL) in an autoclave, add chlorobenzene (56 mL, 549.78 mmol), cyclohexane-1,2-diamine (8.37 g, 73.32 mmol), and CuCl (3.63 g, 36.66 mmol).

  • Seal the autoclave and render the reaction medium inert with several vacuum/N₂ cycles.

  • Heat the mixture to 150 °C with magnetic stirring for 19 hours.

  • After the reaction is complete, cool the mixture to 25 °C and dilute with toluene.

  • The subsequent workup and purification steps, which may include extraction, charcoal treatment, and crystallization, are then performed to isolate the pure product.[7]

Protocol 2: Synthesis of Pirfenidone using Bromobenzene

This protocol describes a method using bromobenzene and a cuprous oxide catalyst.[8]

Materials:

  • 5-Methyl-2-pyridone

  • Bromobenzene (with less than 0.15% by weight dibromobenzene)

  • Cuprous Oxide (Cu₂O)

  • Dimethyl Formamide (DMF)

  • Saline solution

  • Toluene

  • Heptanes

Procedure:

  • Admix bromobenzene, 5-methyl-2-pyridone, and cuprous oxide in dimethyl formamide.

  • Heat the mixture to a temperature of at least 100 °C under conditions sufficient to form Pirfenidone.

  • After the reaction, the mixture can be washed with a saline solution.

  • The crude Pirfenidone can be isolated and then purified by crystallization from a mixture of toluene and heptanes.[8] The crude product is dissolved in toluene, concentrated, and then heptanes are added. The solution is heated to approximately 80 °C and then slowly cooled to about 0 °C over at least 7 hours to precipitate the Pirfenidone.

  • The precipitated solid is collected by filtration, washed with a cold mixture of toluene and heptanes, and then dried under vacuum.

Pirfenidone's Mechanism of Action: A Simplified Overview

Pirfenidone exerts its anti-fibrotic effects by modulating multiple cellular pathways. A key aspect of its mechanism is the inhibition of signaling pathways mediated by pro-fibrotic cytokines.

pirfenidone_moa TGFb TGF-β1 Fibroblast Fibroblast TGFb->Fibroblast Activates TNFa TNF-α TNFa->Fibroblast Activates PDGF PDGF PDGF->Fibroblast Promotes Proliferation Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation Collagen Collagen Deposition (Fibrosis) Myofibroblast->Collagen Pirfenidone Pirfenidone Pirfenidone->TGFb Inhibits Pirfenidone->TNFa Inhibits Pirfenidone->PDGF Inhibits

Caption: Simplified signaling pathway of Pirfenidone's anti-fibrotic action.

Conclusion

This compound is a crucial intermediate in the synthesis of Pirfenidone. The copper-catalyzed N-arylation of this intermediate provides a robust and scalable method for the production of this important anti-fibrotic drug. The protocols and data presented herein offer a valuable resource for the scientific community engaged in the research and development of Pirfenidone and related compounds. Careful optimization of reaction conditions, including the catalyst system and purification methods, is essential for achieving high yields and purity of the final active pharmaceutical ingredient.

References

Application Note: Regioselective Nitration of 2-Hydroxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the regioselective nitration of 2-hydroxy-5-methylpyridine (B17766) to synthesize 2-hydroxy-5-methyl-3-nitropyridine. The procedure employs a classic mixed acid nitration using concentrated sulfuric and nitric acids. This method is crucial for the introduction of a nitro group onto the pyridine (B92270) ring, a key functionalization step in the synthesis of various pharmaceutical intermediates and biologically active molecules. This document includes a step-by-step methodology, safety precautions, and expected product characterization data.

Introduction

The nitration of pyridine rings is a fundamental transformation in organic synthesis. The resulting nitropyridines are versatile intermediates, with the nitro group serving as a handle for further functionalization, such as reduction to an amino group or nucleophilic aromatic substitution. 2-Hydroxy-5-methylpyridine is an important scaffold in medicinal chemistry, and its selective nitration allows for the generation of derivatives with potential applications in drug discovery. The hydroxyl group is a strong activating group, directing electrophilic substitution to the positions ortho and para to it (C3 and C6). This protocol focuses on the regioselective synthesis of the 3-nitro isomer, a valuable building block for further chemical exploration.

Reaction Scheme

Quantitative Data Summary

Table 1: Reagent and Product Specifications

Compound NameFormulaMol. Wt. ( g/mol )M.P. (°C)AppearanceCAS No.
2-Hydroxy-5-methylpyridineC₆H₇NO109.13183 - 187White to off-white solid1003-68-5
Sulfuric Acid (98%)H₂SO₄98.08~10Colorless, oily liquid7664-93-9
Nitric Acid (70%)HNO₃63.01-42Colorless to yellow liquid7697-37-2
Product: 2-Hydroxy-5-methyl-3-nitropyridineC₆H₆N₂O₃ 154.12 ~250 (dec.) White to yellow powder/crystal 7464-14-4

Experimental Protocol

This protocol is adapted from established procedures for the nitration of hydroxypyridines and related compounds.

Materials:

  • 2-Hydroxy-5-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Crushed Ice

  • Ammonia (B1221849) solution (optional, for pH adjustment)

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Place a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a dropping funnel, in an ice-water bath.

    • Carefully charge the flask with 50 mL of concentrated sulfuric acid. Begin stirring and allow the acid to cool to 0-5 °C.

  • Addition of Starting Material:

    • Slowly and portion-wise, add 10.9 g (0.1 mol) of 2-hydroxy-5-methylpyridine to the cold, stirring sulfuric acid. Maintain the internal temperature below 10 °C during the addition. The starting material may not dissolve completely, forming a slurry.

  • Preparation of Nitrating Mixture:

    • In a separate beaker, carefully prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with slow addition.

    • Cool the resulting nitrating mixture to 0-5 °C before transferring it to the dropping funnel.

  • Nitration Reaction:

    • Add the cold nitrating mixture dropwise from the dropping funnel to the slurry of 2-hydroxy-5-methylpyridine in sulfuric acid over a period of 30-60 minutes.

    • Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.

    • A precipitate should form. Allow the ice to melt completely.

    • The pH of the solution will be highly acidic. If necessary, the pH can be carefully adjusted to 3-4 with a dilute ammonia solution, though this may not be required for precipitation.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acid.

  • Purification:

    • The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.

    • Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Safety Precautions

All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times.

  • 2-Hydroxy-5-methylpyridine: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[1][2]

  • Concentrated Sulfuric Acid: Extremely corrosive.[3][4][5] Causes severe skin burns and eye damage.[3][4][5] Reacts violently with water, releasing significant heat.[3] Always add acid to water, never the reverse.

  • Concentrated Nitric Acid: Strong oxidizer and highly corrosive.[6][7] May intensify fire.[6][7] Causes severe skin burns and eye damage.[6][7][8] Toxic if inhaled.[7][8]

  • Nitration Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts. The addition of reagents must be slow and controlled.

  • Work-up: Quenching the reaction mixture on ice is highly exothermic and must be done slowly and with caution.

Product Characterization

The final product, 2-hydroxy-5-methyl-3-nitropyridine, should be a white to yellow crystalline solid.

  • Melting Point: Approximately 250 °C with decomposition.[9]

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic protons on the pyridine ring will show characteristic shifts and coupling constants.

    • ¹³C NMR: The carbon NMR will confirm the presence of the six carbon atoms in their respective chemical environments.

    • FTIR: The infrared spectrum will show characteristic peaks for the O-H and N-H stretching of the hydroxypyridine tautomer, C=O stretching of the pyridone tautomer, N-O stretching of the nitro group, and C-H stretching of the methyl and aromatic groups.[10]

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (154.12 g/mol ).

Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Prepare Reagents - 2-Hydroxy-5-methylpyridine - Conc. H₂SO₄ - Conc. HNO₃ setup 2. Set up Flask in Ice Bath reagents->setup nitrating_mix 3. Prepare Nitrating Mix (HNO₃ + H₂SO₄) reagents->nitrating_mix add_substrate 4. Add Substrate to H₂SO₄ (<10°C) setup->add_substrate add_nitrating 5. Add Nitrating Mix Dropwise (<10°C) nitrating_mix->add_nitrating add_substrate->add_nitrating react 6. Stir at Room Temp (2-4 hours) add_nitrating->react quench 7. Quench on Ice react->quench filtrate 8. Filter Precipitate quench->filtrate wash 9. Wash with Water filtrate->wash recrystallize 10. Recrystallize wash->recrystallize dry 11. Dry Product recrystallize->dry product product dry->product Final Product: 2-Hydroxy-5-methyl-3-nitropyridine

Caption: Experimental workflow for the nitration of 2-hydroxy-5-methylpyridine.

References

Application Notes and Protocols for the Quantification of 5-Methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Methylpyridin-2(1H)-one, a key intermediate and biochemical reagent in pharmaceutical research and development. The following sections outline various analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure accurate and precise quantification in diverse sample matrices.

Overview of Analytical Methods

The quantification of this compound is crucial for process monitoring, quality control, and impurity profiling in drug substance manufacturing.[1] The selection of an appropriate analytical method depends on the sample matrix, required sensitivity, and the specific goals of the analysis. This note details three common chromatographic techniques suitable for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC with UV detection is a robust and widely used method for the quantification of polar organic compounds like this compound. This method is suitable for determining the purity of the compound and for quantifying it in pharmaceutical preparations.[2]

Experimental Protocol: RP-HPLC-UV

a. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile (B52724):water) to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate (B84403) buffer (pH 2.0). The exact ratio should be optimized for best peak shape and retention time.[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 239 nm[2]

c. Data Analysis: Quantification is performed by constructing a calibration curve from the peak areas of the standard solutions versus their known concentrations. The concentration of this compound in the sample is then determined from this curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate C18 Column Separation inject->separate detect UV Detection (239 nm) separate->detect integrate Integrate Peak Area detect->integrate Chromatogram calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography (GC) Method

Gas chromatography with a Flame Ionization Detector (FID) is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC analysis is feasible, particularly for purity testing and in specific matrices where HPLC may not be optimal.[3]

Experimental Protocol: GC-FID

a. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like methanol (B129727) or N,N-dimethylformamide (DMF).[3] Create calibration standards by diluting the stock solution. An internal standard (e.g., N,N-dimethylformamide) can be used to improve precision.[3]

  • Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

b. Chromatographic Conditions:

  • Column: A polar capillary column such as Stabilwax-DB (60 m x 0.32 mm i.d., 1.0 µm df) is recommended.[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) to ensure elution of the analyte.

  • Detector Temperature (FID): 275 °C

  • Injection Mode: Split injection.

c. Data Analysis: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. The concentration in the sample is then calculated from this curve.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start_gc Prepare Sample in Solvent add_is Add Internal Standard start_gc->add_is vial Transfer to GC Vial add_is->vial inject_gc Inject into GC vial->inject_gc Prepared Sample separate_gc Capillary Column Separation inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peak Areas detect_gc->integrate_gc Chromatogram calibrate_gc Ratio vs. Concentration Plot integrate_gc->calibrate_gc quantify_gc Calculate Concentration calibrate_gc->quantify_gc

Caption: Workflow for GC-FID analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers high sensitivity and selectivity, making it the preferred method for quantifying low levels of this compound, especially in complex matrices such as biological fluids.[4][5] This method couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

Experimental Protocol: LC-MS/MS

a. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Perform serial dilutions with a 50:50 mixture of acetonitrile and water to create calibration standards (e.g., 1-1000 ng/mL).[4]

  • Sample from Biological Matrix (e.g., Plasma):

    • Protein Precipitation: Add three parts of cold methanol to one part of the plasma sample. Vortex and centrifuge to precipitate proteins.[6]

    • Evaporation and Reconstitution: Transfer the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

    • Solid Phase Extraction (SPE): For cleaner samples, use a C18 SPE cartridge. Condition the cartridge, load the sample, wash with a weak solvent, and elute the analyte with a strong solvent like methanol.[4]

b. LC-MS/MS Conditions:

  • LC System: UHPLC or HPLC system.

  • Column: C18 column suitable for mass spectrometry.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The molecular weight of this compound is 109.13 g/mol .[7] The protonated molecule [M+H]⁺ would be observed at m/z 110.1. Product ions for Multiple Reaction Monitoring (MRM) would need to be determined by infusing a standard solution and performing a product ion scan.

LCMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample ppt Protein Precipitation (Methanol) sample->ppt spe Solid Phase Extraction (C18 Cartridge) ppt->spe reconstitute Evaporate & Reconstitute spe->reconstitute inject_lcms Inject into LC-MS/MS reconstitute->inject_lcms Cleaned Sample separation_lcms C18 Column Separation inject_lcms->separation_lcms ionization ESI+ Ionization separation_lcms->ionization detection_ms MRM Detection (m/z 110.1 -> Fragments) ionization->detection_ms peak_integration Integrate MRM Peak Area detection_ms->peak_integration Mass Chromatogram calibration_curve Construct Calibration Curve peak_integration->calibration_curve concentration_calc Calculate Concentration calibration_curve->concentration_calc

References

Application Note: 1H and 13C NMR Analysis of 5-Methylpyridin-2(1H)-one in Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the structural characterization of 5-Methylpyridin-2(1H)-one using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy in polar deuterated solvents. It is intended for researchers, scientists, and professionals in drug development and chemical analysis. This note covers the critical aspect of tautomerism, provides comprehensive protocols for sample preparation and data acquisition, and presents illustrative NMR data in clearly structured tables.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural analysis is complicated by the presence of lactam-lactim tautomerism. The compound can exist in equilibrium between the this compound (lactam) form and the 2-hydroxy-5-methylpyridine (B17766) (lactim) form. The position of this equilibrium is highly dependent on the solvent, temperature, and pH. In polar solvents, the pyridone (lactam) tautomer is predominantly favored.[1]

NMR spectroscopy is the primary analytical technique for unambiguously determining the dominant tautomeric form in solution and for complete structural elucidation.[1] This application note outlines the standardized procedures for acquiring and interpreting high-quality 1H and 13C NMR spectra of this molecule in polar solvents such as DMSO-d6.

Tautomerism of this compound

The equilibrium between the two tautomeric forms is a crucial consideration for spectral analysis. The lactam form contains an N-H proton and a carbonyl group (C=O), while the lactim form has an O-H proton and a fully aromatic pyridine (B92270) ring.

Figure 1: Tautomeric equilibrium of this compound.

Illustrative NMR Data

While experimentally derived high-resolution NMR data for this compound is not widely available in public spectral databases, the following tables present predicted and illustrative data for the dominant pyridone tautomer in DMSO-d6. These values are based on known chemical shift ranges for similar structures and serve as a guide for spectral interpretation.

Illustrative 1H NMR Data

Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities for this compound in DMSO-d6.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH ~ 11.5br s-
H 6~ 7.45d~ 6.5
H 4~ 7.30dd~ 6.5, 2.5
H 3~ 6.20d~ 2.5
CH~ 2.15s-

Note: The N-H proton signal is often broad and its chemical shift is sensitive to concentration and residual water content.

Illustrative 13C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for this compound in DMSO-d6.

Carbon AssignmentChemical Shift (δ, ppm)
C 2 (C=O)~ 164.5
C 6~ 140.0
C 4~ 136.0
C 5~ 119.5
C 3~ 106.0
C H₃~ 17.0

Experimental Protocols

This section provides detailed protocols for the preparation of NMR samples and the acquisition of high-quality spectra.

NMR Sample Preparation Workflow

workflow start Start: Pure Analyte weigh 1. Weigh Analyte (10-20 mg for 1H, 20-50 mg for 13C) start->weigh dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL DMSO-d6) in a clean vial weigh->dissolve filter 3. Filter Solution (Use pipette with glass wool/Kimwipe to remove particulates) dissolve->filter transfer 4. Transfer to NMR Tube (High-quality, 5 mm tube) filter->transfer cap 5. Cap and Label Tube transfer->cap acquire 6. Acquire NMR Data cap->acquire process 7. Process and Analyze Data acquire->process end End: Analyzed Spectrum process->end

Figure 2: Standard workflow for NMR sample preparation and analysis.

Protocol for Sample Preparation
  • Materials Required:

    • This compound (solid)

    • Deuterated solvent (e.g., DMSO-d6, 99.9 atom % D)

    • High-precision analytical balance

    • Clean, dry glass vial with cap

    • High-quality 5 mm NMR tube and cap

    • Pasteur pipette and bulb

    • Small plug of glass wool or Kimwipe

  • Procedure:

    • Weigh approximately 10-20 mg of this compound for 1H NMR (or 20-50 mg for 13C NMR) and record the mass.

    • Transfer the solid to a clean, dry glass vial.

    • Add 0.6–0.7 mL of DMSO-d6 to the vial.

    • Cap the vial and gently vortex or sonicate until the solid is completely dissolved.

    • Place a small, tight plug of glass wool or Kimwipe into a clean Pasteur pipette.

    • Filter the solution by passing it through the pipette directly into the NMR tube. This removes any dust or particulate matter which can degrade spectral quality.

    • Carefully place a clean cap on the NMR tube.

    • Label the NMR tube clearly near the top.

Protocol for NMR Data Acquisition

These are typical parameters for a 400 MHz or 500 MHz spectrometer. Users should adjust them based on their specific instrument and sample concentration.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent (DMSO-d6).

    • Tune and match the probe for both 1H and 13C frequencies.

    • Shim the magnetic field to achieve optimal resolution and lineshape, using the solvent lock signal.

  • 1H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30 or similar)

    • Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm)

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 1-5 seconds

    • Number of Scans (NS): 8-16

    • Receiver Gain (RG): Set automatically or optimized manually

    • Temperature: 298 K (25 °C)

  • 13C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30 or similar)

    • Spectral Width (SW): ~220 ppm (e.g., -10 to 210 ppm)

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 1024 or more, depending on concentration

    • Decoupling: Proton broadband decoupling (e.g., GARP)

    • Temperature: 298 K (25 °C)

Protocol for Data Processing
  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio (Line Broadening factor of 0.3 Hz for 1H, 1-2 Hz for 13C).

  • Perform a Fourier Transform (FT).

  • Phase the resulting spectrum manually to ensure all peaks are in pure absorption mode.

  • Calibrate the chemical shift scale. For DMSO-d6, reference the residual solvent peak to δ 2.50 ppm for 1H and δ 39.52 ppm for 13C.

  • Integrate the 1H spectrum to determine the relative ratios of the protons.

  • Perform peak picking to identify the chemical shift of each signal.

Conclusion

The protocols and illustrative data provided in this application note serve as a comprehensive guide for the 1H and 13C NMR analysis of this compound in polar solvents. A critical understanding of the lactam-lactim tautomerism is essential for accurate spectral interpretation. By following the detailed methodologies for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible NMR spectra for the unambiguous structural confirmation of this compound.

References

Application Notes and Protocols: 5-Methylpyridin-2(1H)-one in Novel Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-methylpyridin-2(1H)-one and its derivatives as a versatile scaffold in the development of novel therapeutic agents. This document details its application in the synthesis of antibacterial agents, kinase inhibitors, and as a core component of approved drugs, providing structured data, experimental protocols, and visual workflows to guide researchers in this field.

Application as an Intermediate in Approved Therapeutics

This compound and its aminated analogue, 4-amino-5-methyl-1H-pyridin-2-one, are key intermediates in the synthesis of significant therapeutic agents.

Pirfenidone (B1678446): An Anti-fibrotic Agent

Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is an approved drug for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] Its mechanism of action involves the downregulation of pro-fibrotic and pro-inflammatory signaling pathways.[1][2][3]

Signaling Pathway of Pirfenidone's Anti-fibrotic Action

Pirfenidone exerts its effects by inhibiting key cytokines and growth factors involved in fibrosis, such as Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] This leads to a reduction in fibroblast proliferation and differentiation into myofibroblasts, ultimately decreasing the deposition of extracellular matrix proteins like collagen.[1][3]

Pirfenidone_Mechanism TGF_beta TGF-β Fibroblast Fibroblast TGF_beta->Fibroblast activates TNF_alpha TNF-α TNF_alpha->Fibroblast activates Pirfenidone Pirfenidone (5-Methyl-1-phenyl-2(1H)-one) Pirfenidone->TGF_beta Pirfenidone->TNF_alpha Pirfenidone->Fibroblast inhibits proliferation Myofibroblast Myofibroblast Fibroblast->Myofibroblast differentiation ECM_Deposition Extracellular Matrix (Collagen) Deposition Myofibroblast->ECM_Deposition increases Fibrosis Fibrosis ECM_Deposition->Fibrosis

Caption: Mechanism of action of Pirfenidone in inhibiting fibrosis.

Finerenone: A Non-steroidal Mineralocorticoid Receptor Antagonist

Finerenone is a non-steroidal mineralocorticoid receptor (MR) antagonist used for treating chronic kidney disease associated with type 2 diabetes.[4][5] The synthesis of Finerenone utilizes 4-amino-5-methyl-1H-pyridin-2(1H)-one as a crucial building block.[4][5][6]

Synthetic Workflow for Finerenone Intermediate

The synthesis of the key intermediate, 4-amino-5-methyl-1H-pyridin-2(1H)-one, is a critical step in the overall synthesis of Finerenone. A common route involves the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide followed by reaction with potassium hydroxide.[4][6]

Finerenone_Intermediate_Synthesis start 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide step1 Hydrogenation (Platinum Catalyst) start->step1 intermediate 2-Chloro-5-methyl-4-pyridinamine step1->intermediate step2 Reaction with KOH in Methanol (Pressure Reactor) intermediate->step2 product 4-Amino-5-methyl-1H-pyridin-2(1H)-one step2->product finerenone Finerenone Synthesis product->finerenone

Caption: Synthesis of a key intermediate for Finerenone.

Application in Developing Novel Kinase Inhibitors

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

METTL3 Inhibitors

N6-methyladenosine (m6A) methylation, primarily catalyzed by the METTL3-METTL14 complex, is a promising target in acute myeloid leukemia (AML).[7] Pyridin-2(1H)-one derivatives have been developed as potent METTL3 inhibitors.[7]

CompoundTargetIC50 (nM)Cell LinesReference
Compound 15METTL350MV411, SKM1[7]
QuercetinMETTL32730MIA PaCa-2, Huh7[8]
LuteolinMETTL36230-[8]
ScutellarinMETTL319930-[8]
JAK2 Inhibitors

The Janus kinase 2 (JAK2) is a key target in myeloproliferative neoplasms.[9] Derivatives of 5-methylpyrimidin-2-amine, a related heterocyclic core, have been developed as selective JAK2 inhibitors.[9]

CompoundTargetIC50 (nM)Selectivity (fold vs JAK1, JAK3, TYK2)Reference
A8JAK2538.6, 54.6, 41.2[9]
Pim-1 Kinase Inhibitors

Pim-1 kinase is a promising target in various cancers. Pyridine (B92270) and thieno[2,3-b]pyridine (B153569) derivatives have been designed as potent Pim-1 kinase inhibitors.[10]

CompoundTargetIC50 (µM)Reference
8dPim-10.019[10]
5bPim-10.044[10]
15ePim-10.083[10]
10cPim-10.128[10]
13hPim-10.479[10]
7aPim-11.18[11][12]
7cPim-11.38[11][12]
7dPim-11.97[11][12]
9Pim-14.18[11][12]
6cPim-14.62[11][12]
8bPim-18.83[11][12]

Experimental Protocol: Kinase Inhibition Assay (General)

A general workflow for screening and evaluating kinase inhibitors is outlined below.

Kinase_Inhibitor_Screening start Synthesized this compound Derivatives Library step1 Primary Screening (Single High Concentration) start->step1 decision1 Activity? step1->decision1 step2 Dose-Response Assay (IC50 Determination) decision1->step2 Yes inactive Inactive decision1->inactive No step3 Selectivity Profiling (Panel of Kinases) step2->step3 step4 Cell-based Assays (e.g., Proliferation, Apoptosis) step3->step4 end Lead Compound Identification step4->end

Caption: General workflow for kinase inhibitor screening.

Protocol:

  • Compound Preparation: Dissolve synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Kinase Reaction: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as phosphorylation-specific antibodies, fluorescent probes, or luminescence-based ATP detection kits.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration. Plot the data and determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Application in Developing Novel Antibacterial Agents

Derivatives of 5-methylpyridinium have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[13]

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
4l416[13]
Ceftazidime (Standard)--[13]

Note: The original research paper mentions that "almost all the compounds showed antibacterial activity" and that other compounds showed "moderate antibacterial activity," but specific MIC values for all compounds were not provided in the abstract.

Experimental Protocol: Synthesis of 5-Methylpyridinium Derivatives (Green Chemistry Approach)

A one-pot multicomponent synthesis can be employed for the environmentally friendly production of 5-methylpyridinium derivatives.[13]

Workflow for Green Synthesis of Antibacterial 5-Methylpyridinium Derivatives

Antibacterial_Synthesis start Reactants: - 3-Methylpyridine-1-oxide - Aromatic aldehyde - β-Ketoester step1 One-pot Multicomponent Reaction Catalyst: Ionic Liquid (e.g., [BMIM][OH]) start->step1 product 5-Methylpyridinium Derivative step1->product step2 Simple Work-up product->step2 final_product Purified Antibacterial Agent step2->final_product

Caption: Green synthesis workflow for antibacterial agents.

Protocol:

  • Reactant Mixture: In a reaction vessel, combine 3-methylpyridine-1-oxide, an appropriate aromatic aldehyde, and a β-ketoester.

  • Catalyst Addition: Add an ionic liquid, such as [BMIM][OH], as a catalyst and solvent.

  • Reaction: Stir the mixture at a specified temperature for a set duration until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Upon completion, perform a simple work-up procedure, which may involve extraction and solvent evaporation.

  • Purification: Purify the resulting 5-methylpyridinium derivative, for example, by recrystallization.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Experimental Protocol: Antibacterial Activity Screening (Microdilution Method)

  • Bacterial Culture: Prepare an inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium and adjust to a standard concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial dilutions of the synthesized compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include positive (standard antibiotic, e.g., Ceftazidime) and negative (no compound) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxy-5-methylpyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-hydroxy-5-methylpyridine (B17766) by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of 2-Hydroxy-5-methylpyridine?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] In the case of 2-Hydroxy-5-methylpyridine, an impure sample is dissolved in a hot solvent to create a saturated solution. As the solution cools, the solubility of 2-Hydroxy-5-methylpyridine decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). The purified crystals can then be isolated by filtration.

Q2: What are the key physical and chemical properties of 2-Hydroxy-5-methylpyridine relevant to its recrystallization?

A2: Key properties include its appearance as a white to light yellow crystalline powder and its melting point, which is reported in the range of 180-187 °C.[2][3][4] It is slightly soluble in water, ethanol, and methanol, and soluble in other common organic solvents.[5][6] Understanding these properties is crucial for selecting an appropriate recrystallization solvent.

Q3: How do I select a suitable solvent for the recrystallization of 2-Hydroxy-5-methylpyridine?

A3: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 2-Hydroxy-5-methylpyridine, which is a polar compound, polar solvents are generally a good starting point.[7] Ethyl acetate (B1210297) has been reported as a successful recrystallization solvent. A good practice is to perform small-scale solubility tests with various solvents to identify the optimal one for your specific sample and impurity profile.

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, a mixed solvent system (co-solvent system) can be effective if a single solvent does not provide the desired solubility characteristics.[8] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated to redissolve the solid and cooled to induce crystallization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. 3. Cooling is too rapid. 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization:     a. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.     b. Add a "seed crystal" of pure 2-Hydroxy-5-methylpyridine. 3. Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
Oiling out occurs (a liquid layer separates instead of crystals). 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is significantly impure. 3. The solution is cooled too quickly. 1. Re-dissolve and adjust: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. 2. Use a different solvent: Select a solvent with a lower boiling point. 3. Purify by other means first: Consider a preliminary purification step like column chromatography before recrystallization.
Low yield of purified crystals. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not cold. 1. Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals. 2. Optimize filtration: Ensure the funnel and receiving flask are pre-heated, and use a fluted filter paper for faster filtration. 3. Use ice-cold solvent for washing: This minimizes the dissolution of the purified crystals.
The purified crystals are colored. Colored impurities are co-precipitating with the product. Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

Data Presentation

Table 1: Qualitative and Quantitative Solubility Data

Solvent 2-Hydroxy-5-methylpyridine Solubility 2-Hydroxypyridine Solubility (g/L at 20-25°C)
WaterSlightly Soluble[5][6]450[9]
EthanolSoluble[5][6]46.25[10]
MethanolSlightly Soluble-
AcetoneSoluble[5][6]-
Ethyl AcetateReported as a good recrystallization solvent-
Diethyl EtherSoluble[5][6]Slightly Soluble[9]
Benzene-Slightly Soluble[9]
DMSOSlightly Soluble-

Experimental Protocols

Protocol 1: Recrystallization of 2-Hydroxy-5-methylpyridine from a Single Solvent (Ethyl Acetate)

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Dissolution: Place the impure 2-Hydroxy-5-methylpyridine in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethyl acetate until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Impure Solid dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Drying wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of 2-Hydroxy-5-methylpyridine.

Troubleshooting_Recrystallization cluster_solutions cluster_actions start No Crystals Formed? too_much_solvent Too much solvent used. start->too_much_solvent Yes supersaturated Solution is supersaturated. start->supersaturated Yes oiling_out Compound is 'oiling out'. start->oiling_out Yes reduce_volume Action: Reduce solvent volume. too_much_solvent->reduce_volume induce_crystallization Action: Induce crystallization (scratch/seed). supersaturated->induce_crystallization reheat_cool_slowly Action: Reheat, add more solvent, cool slowly. oiling_out->reheat_cool_slowly

Caption: Decision-making diagram for troubleshooting common recrystallization issues.

References

Troubleshooting low yield in the diazotization of 2-amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the diazotization of 2-amino-5-methylpyridine (B29535).

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Q1: My diazotization reaction has a very low yield of the desired product. What are the common causes?

A1: Low yields in the diazotization of 2-amino-5-methylpyridine can be attributed to several factors, primarily the inherent instability of the pyridine-2-diazonium salt.[1] Key areas to investigate include:

  • Improper Temperature Control: Diazonium salts are thermally unstable and can decompose at temperatures above 0-5°C.[2][3][4][5] Maintaining a strictly controlled low temperature is critical throughout the reaction.

  • Incorrect pH or Acid Concentration: The reaction requires a strongly acidic environment to generate the active nitrosating agent (nitrous acid) and to stabilize the resulting diazonium salt.[2][6][7][8] The reaction rate is often dependent on the acid concentration.[6][7]

  • Side Reactions: Several competing reactions can lower the yield of the desired product. These include hydrolysis of the diazonium salt to form the corresponding pyridinol, decomposition into resinous tars, and coupling reactions.[1][9]

  • Reagent Purity: Impurities in the starting material, 2-amino-5-methylpyridine, can interfere with the reaction.[3]

  • Slow Addition of Sodium Nitrite (B80452): A slow, dropwise addition of the sodium nitrite solution is crucial to maintain the low temperature and prevent localized overheating, which can lead to decomposition.

Q2: I am observing the formation of a dark brown or black tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of dark, insoluble precipitates or "resinous substances" is a common indicator of diazonium salt decomposition.[1][3]

  • Cause: This is typically due to the instability of the pyridine-2-diazonium salt, which is exacerbated by elevated temperatures. The proximity of the diazonium group to the ring nitrogen in the ortho position contributes to this instability.[1]

  • Prevention:

    • Strict Temperature Control: Ensure the reaction temperature is maintained between 0-5°C at all times. Use an ice-salt bath for more efficient cooling.

    • Efficient Stirring: Vigorous stirring ensures homogenous mixing and prevents localized concentration and temperature gradients.

    • Immediate Use: The diazonium salt solution should be used in the subsequent reaction step as soon as it is prepared, without isolation.

Q3: My product analysis shows the presence of 2-chloro-5-methylpyridine (B98176) or 2-hydroxy-5-methylpyridine (B17766) as a significant byproduct. Why is this happening?

A3: The formation of these byproducts is a result of competing nucleophilic substitution reactions with the diazonium salt.

  • Formation of 2-Chloro-5-methylpyridine: If hydrochloric acid is used as the acidic medium, the chloride ions can act as nucleophiles, displacing the diazonium group in a Sandmeyer-type reaction to form the chlorinated pyridine.[1]

  • Formation of 2-Hydroxy-5-methylpyridine: The diazonium salt can react with water (hydrolysis) to form the corresponding pyridinol. This is a common side reaction, especially if the reaction mixture is allowed to warm up or stand for an extended period.[9]

  • Mitigation Strategies:

    • Use the diazonium salt solution promptly after its formation.

    • Maintain a low reaction temperature to minimize both side reactions.

    • If subsequent reactions permit, consider using a non-nucleophilic acid like tetrafluoroboric acid (HBF₄) to generate the more stable tetrafluoroborate (B81430) diazonium salt, which is less prone to hydrolysis and halide substitution.

Q4: The reaction seems to be very slow or incomplete. What factors could be contributing to this?

A4: A slow or incomplete reaction can be due to several factors related to the reaction conditions and reagents.

  • Insufficient Acid: An adequate excess of strong acid is necessary to ensure the complete conversion of sodium nitrite to nitrous acid and to maintain an acidic environment that favors the reaction.[8]

  • Purity of Sodium Nitrite: Old or improperly stored sodium nitrite may have decomposed, leading to a lower effective concentration.

  • Reaction Kinetics: The rate of diazotization can be influenced by the specific acid used and its concentration.[6][7]

Summary of Key Reaction Parameters

For successful diazotization of 2-amino-5-methylpyridine, careful control of reaction parameters is essential. The following table summarizes the critical factors and their recommended ranges.

ParameterRecommended ConditionRationale
Temperature 0 - 5 °CPyridine-2-diazonium salts are thermally unstable and decompose at higher temperatures.[2][3][4][5]
pH Strongly AcidicEnsures formation of the nitrosating agent (HNO₂) and stabilizes the diazonium salt.[6][8]
Acid Strong Mineral Acid (e.g., HCl, H₂SO₄)Provides the necessary acidic environment. An excess is typically required.[8]
Sodium Nitrite Addition Slow, dropwisePrevents localized overheating and subsequent decomposition of the diazonium salt.
Stirring Vigorous and efficientEnsures homogeneity and consistent temperature throughout the reaction mixture.
Reaction Time Use immediatelyThe prepared diazonium salt solution is unstable and should be used in the next step without delay.[1]

Experimental Protocol: General Procedure for Diazotization

The following is a general protocol for the diazotization of 2-amino-5-methylpyridine. Researchers should adapt this procedure based on the specific requirements of their subsequent reaction.

Materials:

  • 2-amino-5-methylpyridine

  • Concentrated Hydrochloric Acid (or other suitable strong acid)

  • Sodium Nitrite

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Amine Solution:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-methylpyridine (1.0 eq.) in a mixture of concentrated hydrochloric acid (approx. 3.0 eq.) and water.

    • Cool the solution to 0-5°C in an ice-salt bath with continuous, vigorous stirring. A fine slurry of the amine hydrochloride may form.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq.) in cold distilled water.

    • Cool this solution to 0-5°C in an ice bath.

  • Diazotization Reaction:

    • Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension via the dropping funnel.

    • Carefully monitor the rate of addition to ensure the reaction temperature remains between 0°C and 5°C.

    • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Subsequent Use:

    • The resulting solution containing the 2-diazo-5-methylpyridinium chloride should be used immediately in the next synthetic step. Do not attempt to isolate the diazonium salt unless you are preparing a more stable salt (e.g., tetrafluoroborate) and have appropriate safety measures in place.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical flow for troubleshooting low yield and the key chemical transformations involved.

Troubleshooting_Workflow start Low Yield Observed check_temp Check Temperature Control (0-5°C Maintained?) start->check_temp check_reagents Verify Reagent Stoichiometry & Purity start->check_reagents check_addition Review NaNO2 Addition Rate start->check_addition check_byproducts Analyze for Byproducts (e.g., Pyridinol, Chloro-pyridine) start->check_byproducts sol_temp Implement Ice-Salt Bath & Calibrated Thermometer check_temp->sol_temp No sol_reagents Use Pure Starting Materials & Correct Stoichiometry check_reagents->sol_reagents No sol_addition Ensure Slow, Dropwise Addition with Vigorous Stirring check_addition->sol_addition No sol_byproducts Use Diazonium Salt Immediately Consider Non-Nucleophilic Acid check_byproducts->sol_byproducts Yes

A troubleshooting workflow for low yield in diazotization.

Diazotization_Pathway start_material 2-Amino-5-methylpyridine reagents NaNO2, HCl 0-5°C start_material->reagents diazonium 2-Diazo-5-methylpyridinium (Unstable Intermediate) reagents->diazonium desired_product Desired Product (via subsequent reaction) diazonium->desired_product Main Pathway hydrolysis 2-Hydroxy-5-methylpyridine (Hydrolysis) diazonium->hydrolysis Side Reaction (H2O) decomposition Decomposition Products (Tars) diazonium->decomposition Side Reaction (Heat) sandmeyer 2-Chloro-5-methylpyridine (Sandmeyer-type) diazonium->sandmeyer Side Reaction (Cl-)

Reaction pathways in the diazotization of 2-amino-5-methylpyridine.

References

Optimization of reaction conditions for cyclization to form 2-hydroxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-hydroxy-5-methylpyridine (B17766), a crucial intermediate in the pharmaceutical and agrochemical industries.[1][2][3] The following information is intended for researchers, scientists, and drug development professionals to optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 2-hydroxy-5-methylpyridine?

A1: The most frequently cited starting materials for the synthesis of 2-hydroxy-5-methylpyridine are 3-cyano-6-hydroxypyridine, 2-amino-5-methylpyridine (B29535), and 2-bromo-5-methylpyridine (B20793).

Q2: I am getting a low yield in my reaction starting from 2-amino-5-methylpyridine. What are the potential causes and solutions?

A2: Low yields in the diazotization of 2-amino-5-methylpyridine can be attributed to several factors:

  • Temperature Control: The reaction is highly sensitive to temperature. Maintaining a temperature between 0-5°C during the addition of sodium nitrite (B80452) is critical to prevent the decomposition of the diazonium salt.[4]

  • Incomplete Diazotization: Ensure that the sodium nitrite is added slowly and with efficient stirring to allow for complete reaction.

  • pH of the reaction mixture: After the diazotization, the pH needs to be carefully adjusted to around 3-4 before heating to facilitate the hydrolysis of the diazonium salt to the desired product.[5]

  • Extraction Efficiency: The product, 2-hydroxy-5-methylpyridine, is soluble in organic solvents. Ensure efficient extraction by using an appropriate solvent like ethyl acetate (B1210297) or chloroform (B151607) and performing multiple extractions.[4][6]

Q3: My catalytic hydrogenation of 3-cyano-6-hydroxypyridine is slow or incomplete. What should I check?

A3: For the catalytic hydrogenation of 3-cyano-6-hydroxypyridine, consider the following:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose activity. Ensure you are using a fresh or properly stored catalyst.

  • Hydrogen Pressure: The reaction is typically carried out at atmospheric pressure.[6] Ensure there are no leaks in your hydrogen delivery system.

  • Presence of an Anionic Surfactant: The presence of an anionic surfactant like sodium lauryl sulfate (B86663) has been shown to be beneficial for this reaction.[1]

  • Acidic Conditions: The reaction is carried out in the presence of an acid, such as sulfuric acid.[1][6] The acidic medium is crucial for the reaction to proceed efficiently.

Q4: Are there any specific safety precautions I should take when working with the synthesis of 2-hydroxy-5-methylpyridine?

A4: Yes, several safety precautions should be observed:

  • Handling of Reagents: Many of the reagents used, such as concentrated acids (sulfuric acid, nitric acid), are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[4][5][7][8]

  • Diazotization Reaction: The diazotization of 2-amino-5-methylpyridine can be exothermic and produce nitrogen gas. The reaction should be carried out in a well-ventilated fume hood with careful temperature control.

  • Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation is performed in a well-ventilated area, away from ignition sources, and with proper grounding of equipment.

  • Product Handling: 2-hydroxy-5-methylpyridine is a chemical compound; avoid contact with skin and eyes and do not breathe the dust.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction, side product formation, or product loss during workup.Optimize reaction time and temperature. Analyze crude product to identify byproducts. Improve extraction and purification steps.
Formation of Impurities Cross-coupling reactions, over-oxidation, or incomplete starting material conversion.Use high-purity starting materials. Degas solvents to remove oxygen. Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion.
Reaction Not Initiating Inactive catalyst, incorrect reagent concentration, or improper temperature.Use a fresh catalyst. Verify the concentration of all reagents. Ensure the reaction is at the optimal temperature.
Difficulty in Product Isolation Product is highly soluble in the aqueous phase or forms an emulsion during extraction.Adjust the pH of the aqueous layer to suppress the ionization of the product. Use a different extraction solvent or add brine to break up emulsions.

Data on Optimized Reaction Conditions

Synthesis from 3-cyano-6-hydroxypyridine
ParameterValueReference
Starting Material 3-cyano-6-hydroxypyridine[1][6]
Catalyst 5% Pd/C[6]
Solvent n-butanol and water[6]
Additives Sulfuric acid, Sodium lauryl sulfate[1][6]
Temperature 50°C for acid addition, then room temperature for hydrogenation[6]
Reaction Time ~20 minutes for stirring after acid addition, 6 hours for hydrogenation[6]
Yield 83%[6]
Synthesis from 2-bromo-5-methylpyridine
ParameterStage 1Stage 2Reference
Starting Material 2-bromo-5-methylpyridineIntermediate from Stage 1[6]
Reagent Potassium tert-butylateFormic acid[6]
Solvent tert-Amyl alcohol-[6]
Temperature 100°C20°C[6]
Reaction Time 40 hours24 hours[6]
Yield 46% (overall)[6]
Synthesis from 2-amino-5-methylpyridine
ParameterValueReference
Starting Material 2-amino-5-methylpyridine[4]
Reagents Sodium nitrite, Sulfuric acid[4]
Solvent Water[4]
Temperature 0-5°C for NaNO₂ addition, then heated to 95°C[4]
Reaction Time 45 min at 0°C, then 15 min at 95°C[4]
Yield 61%[4]

Experimental Protocols

Protocol 1: Synthesis from 3-cyano-6-hydroxypyridine[6]
  • To a mixed solvent of n-butanol and water, add 3-cyano-6-hydroxypyridine and sodium lauryl sulfate.

  • Raise the temperature to 50°C.

  • Add a solution of 98% sulfuric acid in water dropwise at 50°C.

  • Stir the mixture for approximately 20 minutes.

  • Cool the mixture to room temperature.

  • Add 5% Pd/C catalyst.

  • Replace the atmosphere with hydrogen and carry out hydrogenation at atmospheric pressure for 6 hours.

  • After the reaction is complete, remove the catalyst by filtration.

  • Wash the solution with 10% aqueous sodium hydroxide (B78521).

  • Partially neutralize the solution to a pH of 5 and extract with n-butanol to obtain the crude product.

Protocol 2: Synthesis from 2-bromo-5-methylpyridine[6]
  • In a dry Schlenk tube under an inert atmosphere, dissolve 2-bromo-5-methylpyridine in tert-Amyl alcohol.

  • Add potassium tert-butylate.

  • Stir the mixture at 100°C for 40 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in formic acid.

  • Stir the solution for 24 hours at room temperature.

  • Adjust the pH to approximately 6 using a 3N aqueous KOH solution.

  • Extract the product with chloroform (3x).

  • Combine the organic phases, wash with brine, dry over MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Protocol 3: Synthesis from 2-amino-5-methylpyridine[4]
  • In a round-bottomed flask, prepare a solution of concentrated sulfuric acid in water and cool it to below 0°C in an acetone/ice bath.

  • Add 2-amino-5-methylpyridine to the cold acid solution.

  • Slowly add an aqueous solution of sodium nitrite, maintaining the reaction temperature between 0-5°C.

  • After the addition is complete, stir the mixture at 0°C for 45 minutes.

  • Heat the reaction mixture to 95°C for 15 minutes.

  • Cool the mixture to room temperature.

  • Adjust the pH to 6.5-7.0 with a 50% w/w aqueous sodium hydroxide solution.

  • Heat the solution to 60°C and extract with ethyl acetate (4x).

  • Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator.

  • Recrystallize the crude product from hot/cold ethyl acetate to obtain pure 2-hydroxy-5-methylpyridine.

Visualizations

experimental_workflow_cyano cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Isolation A Mix 3-cyano-6-hydroxypyridine, Na lauryl sulfate, n-butanol, H₂O B Heat to 50°C A->B C Add H₂SO₄ (aq) dropwise B->C D Stir for 20 min C->D E Cool to RT D->E F Add 5% Pd/C E->F G Introduce H₂ atmosphere F->G H Stir for 6 hours at RT G->H I Filter to remove catalyst H->I J Wash with 10% NaOH (aq) I->J K Neutralize to pH 5 J->K L Extract with n-butanol K->L M Crude Product L->M

Caption: Experimental workflow for the synthesis of 2-hydroxy-5-methylpyridine from 3-cyano-6-hydroxypyridine.

troubleshooting_logic start Low Yield Observed check_temp Was temperature controlled (0-5°C for diazotization)? start->check_temp check_reagents Are reagents (catalyst, NaNO₂) fresh and active? check_temp->check_reagents Yes sol_temp Optimize temperature control using cryostat/ice-salt bath. check_temp->sol_temp No check_workup Was extraction efficient? (pH, solvent, repetitions) check_reagents->check_workup Yes sol_reagents Use fresh reagents. Store catalyst properly. check_reagents->sol_reagents No sol_workup Adjust pH before extraction. Use appropriate solvent and perform multiple extractions. check_workup->sol_workup No end Yield Improved check_workup->end Yes sol_temp->end sol_reagents->end sol_workup->end

Caption: Troubleshooting logic for addressing low yield in the synthesis of 2-hydroxy-5-methylpyridine.

References

Identifying and minimizing byproducts in 5-Methylpyridin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylpyridin-2(1H)-one.

Troubleshooting Guides & FAQs

This section is organized by common synthesis routes and addresses specific issues that may be encountered during experimentation.

Route 1: Hydroxylation of 2-Amino-5-methylpyridine (B29535) via Diazotization

This method involves the conversion of the amino group of 2-amino-5-methylpyridine into a hydroxyl group via a diazonium salt intermediate.[1]

Frequently Asked Questions:

  • Q1: My reaction is producing a significant amount of dark, oily byproduct and I'm observing gas evolution. What is happening?

    • A1: This is likely due to the decomposition of the unstable diazonium salt intermediate. If the reaction temperature rises above the optimal 0-5 °C range, the diazonium salt can hydrolyze to form phenolic byproducts, which often appear as dark oils. The gas you are observing is nitrogen (N₂), a byproduct of this decomposition. To mitigate this, ensure your ice bath is well-maintained throughout the addition of the diazotizing agent (e.g., sodium nitrite) and that all reagent solutions are pre-cooled.[2]

  • Q2: The yield of my desired this compound is low, and I'm isolating a complex mixture of products. What are the potential side reactions?

    • A2: Besides thermal decomposition, other side reactions can occur during diazotization. These can include azo coupling, where the diazonium salt reacts with an activated aromatic ring (like the starting material or product), or reactions with the solvent or counter-ions. To minimize these, ensure slow, controlled addition of the diazotizing agent to prevent localized high concentrations of the diazonium ion. Maintaining the recommended low temperature and acidic conditions is also crucial.

Troubleshooting Table:

IssueProbable CauseRecommended Solution
Low yield and formation of dark oilDecomposition of diazonium salt due to elevated temperature.[2]Maintain a strict reaction temperature of 0-5 °C using a well-maintained ice bath. Pre-cool all reagent solutions.
Formation of colored impuritiesAzo coupling side reactions.Ensure slow and controlled addition of the diazotizing agent. Maintain a homogeneous reaction mixture.
Incomplete reactionInsufficient diazotizing agent or reaction time.Use a slight excess of the diazotizing agent and monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).
Route 2: Nucleophilic Aromatic Substitution

This approach typically involves the displacement of a leaving group, such as a halogen, from the pyridine (B92270) ring with a hydroxide (B78521) source.

Frequently Asked Questions:

  • Q1: I am performing the hydroxylation of a 2-chloro-5-methylpyridine (B98176) derivative in methanol (B129727) and I'm observing a significant amount of a methyl ether byproduct. How can I avoid this?

    • A1: The formation of a methyl ether byproduct is a known issue when using sodium hydroxide in methanol for this type of reaction. It has been found that switching from sodium hydroxide (NaOH) to potassium hydroxide (KOH) can significantly reduce or eliminate the formation of this byproduct.[3]

  • Q2: My reaction is producing a mixture of N-alkylated and O-alkylated pyridones. How can I improve the selectivity for N-alkylation?

    • A2: The formation of both N- and O-alkylated products is a common challenge due to the ambident nucleophilic nature of the pyridone anion. Reaction conditions can be optimized to favor N-alkylation. Additionally, a potential pitfall is the in-situ generation of a more reactive alkyl halide byproduct which can compete with your primary alkylating agent, leading to a mixture of products. Careful selection of the starting materials and reaction conditions is crucial.

Troubleshooting Table:

IssueProbable CauseRecommended Solution
Formation of methyl ether byproductUse of NaOH in methanol.[3]Replace sodium hydroxide with potassium hydroxide.[3]
Mixture of N- and O-alkylated productsAmbident nucleophilicity of the pyridone anion.Carefully control reaction conditions (base, solvent, temperature). Consider alternative synthetic strategies if selectivity remains low.
Formation of multiple alkylated byproductsIn-situ generation of a more reactive alkyl halide byproduct.Select starting materials where the desired alkylating agent is significantly more reactive than the potential byproduct.
Route 3: Cyclization of Nitrile Intermediates

This method involves the formation of the pyridone ring from an acyclic nitrile precursor.[1]

Frequently Asked Questions:

  • Q1: The cyclization of my nitrile intermediate is sluggish and results in a low yield. What can I do to improve the reaction?

    • A1: The efficiency of the cyclization can be highly dependent on the catalyst and reaction conditions. Strong acids, such as p-toluenesulfonic acid, have been shown to be effective catalysts for this type of transformation. Heating the reaction mixture to temperatures in the range of 110-135 °C is also typically required.[1]

  • Q2: I am observing byproducts that appear to be from incomplete cyclization or side reactions of the starting material. How can I minimize these?

    • A2: Incomplete cyclization can be addressed by optimizing the reaction time and temperature. Ensure that the starting material is of high purity, as impurities can interfere with the reaction. The use of an appropriate catalyst is also critical to drive the reaction to completion and minimize side reactions.

Troubleshooting Table:

IssueProbable CauseRecommended Solution
Low yield of cyclized productInefficient catalysis or suboptimal reaction conditions.Use a strong acid catalyst like p-toluenesulfonic acid and ensure the reaction temperature is maintained between 110-135 °C.[1]
Presence of unreacted starting material and related impuritiesIncomplete reaction or impure starting materials.Increase reaction time and/or temperature. Purify the starting nitrile intermediate before cyclization.

Data Presentation

Due to the limited availability of specific quantitative data in the literature, the following table is presented as a template for researchers to systematically record and analyze their own experimental results. This will aid in identifying trends and optimizing reaction conditions to minimize byproduct formation.

Table 1: Example Data Table for Byproduct Analysis in the Synthesis of this compound via Diazotization of 2-Amino-5-methylpyridine

Experiment IDTemperature (°C)Diazotizing Agent (eq.)Addition Time (min)% Yield of Product% Area of Byproduct A (e.g., Phenol)% Area of Byproduct B (e.g., Azo-dimer)
EXP-0010-51.0530
EXP-00210-151.0530
EXP-0030-51.2030
EXP-0040-51.0560

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. The following are generalized procedures based on common synthetic methods. Researchers should adapt these to their specific substrates and equipment.

Protocol 1: Synthesis of this compound from 2-Amino-5-methylpyridine

  • Dissolve 2-amino-5-methylpyridine in a suitable acidic medium (e.g., aqueous sulfuric acid) and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for the recommended time, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, the reaction mixture can be gently warmed to room temperature to facilitate the hydrolysis of the diazonium salt.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Nucleophilic Substitution

  • To a solution of 2-chloro-5-methylpyridine in a suitable solvent (e.g., methanol), add potassium hydroxide.[3]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with an acid.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous drying agent.

  • Concentrate the organic layer and purify the crude product as necessary.

Visualizations

Diagram 1: Synthesis Pathway of this compound via Diazotization

Synthesis_Pathway_Diazotization 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-5-methylpyridine->Diazonium Salt Intermediate NaNO2, H2SO4 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound H2O, Δ Phenolic Byproducts + N2 Phenolic Byproducts + N2 Diazonium Salt Intermediate->Phenolic Byproducts + N2 > 5 °C (Decomposition) Troubleshooting_Workflow cluster_byproducts Byproduct Analysis start Low Yield of This compound check_sm Check Starting Material Purity start->check_sm analyze_byproducts Analyze Byproduct Profile (TLC, LC-MS, NMR) start->analyze_byproducts purify_sm Purify Starting Material check_sm->purify_sm unreacted_sm High level of unreacted starting material? analyze_byproducts->unreacted_sm known_byproduct Identified known byproduct? unreacted_sm->known_byproduct No increase_time Increase reaction time/ temperature/reagent stoichiometry unreacted_sm->increase_time Yes unknown_byproduct Unknown byproduct observed known_byproduct->unknown_byproduct No optimize Optimize conditions to minimize specific byproduct (e.g., temperature, base) known_byproduct->optimize Yes Byproduct_Factors cluster_temp Temperature Control cluster_reagents Reagent Choice Byproduct Byproduct Formation Temp Reaction Temperature Temp->Byproduct Temp_High Too High: Decomposition, Side Reactions Temp->Temp_High Temp_Low Too Low: Incomplete Reaction Temp->Temp_Low Reagents Reagents & Stoichiometry Reagents->Byproduct Base Base Selection (e.g., NaOH vs KOH) Reagents->Base Purity Starting Material Purity Purity->Byproduct Time Reaction Time Time->Byproduct

References

Technical Support Center: Purification of 2-Hydroxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-hydroxy-5-methylpyridine (B17766).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 2-hydroxy-5-methylpyridine?

A1: Common impurities can originate from starting materials, reagents, and by-products of the synthesis. Depending on the synthetic route, these may include unreacted starting materials such as 2-amino-5-methylpyridine (B29535) or 3-cyano-6-hydroxypyridine, as well as reagents like sulfuric acid, nitric acid, or solvents used in the reaction.[1][2][3][4][5] Side-reaction products and isomers are also potential impurities.

Q2: What are the key physical properties of 2-hydroxy-5-methylpyridine relevant to its purification?

A2: Key physical properties for purification include its melting point, which is in the range of 183-187 °C, and its solubility.[6][7] It is soluble in common organic solvents like ethanol (B145695) and ether, and slightly soluble in water.[8] This differential solubility is crucial for developing effective recrystallization and extraction protocols.

Q3: Which purification techniques are most effective for 2-hydroxy-5-methylpyridine?

A3: The most commonly cited and effective purification methods for 2-hydroxy-5-methylpyridine are recrystallization, column chromatography, and liquid-liquid extraction.[1][2][5] The choice of method depends on the nature and quantity of the impurities present.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying purity.[3][4] Other methods include Gas Chromatography (GC) and observing the melting point range. A sharp melting point within the expected range (183-187 °C) is a good indicator of high purity.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude 2-hydroxy-5-methylpyridine.

Issue 1: Low Yield After Recrystallization

Symptoms:

  • A significantly lower than expected amount of pure product is recovered after the recrystallization process.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the yield is low, the compound may be too soluble in the chosen solvent at low temperatures. Experiment with different solvents or solvent mixtures. Ethyl acetate (B1210297) and hot water have been reported as effective recrystallization solvents.[1][5]
Using an Excessive Amount of Solvent Using too much solvent will result in a significant portion of the product remaining dissolved even after cooling, thus reducing the yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling the Solution Too Quickly Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature to form larger, purer crystals, and then place it in an ice bath to maximize precipitation.
Incomplete Precipitation Some product may remain in the mother liquor. To maximize yield, cool the solution in an ice bath for a sufficient amount of time before filtration. You can also try to recover a second crop of crystals by concentrating the mother liquor, though this crop may be less pure.
Issue 2: Persistent Impurities After Purification

Symptoms:

  • Analytical tests (e.g., HPLC, GC, NMR) show the presence of impurities in the final product.

  • The melting point of the product is broad or lower than the expected range of 183-187 °C.[6]

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Co-precipitation of Impurities The impurity may have similar solubility properties to the desired product, causing it to co-precipitate during recrystallization. A second recrystallization step may be necessary. Alternatively, consider a different purification technique like column chromatography.
Inadequate Washing of Crystals Residual mother liquor on the surface of the crystals can introduce impurities. Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
Ineffective Extraction If impurities are not effectively removed during an initial extraction step, they will persist in the crude product. Ensure the pH of the aqueous phase is correctly adjusted to facilitate the separation of acidic or basic impurities. For instance, adjusting the pH to around 6-7 is mentioned in some procedures before extraction.[2]
Column Chromatography Issues In column chromatography, poor separation can result from an inappropriate solvent system, incorrect column packing, or overloading the column. Optimize the eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to achieve better separation.[2]

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate
  • Dissolution: Place the crude 2-hydroxy-5-methylpyridine in a clean Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture with stirring until the solid is completely dissolved.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The pure product should crystallize out of the solution.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Pack a chromatography column with silica (B1680970) gel using a slurry method with an appropriate non-polar solvent (e.g., dichloromethane).

  • Sample Loading: Dissolve the crude 2-hydroxy-5-methylpyridine in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common eluent system is a gradient of methanol in dichloromethane (B109758) (e.g., starting with 100% DCM and gradually increasing to 8% MeOH in DCM).[2]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-hydroxy-5-methylpyridine.

Visualizations

Purification_Workflow Crude Crude 2-Hydroxy- 5-methylpyridine Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Extraction Liquid-Liquid Extraction Crude->Extraction Pure_Product Pure Product Recrystallization->Pure_Product High Purity Waste Impurities Recrystallization->Waste In Mother Liquor Chromatography->Pure_Product High Purity Chromatography->Waste Separated Extraction->Recrystallization Partially Purified Extraction->Chromatography Partially Purified Analysis Purity Analysis (HPLC, MP) Pure_Product->Analysis Troubleshooting_Low_Yield Start Low Yield After Recrystallization Cause1 Inappropriate Solvent? Start->Cause1 Cause2 Too Much Solvent? Start->Cause2 Cause3 Cooled Too Quickly? Start->Cause3 Solution1 Test Different Solvents Cause1->Solution1 Solution2 Use Minimum Hot Solvent Cause2->Solution2 Solution3 Allow Slow Cooling Then Ice Bath Cause3->Solution3 Outcome Improved Yield Solution1->Outcome Solution2->Outcome Solution3->Outcome

References

Technical Support Center: Scale-Up Synthesis of 5-Methylpyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-methylpyridin-2(1H)-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of these synthetic processes.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up synthesis of this compound derivatives.

Issue 1: Low Yield or Incomplete Reaction

Question: We are experiencing low yields and incomplete conversion when scaling up the synthesis of a this compound derivative. What are the potential causes and how can we troubleshoot this?

Answer: Low yields upon scale-up can stem from several factors related to reaction kinetics, mass transfer, and heat transfer. Here are some common causes and solutions:

  • Inadequate Mixing: In larger reactors, inefficient mixing can lead to poor contact between reactants, reagents, and catalysts.[1]

    • Solution: Increase the agitation speed of the reactor. For heterogeneous reactions (e.g., using a solid catalyst), ensure the catalyst is well-suspended.

  • Poor Temperature Control: Many syntheses of pyridinones are exothermic. Insufficient cooling capacity in a larger vessel can lead to temperature spikes, causing side reactions and degradation of products or reagents.[1]

    • Solution: Ensure your reactor's cooling system is adequate for the scaled-up reaction volume. Consider a slower addition rate of reagents to better manage the exotherm.

  • Catalyst Deactivation: Catalysts like Palladium on carbon (Pd/C) or Platinum-based catalysts are often used and can be sensitive to impurities.[1][2]

    • Solution:

      • Check for Poisons: Ensure all reactants, solvents, and gases (like hydrogen) are of high purity. Trace impurities such as sulfur or chlorine can poison the catalyst.[1]

      • Leaching: Analyze the product for trace metals to determine if the active metal is leaching from the support.[1]

      • Regeneration/Replacement: If catalyst deactivation is confirmed, consider regenerating it according to the manufacturer's protocol or using a fresh batch.[1]

  • Low Reactivity of Starting Materials: Some substituted pyridines can exhibit low reactivity, for example, due to electron-withdrawing groups that decrease the nucleophilicity of the pyridine (B92270) nitrogen.[3][4]

    • Solution:

      • Increase Reaction Time: Allow the reaction to run for a longer duration (e.g., 24-72 hours).[3]

      • Change Solvent: Switch to a high-boiling point, polar aprotic solvent like DMF or NMP to facilitate the reaction.[3]

      • Increase Temperature: Gradually increase the reaction temperature in increments of 10°C.[1]

Troubleshooting Workflow for Low Yield

G start Low Yield or Incomplete Reaction check_mixing Check Mixing Efficiency start->check_mixing check_temp Verify Temperature Control start->check_temp check_catalyst Investigate Catalyst Activity start->check_catalyst check_reactivity Assess Starting Material Reactivity start->check_reactivity increase_agitation Increase Agitation Speed check_mixing->increase_agitation slow_addition Slow Reagent Addition check_temp->slow_addition catalyst_analysis Analyze Catalyst for Poisons/Leaching check_catalyst->catalyst_analysis modify_conditions Modify Reaction Conditions (Time, Temp, Solvent) check_reactivity->modify_conditions end Yield Improved increase_agitation->end slow_addition->end catalyst_analysis->end modify_conditions->end G start Reaction Complete cool_reactor Cool Reactor to Room Temperature start->cool_reactor vent_h2 Carefully Vent Excess H₂ cool_reactor->vent_h2 purge_inert Purge Reactor with Inert Gas (N₂ or Ar) vent_h2->purge_inert filter_catalyst Filter Reaction Mixture purge_inert->filter_catalyst keep_wet Keep Catalyst Wet with Solvent During Filtration filter_catalyst->keep_wet handle_inert Handle in Inert Atmosphere if Possible keep_wet->handle_inert end Catalyst Safely Removed handle_inert->end

References

How to prevent side reactions during the functionalization of 5-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions during the functionalization of 5-methyl-2-pyridone.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the functionalization of 5-methyl-2-pyridone?

A1: The primary side reactions encountered during the functionalization of 5-methyl-2-pyridone involve competitive reactions at different nucleophilic and electrophilic sites. The most common of these is the competition between N-functionalization and O-functionalization of the pyridone ring. Additionally, reactions can occur at various carbon positions (C3, C4, and C6) on the ring, leading to a mixture of isomers. The specific side products depend heavily on the reaction type, such as alkylation, arylation, or C-H activation.

Q2: How does the tautomeric nature of 5-methyl-2-pyridone contribute to side reactions?

A2: 5-methyl-2-pyridone exists in equilibrium between its pyridone and hydroxypyridine tautomeric forms. This tautomerism results in the presence of two nucleophilic centers: the nitrogen atom and the oxygen atom. Consequently, when reacting with electrophiles, a mixture of N-substituted and O-substituted products can be formed, which is a common challenge in achieving regioselectivity.[1][2]

Q3: What factors influence the N- versus O-alkylation selectivity?

A3: The regioselectivity of N- versus O-alkylation is influenced by several factors:

  • Nature of the Electrophile: Hard electrophiles, such as primary alkyl halides, tend to favor N-alkylation, which is the thermodynamically preferred product. Softer electrophiles may show a preference for O-alkylation, the kinetically favored product.[3]

  • Choice of Base: The base used for deprotonation of the pyridone can affect the ratio of N- to O-alkylation.

  • Solvent: The solvent system can influence the solubility of the pyridone salt and the reactivity of the nucleophilic centers.[1] For instance, using a micellar system with Tween 20 in water has been shown to improve N-alkylation selectivity.[4][5][6]

  • Reaction Temperature: Temperature can also play a role in determining the kinetic versus thermodynamic product distribution.

Q4: How can I achieve site-selective C-H functionalization on the pyridone ring?

A4: Achieving site-selectivity at the C3, C4, or C6 positions requires specific strategies due to the inherent electronic properties of the 2-pyridone ring. The C3 and C5 positions are more electron-rich, while the C4 and C6 positions are more electron-deficient.[7] Strategies for selective C-H functionalization include:

  • Directing Groups: The use of a directing group can guide a transition metal catalyst to a specific C-H bond.[7]

  • Catalyst Control: Different transition metal catalysts (e.g., palladium, nickel, rhodium, copper) exhibit different selectivities based on their electronic and steric properties.[7]

  • Radical Reactions: Radical-based functionalization can offer unique regioselectivity compared to traditional ionic pathways.[7]

Q5: When should I consider using a protecting group?

A5: Protecting groups are beneficial when the reactivity of the N-H or the carbonyl group interferes with the desired transformation. For instance, protecting the nitrogen can prevent N-alkylation when C-H functionalization is the intended reaction. Common strategies include conversion to a pyridine (B92270) N-oxide or complexation with a Lewis acid to mask the nitrogen's lone pair.[8] The N-hydroxy group has also been reported as a useful protecting group in pyridone syntheses.[9]

Troubleshooting Guides

Issue 1: Low Yield and/or Mixture of N- and O-Alkylated Products

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Choice of Base Screen different bases. For N-alkylation, potassium carbonate (K₂CO₃) is commonly used.[4]
Inappropriate Solvent The reaction solvent significantly impacts selectivity. Consider using a solvent system known to favor N-alkylation, such as a Tween 20/water micellar system, which has been shown to provide high N-/O-alkylation ratios.[5][6]
Non-optimal Reaction Temperature Optimize the reaction temperature. Higher temperatures may favor the thermodynamically more stable N-alkylated product.
Nature of the Alkylating Agent Primary alkyl halides generally favor N-alkylation. If using a secondary halide, expect lower selectivity.[6]
Issue 2: Poor Regioselectivity during C-H Functionalization (Mixture of C3, C4, C6 isomers)

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Catalyst System The choice of metal catalyst and ligand is crucial for directing the functionalization to the desired position. For C6-selective alkenylation, a Ni/Al cooperative catalysis system has been reported to be effective.[7]
Reaction Conditions Favoring Multiple Pathways Fine-tune the reaction conditions (temperature, solvent, additives). For example, C3-selective arylation can be achieved using iron-catalyzed or metal-free radical conditions.[7]
Absence of a Directing Group If achieving selectivity is particularly challenging, consider introducing a directing group to guide the catalyst to the target C-H bond.

Experimental Protocols

Protocol 1: Selective N-Alkylation of 5-methyl-2-pyridone in a Micellar System

This protocol is adapted from a method demonstrating high regioselectivity for N-alkylation.[6]

Materials:

  • 5-methyl-2-pyridone

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Potassium carbonate (K₂CO₃)

  • Tween 20

  • Deionized water

Procedure:

  • To a reaction vessel, add 5-methyl-2-pyridone (1.0 eq).

  • Add a 2% w/w solution of Tween 20 in deionized water.

  • Add potassium carbonate (1.2 eq).

  • Add the alkyl halide (1.1 eq).

  • Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40 °C) for 3-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for N-Alkylation Selectivity:

Alkyl HalideBaseSolventN-/O-Alkylation RatioYield (%)Reference
Benzyl BromideK₂CO₃2% Tween 20/H₂O>10:176[4]
n-Propyl IodideK₂CO₃2% Tween 20/H₂O>6:170-85[6]
Isopropyl IodideK₂CO₃2% Tween 20/H₂O>2.4:140-60[6]

Visualizations

Reaction_Pathways cluster_start Starting Material cluster_functionalization Functionalization Pathways 5-methyl-2-pyridone 5-methyl-2-pyridone N-Alkylation N-Alkylation 5-methyl-2-pyridone->N-Alkylation Base, R-X (e.g., K2CO3, Benzyl Bromide) O-Alkylation O-Alkylation 5-methyl-2-pyridone->O-Alkylation Side Reaction C3-Functionalization C3-Functionalization 5-methyl-2-pyridone->C3-Functionalization Radical Initiator or Electrophilic Reagent C6-Functionalization C6-Functionalization 5-methyl-2-pyridone->C6-Functionalization Ni/Al Catalyst, Alkyne Troubleshooting_Workflow Start Low Yield / Poor Selectivity Check_Reagents Purity of Reagents & Solvents? Start->Check_Reagents Check_Reagents->Start [ IMPURE ] Purify/Replace Check_Conditions Optimal Reaction Conditions? Check_Reagents->Check_Conditions [ PURE ] Optimize_Base Screen Different Bases Check_Conditions->Optimize_Base [ NO ] Success Improved Outcome Check_Conditions->Success [ YES ] Re-run Experiment Carefully Optimize_Solvent Try Alternative Solvents (e.g., Micellar System) Optimize_Base->Optimize_Solvent Optimize_Temp Vary Reaction Temperature Optimize_Solvent->Optimize_Temp Re_evaluate_Strategy Consider Protecting Groups or Alternative Catalysts Optimize_Temp->Re_evaluate_Strategy Re_evaluate_Strategy->Success

References

Technical Support Center: Optimizing Catalyst Selection for Pyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to navigate the complexities of hydrogenating pyridine (B92270) derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrogenation of the pyridine ring so challenging?

A1: The hydrogenation of pyridine is difficult due to its high aromatic stability. The nitrogen atom in the ring can also act as a Lewis base, leading to strong coordination with the metal catalyst. This can "poison" the catalyst, reducing its activity.[1][2] Overcoming this requires careful selection of catalysts and often involves harsh reaction conditions like high temperature and pressure.[3]

Q2: What are the most common catalysts for pyridine hydrogenation, and how do I choose one?

A2: Common heterogeneous catalysts include those based on palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru).[4][5]

  • Palladium (Pd/C): Widely used and cost-effective, but can sometimes be less active and may require acidic additives to improve performance.[6] It is particularly useful for chemoselective hydrogenations where specific functional groups need to be preserved.[4]

  • Platinum (PtO₂, Pt/C): Often more active than palladium and can be used under acidic conditions (e.g., in acetic acid) to facilitate the reduction of the activated pyridinium (B92312) salt.[5][7]

  • Rhodium (Rh/C, Rh₂O₃): Highly active for the hydrogenation of a wide variety of unprotected pyridines, often under mild conditions.[1][8] Rhodium on carbon (Rh/C) and rhodium oxide (Rh₂O₃) have shown excellent activity.[8][9]

  • Ruthenium (Ru/C): Exhibits high activity, sometimes superior to Pd/C and Pt/C, for pyridine hydrogenation.[10]

  • Iridium (Ir): Iridium-based catalysts can offer high selectivity, especially for substrates with sensitive functional groups like nitro, azido (B1232118), and bromo functionalities.[11]

The choice depends on the substrate's functional groups, the desired selectivity, and the available equipment for managing pressure and temperature.

Q3: How do reaction conditions like pressure, temperature, and solvent affect the outcome?

A3:

  • Pressure: Higher hydrogen pressure generally increases the reaction rate and can be necessary for complete saturation of the aromatic ring.[3] For some substrates, increasing pressure can also influence stereoselectivity.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for ring saturation.[3] However, excessively high temperatures can lead to side reactions or catalyst degradation.

  • Solvent: Protic solvents like alcohols or acetic acid can accelerate hydrogenation rates. Acetic acid, in particular, can protonate the pyridine nitrogen, forming a more reactive pyridinium salt.[7][12] The choice of solvent can also influence selectivity.[4]

  • Additives: Strong acids like H₂SO₄ or HCl are frequently used to activate the pyridine ring.[4][12] The amount of acid can be tuned to control chemoselectivity, for instance, between reducing a nitrile group and the pyridine ring.[4]

Q4: My reaction is sluggish or incomplete. What are the possible causes?

A4:

  • Catalyst Poisoning: The pyridine substrate or the piperidine (B6355638) product can strongly adsorb to the catalyst surface, blocking active sites.[1] Impurities in the starting material or solvent, especially those containing sulfur or other halides, can also poison the catalyst.

  • Insufficient Activation: The pyridine ring may not be sufficiently activated for hydrogenation under the chosen conditions. Consider adding an acid or increasing the temperature and pressure.[7][12]

  • Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial to ensure hydrogen gas, substrate, and catalyst are in close contact. Increase stirring speed or consider a different reactor setup.

  • Low Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction. However, simply increasing the catalyst amount can sometimes negatively impact selectivity.[4]

Q5: How can I improve the chemoselectivity and avoid reducing other functional groups on my molecule?

A5: Achieving high chemoselectivity is a common challenge, as many functional groups (e.g., olefins, nitro groups, ketones, halides) are also susceptible to reduction.[1]

  • Catalyst Choice: Some catalysts are inherently more selective. For example, specific Iridium(III) catalysts have been shown to tolerate highly reducible groups like nitro, azido, and bromo functions.[11]

  • Tuning Reaction Conditions: Mild conditions (lower temperature and pressure) can sometimes favor the reduction of more labile groups over the aromatic ring.[1]

  • Use of Additives/Poisons: The addition of a "catalyst poison" like pyridine itself can be used in some systems to selectively inhibit certain reactions, such as the hydrogenolysis of benzyl (B1604629) protective groups, while allowing the hydrogenation of other functionalities.[13][14][15]

  • Acid Concentration: As demonstrated with pyridinecarbonitriles, adjusting the molar ratio of an acidic additive can selectively promote the hydrogenation of either a nitrile group or the pyridine ring.[4]

Q6: Can I reuse my heterogeneous catalyst?

A6: Yes, heterogeneous catalysts can often be recovered by filtration and reused. However, their activity may decrease with each cycle due to catalyst deactivation (poisoning, leaching, or sintering). It is advisable to test the catalyst's performance over several cycles to determine its stability and reusability for a specific process.[16]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst poisoning by substrate, product, or impurities.[1] 2. Insufficient reaction conditions (temperature, pressure).[3] 3. Inactive or low-quality catalyst. 4. Poor mass transfer (inadequate stirring).1. Purify starting materials and solvents. Consider using a more poison-resistant catalyst or adding a co-catalyst. 2. Systematically increase hydrogen pressure and/or temperature. 3. Use a fresh batch of catalyst or a different type of catalyst (e.g., switch from Pd/C to Rh/C or PtO₂). 4. Ensure vigorous stirring to maintain the catalyst in suspension.
Poor Chemoselectivity 1. Reduction of other sensitive functional groups (e.g., C=C, C≡C, NO₂, C=O).[1] 2. Hydrogenolysis of protecting groups (e.g., benzyl ethers). 3. Dehalogenation of aryl halides.[1]1. Screen different catalysts (e.g., Iridium catalysts show high functional group tolerance).[11] Try milder reaction conditions (lower temperature/pressure). 2. Use a catalyst system known to be less prone to hydrogenolysis. Adding a catalyst poison like pyridine or 2,2'-dipyridyl to a Pd/C system can suppress debenzylation.[15] 3. This is a common side reaction. Consider catalysts less prone to dehalogenation or use alternative reduction methods if the halogen is essential.
Catalyst Deactivation 1. Self-poisoning by strong adsorption of the nitrogen-containing substrate or product.[17] 2. Sintering: Agglomeration of metal particles at high temperatures, reducing active surface area. 3. Leaching: Dissolution of the active metal into the reaction medium.1. Acid addition can mitigate this by protonating the nitrogen, reducing its coordination to the metal.[12] 2. Avoid excessively high reaction temperatures. 3. Test for metal content in the filtrate. If leaching is significant, a different catalyst support or solvent may be needed.

Data Presentation: Catalyst Performance Comparison

Table 1: Comparison of Selected Catalysts for Pyridine Derivative Hydrogenation

CatalystSubstrate ExampleConditionsConversion/YieldSelectivityReference
10% Pd/C4-Pyridinecarbonitrile30°C, 6 bar H₂, H₂O/DCM, 1.0 eq H₂SO₄Complete Conv.98% (to piperidine)[4]
Rh₂O₃2,6-Lutidine40°C, 5 bar H₂, TFE>99% YieldHigh (cis-piperidine)[8][18]
Iridium(III) ComplexMethyl PicolinateRT, 50 bar H₂, MeOH, 3.0 eq TFAHigh YieldHigh (tolerates bromo, nitro, azido groups)[11]
Rh/KB (Electrocatalytic)Pyridine25°C, Ambient Pressure>98% YieldHigh[16]
Ru-Pd/AcPyridine100°C, 3.0 MPa H₂>99% Conv.100% (to piperidine)[19]
PtO₂Substituted PyridinesRT, 50-70 bar H₂, Acetic AcidHigh YieldN/A[5]

Note: TFE = Trifluoroethanol, DCM = Dichloromethane (B109758), TFA = Trifluoroacetic acid, RT = Room Temperature.

Table 2: Effect of Catalyst Loading and Additive on Hydrogenation of 4-Pyridinecarbonitrile (4PN) with 10% Pd/C [4]

Catalyst/Substrate (g/g)H₂SO₄/4PN (mol/mol)Time for Conv. (h)Selectivity to 4-Piperidylmethylamine
0.31.0-94%
0.2 1.0 5.5 98%
0.11.011.096%
0.1 0.5 0.3 93% (to 4-Pyridylmethylamine)

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of Functionalized Pyridines using Rh₂O₃[8][9]
  • Preparation: To a suitable pressure vessel, add the pyridine substrate (0.8 mmol), Rh₂O₃ catalyst (1 mg, 0.5 mol%), and trifluoroethanol (TFE, 1 mL).

  • Reaction Setup: Seal the vessel and purge with hydrogen gas several times.

  • Hydrogenation: Pressurize the vessel with hydrogen to 5 bar and heat to 40°C. Maintain vigorous stirring for 16 hours.

  • Work-up: After cooling and venting the reactor, filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and the product purified by standard methods (e.g., chromatography, crystallization).

Protocol 2: Chemoselective Hydrogenation of 4-Pyridinecarbonitrile using 10% Pd/C[4]
  • Preparation: In a pressure reactor, combine 4-pyridinecarbonitrile (5.0 g), 10% Pd/C catalyst (e.g., 1.0 g for a 0.2 g/g ratio), water (150 mL), dichloromethane (50 mL), and the desired molar ratio of sulfuric acid (e.g., 1.0 mol/mol for full saturation or 0.5 mol/mol for nitrile reduction only).

  • Reaction Setup: Flush the reactor with nitrogen (3x) and then hydrogen (3x).

  • Hydrogenation: Pressurize with hydrogen to 6 bar and adjust the temperature (e.g., 30°C). Monitor the reaction by hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the mixture, filter off the catalyst, and separate the organic phase. The product can be isolated from the appropriate phase after solvent evaporation.

Visualizations

Experimental Workflow for Catalyst Screening

G Experimental Workflow for Catalyst Screening sub Define Substrate and Target Product lit Literature Search (Identify potential catalysts Pd/C, PtO2, Rh2O3, etc.) sub->lit screen Initial Catalyst Screening (Small scale, standard conditions) lit->screen analyze1 Analyze Results (Conversion, Selectivity via GC/LCMS, NMR) screen->analyze1 analyze1->lit No promising results optimize Parameter Optimization (Pressure, Temperature, Solvent, Additives) analyze1->optimize Promising catalyst(s) found analyze2 Analyze Optimized Results optimize->analyze2 analyze2->optimize Further optimization needed scaleup Scale-up and Catalyst Reuse Study analyze2->scaleup Optimal conditions found final Final Protocol scaleup->final

Caption: A typical workflow for selecting and optimizing a catalyst.

Troubleshooting Logic for Pyridine Hydrogenation

G Troubleshooting Hydrogenation Issues start Experiment Outcome issue Identify Issue start->issue p1 Low / No Conversion issue->p1 Incomplete Reaction p2 Poor Chemoselectivity issue->p2 Side Products Formed p3 Catalyst Deactivation issue->p3 Reaction stops / Slows s1_1 Increase Pressure / Temp p1->s1_1 s1_2 Add Acidic Additive p1->s1_2 s1_3 Change Catalyst (e.g., to Rh/C) p1->s1_3 s1_4 Purify Reagents p1->s1_4 s2_1 Use Milder Conditions p2->s2_1 s2_2 Screen for Selective Catalyst (e.g., Iridium) p2->s2_2 s2_3 Tune Additive Concentration p2->s2_3 s3_1 Filter and Reuse (Test) p3->s3_1 s3_2 Use Fresh Catalyst p3->s3_2 s3_3 Check for Poisons p3->s3_3 G Pyridine Hydrogenation Pathway sub Pyridine Derivative activated Activated Intermediate (e.g., Pyridinium Salt or Adsorbed on Catalyst) sub->activated + Catalyst, H₂, [Acid] dihydro Dihydropyridine (Intermediate) activated->dihydro + H₂ tetra Tetrahydropyridine (Intermediate) dihydro->tetra + H₂ product Piperidine Product tetra->product + H₂

References

Technical Support Center: Synthesis of 4-Amino-5-Methyl-1H-Pyridin-2-One

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-amino-5-methyl-1H-pyridin-2-one, a key intermediate in the development of various pharmaceuticals.[1][][3] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 4-amino-5-methyl-1H-pyridin-2-one?

There are two main synthetic routes reported for the preparation of 4-amino-5-methyl-1H-pyridin-2-one:

  • Route A: A two-step process starting from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide. This involves the hydrogenation of the nitro group and N-oxide, followed by a reaction with potassium hydroxide (B78521).[1][4]

  • Route B: A one-step process involving the amination of 4-hydroxy-5-methyl-1H-pyridin-2-one using ammonia (B1221849) in the presence of an ammonium (B1175870) bromide salt.[5]

Q2: What is the expected yield and purity for each synthesis route?

  • Route A has been reported to produce the target compound in high purity (>99%) with an overall yield of up to 84% over the two steps.[1][4]

  • Route B has a reported yield of approximately 68%.[5]

Q3: What are the key reagents and equipment needed for these syntheses?

Both routes require a pressure reactor or an autoclave due to the high temperatures and pressures involved.[1][4][5]

  • For Route A: 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, a platinum-based catalyst (e.g., platinum on carbon, potentially with vanadium or molybdenum promoters), a hydrogen source, methanol (B129727), and potassium hydroxide are required.[1]

  • For Route B: 4-hydroxy-5-methyl-1H-pyridin-2-one, liquid ammonia, and an ammonium bromide salt (e.g., ammonium bromide or tetrabutylammonium (B224687) bromide) are necessary.[5]

Troubleshooting Guides

Problem 1: Low Yield in the Final Product (Route A)
Potential Cause Troubleshooting Step
Incomplete Hydrogenation: The reduction of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide to 2-chloro-5-methyl-4-pyridinamine is a critical step. Incomplete reaction will result in a lower overall yield.Verify the activity of the platinum catalyst. Consider using a promoted catalyst such as 1% platinum + 2% vanadium on carbon or 0.5% platinum + 0.3% molybdenum on carbon, which have shown high conversions.[1] Ensure adequate hydrogen pressure and reaction time as specified in the protocol.
Suboptimal Reaction Temperature/Pressure: The conversion of 2-chloro-5-methyl-4-pyridinamine to the final product is sensitive to temperature and pressure.The reaction is preferably carried out at a temperature between 160°C and 200°C, with 180°C being a particularly effective temperature.[1][4] Ensure your pressure reactor is properly sealed and maintains the required pressure (around 12.5 bar has been reported).[1][6]
Loss during Work-up: The product may be lost during the purification steps.During work-up, after adjusting the pH to 7.0, ensure complete evaporation of the solvent.[6] Recrystallization from water is a key step for purification and yield optimization. Cooling to 0°C can help maximize the precipitation of the crystalline product.[6] The mother liquor may contain a significant amount of product, which can be isolated for a higher overall yield.[6]
Problem 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Dechlorination Side Reaction (Route A): A common side reaction in the reduction of 2-chloro-substituted pyridine (B92270) derivatives is the hydrodechlorination, leading to the formation of a dechlorinated byproduct.[1]The use of a platinum catalyst, as opposed to a palladium catalyst, has been shown to minimize this side reaction to less than 1%.[1] If this impurity is detected, re-evaluate your catalyst system.
Byproduct Formation from Benzaldehyde Condensation (Route A): Under harsh reaction conditions, the formation of a benzylimine byproduct, which then decomposes to benzaldehyde, can occur. Benzaldehyde can then condense with other compounds in the reaction mixture.[1]Carefully control the reaction temperature and avoid excessively harsh conditions. The use of the specified platinum catalysts can help mitigate the formation of this byproduct.[1] Purification via recrystallization from o-dichlorobenzene has been mentioned for removing such byproducts on a larger scale.[1]
Incomplete Reaction (Route B): Unreacted 4-hydroxy-5-methyl-1H-pyridin-2-one may be present as an impurity.Ensure the reaction is run for a sufficient amount of time (e.g., 20 hours at 170°C).[5] Verify that the correct molar equivalents of ammonia and ammonium bromide salt are used.
Insoluble Impurities after Reaction (Route B): The reaction mixture may contain insoluble impurities after completion.During work-up, after evaporating the excess ammonia and dissolving the residue in water, adjust the pH to 7.0 and filter off any insoluble impurities before proceeding with product isolation.[5]

Experimental Protocols

Route A: From 2-chloro-5-methyl-4-nitro-pyridine-1-oxide

Step 1: Synthesis of 2-chloro-5-methyl-4-pyridinamine

  • Charge a suitable reactor with 2-chloro-5-methyl-4-nitro-pyridine-1-oxide.

  • Add a suitable solvent, such as ethanol (B145695), methanol, isopropanol, n-propanol, n-butanol, THF, dioxane, or 2-methyl-THF.[1]

  • Add a platinum-on-carbon catalyst (e.g., 0.8% Pt + 0.6% Mo on carbon powder).[1]

  • Pressurize the reactor with hydrogen.

  • Heat the mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reactor, vent the hydrogen, and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-chloro-5-methyl-4-pyridinamine.

Step 2: Synthesis of 4-amino-5-methyl-1H-pyridin-2-one

  • Charge a pressure reactor with 2-chloro-5-methyl-4-pyridinamine and methanol.[6]

  • Add potassium hydroxide (KOH).[6]

  • Seal the reactor and heat to 180°C for 16 hours. The pressure will increase to approximately 12.5 bar.[6]

  • Cool the reactor to room temperature.

  • Adjust the pH of the reaction mixture to 7.0 with 25% aqueous hydrochloric acid while cooling.[6]

  • Evaporate the mixture to dryness under reduced pressure.

  • Azeotrope the residue with ethanol multiple times to remove traces of water.[6]

  • Add methanol to the evaporation residue and stir.

  • Filter off the precipitated salt (KCl) and wash with methanol.[6]

  • Concentrate the filtrate to dryness under reduced pressure.

  • Recrystallize the residue from water. Cool to 0°C to maximize crystal formation.

  • Filter the crystals, wash with cold water, and dry under reduced pressure at 30°C.[6]

Route B: From 4-hydroxy-5-methyl-1H-pyridin-2-one
  • Charge a pressure reactor with 4-hydroxy-5-methyl-1H-pyridin-2-one and an ammonium bromide salt (e.g., ammonium bromide or tetrabutylammonium bromide).[5]

  • Cool the reactor and condense liquid ammonia into it.[5]

  • Seal the reactor and heat the mixture to 170°C for 20 hours. The pressure will increase to approximately 70 bar.[5]

  • Cool the reactor and carefully vent the excess ammonia.

  • Dissolve the residue in water.

  • Adjust the pH to 7.0 with 1N aqueous hydrochloric acid solution.

  • Filter off any insoluble impurities.

  • Isolate the product from the filtrate, likely through concentration and recrystallization.

Data Presentation

Table 1: Comparison of Synthesis Routes

ParameterRoute ARoute B
Starting Material 2-chloro-5-methyl-4-nitro-pyridine-1-oxide4-hydroxy-5-methyl-1H-pyridin-2-one
Number of Steps 21
Key Reagents Pt catalyst, H₂, KOH, MethanolNH₃, Ammonium bromide salt
Reaction Temperature Step 2: 160-200°C (180°C optimal)[1][4]150-200°C (170°C reported)[5]
Reaction Pressure Step 2: ~12.5 bar[1][6]~70 bar[5]
Reported Yield Up to 84% (overall)[1][4]~68%[5]
Reported Purity >99%[1]Not explicitly stated, crystalline solid obtained[5]

Visualizations

Synthesis_Workflow_Route_A start 2-chloro-5-methyl-4- nitro-pyridine-1-oxide intermediate 2-chloro-5-methyl- 4-pyridinamine start->intermediate H₂, Pt/C catalyst (e.g., Pt/Mo or Pt/V) Solvent (e.g., Methanol) final_product 4-amino-5-methyl- 1H-pyridin-2-one intermediate->final_product KOH, Methanol 180°C, 12.5 bar Pressure Reactor

Caption: Synthetic workflow for Route A.

Synthesis_Workflow_Route_B start 4-hydroxy-5-methyl- 1H-pyridin-2-one final_product 4-amino-5-methyl- 1H-pyridin-2-one start->final_product NH₃ (liquid), Ammonium bromide salt 170°C, 70 bar Autoclave

Caption: Synthetic workflow for Route B.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or Impurities cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions (e.g., dechlorination) issue->cause2 cause3 Suboptimal Conditions (Temp, Pressure) issue->cause3 cause4 Work-up Losses issue->cause4 solution1 Verify Catalyst Activity & Extend Reaction Time cause1->solution1 solution2 Select Appropriate Catalyst (Pt over Pd) cause2->solution2 solution3 Calibrate & Monitor Reactor Conditions cause3->solution3 solution4 Optimize Purification (e.g., Recrystallization) cause4->solution4

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Enhancing Pirfenidone Purity by Monitoring 2-Hydroxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the purity of Pirfenidone by monitoring for the 2-hydroxy-5-methylpyridine (B17766) impurity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analytical monitoring of 2-hydroxy-5-methylpyridine in Pirfenidone samples.

Issue Potential Cause Troubleshooting Steps
Poor resolution between Pirfenidone and 2-hydroxy-5-methylpyridine peaks in HPLC analysis. Inadequate mobile phase composition or gradient.1. Optimize the mobile phase ratio. A common mobile phase is a mixture of 0.02 M KH2PO4 buffer (pH 2.5) and acetonitrile (B52724).[1][2][3] 2. Adjust the gradient elution program to increase the separation time between the two peaks.
Column degradation or contamination.1. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. 2. If resolution does not improve, replace the column with a new one of the same type (e.g., Zorbax RX-C18, 250 mm x 4.6 mm, 5 µm).[1][2]
Peak tailing for 2-hydroxy-5-methylpyridine. Silanol (B1196071) interactions with the basic pyridine (B92270) moiety.1. Ensure the mobile phase pH is low (around 2.5) to protonate the pyridine nitrogen and reduce interaction with free silanol groups on the column packing.[1][3] 2. Use a column with end-capping to minimize exposed silanol groups.
Column overload.1. Reduce the injection volume or the concentration of the sample.[2]
Baseline drift or noise in the chromatogram. Mobile phase not properly degassed.1. Degas the mobile phase using an online degasser, sonication, or helium sparging.
Contaminated mobile phase or detector lamp issue.1. Prepare fresh mobile phase using HPLC-grade solvents and reagents.[2] 2. Check the detector lamp's energy and replace it if it's low.
Inconsistent retention times. Fluctuations in column temperature or mobile phase flow rate.1. Use a column oven to maintain a constant temperature (e.g., 25°C).[2] 2. Ensure the HPLC pump is functioning correctly and delivering a stable flow rate (e.g., 1.0 mL/min).[1][2]
Improper column equilibration.1. Equilibrate the column with the initial mobile phase for a sufficient time before each injection until a stable baseline is achieved.
Low recovery of 2-hydroxy-5-methylpyridine in accuracy studies. Incomplete extraction from the sample matrix.1. Optimize the sample preparation procedure, ensuring complete dissolution of the sample in the diluent (e.g., a mixture of buffer and acetonitrile).[3]
Degradation of the impurity during sample preparation or storage.1. Prepare samples fresh and analyze them promptly. 2. Investigate the stability of 2-hydroxy-5-methylpyridine in the chosen diluent.

Frequently Asked Questions (FAQs)

1. Why is it important to monitor for 2-hydroxy-5-methylpyridine in Pirfenidone?

2-hydroxy-5-methylpyridine is a known process-related impurity in the synthesis of Pirfenidone.[1][4] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the limits of impurities in active pharmaceutical ingredients (APIs).[2] Monitoring and controlling this impurity is crucial to ensure the safety, efficacy, and quality of the final drug product.

2. What is a typical analytical method for quantifying 2-hydroxy-5-methylpyridine in Pirfenidone?

A common and validated method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][5]

3. What are the typical chromatographic conditions for this analysis?

Based on published methods, the following conditions have been successfully used:

Parameter Value
Column Zorbax RX-C18 (250 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase Gradient elution with 0.02 M KH2PO4 buffer (pH 2.5) and Acetonitrile[1][3]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 220 nm[1][2]
Column Temperature 25°C[2]
Injection Volume 10 µL[2]

4. What are the expected retention times for Pirfenidone and 2-hydroxy-5-methylpyridine?

Under the conditions described above, the approximate retention times are:

  • 2-hydroxy-5-methylpyridine: 3.25 min[1]

  • Pirfenidone: 10.60 min[1]

5. What are the typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 2-hydroxy-5-methylpyridine by RP-HPLC?

Validated methods have reported the following:

  • LOD: 0.000005 mg/mL[1][2][5]

  • LOQ: 0.000017 mg/mL[1][2][5]

6. What is the acceptable limit for 2-hydroxy-5-methylpyridine in Pirfenidone drug substance?

According to ICH guidelines, for a known impurity, the reporting threshold is typically 0.05%, and the identification threshold is 0.10%. The qualification threshold is generally 0.15%. However, specific limits should be confirmed with the relevant pharmacopeia or regulatory filing. One study mentions that as per ICH guidelines, it should be less than 0.1%.[2]

Experimental Protocols

RP-HPLC Method for Quantification of 2-hydroxy-5-methylpyridine in Pirfenidone

This protocol is based on a validated method for the determination of Pirfenidone and its impurities.[1][2]

1. Preparation of Mobile Phase and Diluent:

  • Mobile Phase A (Buffer): Prepare a 0.02 M solution of potassium dihydrogen phosphate (B84403) (KH2PO4) in HPLC-grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.[3]

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: A mixture of buffer and acetonitrile (e.g., 40:60 v/v).[3]

2. Preparation of Standard Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Pirfenidone and 2-hydroxy-5-methylpyridine reference standards in the diluent to obtain a known concentration.

  • Working Standard Solution: Dilute the stock solution with the diluent to achieve a final concentration within the linear range of the method (e.g., 0.017 to 0.380 µg/mL for 2-hydroxy-5-methylpyridine).[1]

3. Preparation of Sample Solution:

  • Accurately weigh and dissolve a known amount of the Pirfenidone drug substance in the diluent to obtain a specific concentration (e.g., 0.5 mg/mL).[2]

4. Chromatographic System and Conditions:

  • Use a validated HPLC system with a UV detector.

  • The chromatographic conditions are outlined in the table in FAQ #3.

5. System Suitability:

  • Inject the working standard solution multiple times (e.g., five replicates).

  • The system is suitable for use if the relative standard deviation (%RSD) of the peak areas is less than 2.0% and other system suitability parameters (e.g., tailing factor, theoretical plates) are met.

6. Analysis:

  • Inject the blank (diluent), standard solution, and sample solution into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

7. Calculation:

  • Calculate the amount of 2-hydroxy-5-methylpyridine in the Pirfenidone sample using the peak areas obtained from the standard and sample solutions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase & Diluent D HPLC System Setup A->D B Standard Solutions E System Suitability Test B->E C Sample Solutions F Sample Injection C->F D->E E->F G Data Acquisition F->G H Impurity Quantification G->H I Purity Assessment H->I

Caption: Workflow for HPLC analysis of 2-hydroxy-5-methylpyridine in Pirfenidone.

Troubleshooting_Logic Start Poor Peak Resolution Cause1 Mobile Phase Issue? Start->Cause1 Action1 Optimize Mobile Phase (pH, Composition, Gradient) Cause1->Action1 Yes Cause2 Column Issue? Cause1->Cause2 No End Resolution Improved Action1->End Action2 Flush or Replace Column Cause2->Action2 Yes Cause2->End No Action2->End

Caption: Troubleshooting logic for poor peak resolution in HPLC analysis.

References

Validation & Comparative

Validating the Structure of 5-Methylpyridin-2(1H)-one: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic data for 5-Methylpyridin-2(1H)-one and its structural isomers, offering a practical framework for validating its structure using common spectroscopic techniques.

Introduction to this compound and its Isomers

This compound is a heterocyclic organic compound with the molecular formula C₆H₇NO. It exists in a tautomeric equilibrium with its hydroxypyridine form, 5-methylpyridin-2-ol. This tautomerism is sensitive to the solvent environment, which can influence the resulting spectroscopic data. For accurate structural validation, it is essential to compare the experimental data of a synthesized compound with reference data and the expected data for its potential isomers. This guide focuses on the comparison of this compound with its key positional isomers: 3-Methylpyridin-2(1H)-one, 4-Methylpyridin-2(1H)-one, and 6-Methylpyridin-2(1H)-one.

Spectroscopic Data Comparison

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its isomers. It is important to note that NMR chemical shifts can vary depending on the solvent used due to the tautomeric nature of these compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

CompoundH-3H-4H-6-CH₃NHSolvent
This compound ~6.1~7.3~7.1~2.1~12.5 (broad)DMSO-d₆
3-Methylpyridin-2(1H)-one -~7.25~6.13~2.16~13.43DMSO-d₆[1]
4-Methylpyridin-2(1H)-one ~6.0-~7.0~2.2~12.0 (broad)CDCl₃
6-Methylpyridin-2(1H)-one ~6.0~7.4-~2.3~12.0 (broad)CDCl₃

Note: Data for 4- and 6-methyl isomers in CDCl₃ are estimations based on related structures and may vary.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

CompoundC-2C-3C-4C-5C-6-CH₃Solvent
This compound ~164~119~140~129~135~17DMSO-d₆
3-Methylpyridin-2(1H)-one ~165~128~138~120~135~17CDCl₃
4-Methylpyridin-2(1H)-one ~165~118~148~121~138~20CDCl₃
6-Methylpyridin-2(1H)-one ~165~105~139~115~152~20CDCl₃

Note: Data for isomers are based on available literature and database entries; solvent consistency is a key challenge.

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

CompoundN-H StretchC=O StretchC=C StretchC-H Stretch
This compound 3400-3200 (broad)~1660~1600, ~15503100-2850
3-Methylpyridin-2(1H)-one 3400-3200 (broad)~1655~1605, ~15603100-2850
4-Methylpyridin-2(1H)-one 3400-3200 (broad)~1650~1610, ~15653100-2850
6-Methylpyridin-2(1H)-one 3400-3200 (broad)~1650~1600, ~15703100-2850[2]

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion [M]⁺[M-CO]⁺[M-CH₃]⁺Other Key Fragments
This compound 109[3]819453, 39
3-Methylpyridin-2(1H)-one 109819453, 39
4-Methylpyridin-2(1H)-one 109819453, 39
6-Methylpyridin-2(1H)-one 109819453, 39

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical due to the tautomeric nature of the compounds.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and 16-32 scans.

  • Data Processing: The spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Instrument: A mass spectrometer with an electron ionization source.

  • Acquisition:

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 35-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound using spectroscopy.

structure_validation_workflow Workflow for Spectroscopic Structure Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesize Target Compound (e.g., this compound) purification Purify Compound (e.g., Recrystallization, Chromatography) synthesis->purification nmr Acquire NMR Spectra (1H, 13C, 2D) purification->nmr ir Acquire IR Spectrum purification->ir ms Acquire Mass Spectrum purification->ms data_processing Process & Analyze Spectroscopic Data nmr->data_processing ir->data_processing ms->data_processing lit_comparison Compare with Literature/Database (Target Compound & Isomers) data_processing->lit_comparison structure_confirmation Structure Confirmed lit_comparison->structure_confirmation Data Match structure_discrepancy Structure Discrepancy (Further Investigation) lit_comparison->structure_discrepancy Data Mismatch

Caption: Logical workflow for validating a chemical structure using spectroscopy.

By systematically following this workflow and carefully comparing the acquired spectroscopic data with the reference data provided in this guide, researchers can confidently validate the structure of synthesized this compound and distinguish it from its isomers.

References

A Comparative Analysis of 5-Methylpyridin-2(1H)-one Analogs: From Antimicrobial to Anti-Fibrotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of 5-Methylpyridin-2(1H)-one and its analogs reveals a diverse range of biological activities, from potent antimicrobial and cytotoxic effects to promising anti-fibrotic properties. This guide, intended for researchers, scientists, and drug development professionals, summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this area.

The core this compound scaffold has proven to be a versatile platform for the development of novel therapeutic agents. By modifying this central structure, researchers have successfully synthesized analogs with tailored biological functions. This guide focuses on two prominent classes of analogs: thiazolo[4,5-b]pyridin-2-ones, which exhibit significant antimicrobial and cytotoxic activity, and N-phenyl substituted derivatives, such as Pirfenidone (B1678446) and its analogs, which are recognized for their anti-fibrotic capabilities.

Data Presentation: A Comparative Overview of Biological Activity

The following tables summarize the quantitative data on the biological performance of various this compound analogs, providing a clear comparison of their efficacy.

Table 1: Antimicrobial Activity of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one Analogs

CompoundR-groupMIC (μM) vs. P. aeruginosaMIC (μM) vs. E. coliMIC (μM) vs. M. luteusMIC (μM) vs. C. albicans
3a H>1.91>1.91>1.91>1.91
3c 4-F0.960.96>0.96>0.96
3f 4-Br0.470.47>0.470.47
3g 3,4-(OCH₃)₂0.210.210.210.83

Data sourced from a study on the synthesis and biological activity of novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.[1]

Table 2: Cytotoxicity of Selected 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one Analogs

CompoundR-groupCell LineIC₅₀ (μM)
3c 4-FHaCaT>100
3f 4-BrHaCaT85.4
3g 3,4-(OCH₃)₂HaCaT75.2

Data represents the half-maximal inhibitory concentration (IC₅₀) against the human keratinocyte cell line HaCaT, as determined by the MTT assay.[1]

Table 3: Anti-fibrotic Activity of Pirfenidone (5-methyl-1-phenyl-2(1H)-one) Analogs

CompoundR₂ SubstituentIC₅₀ (mM) vs. HFL1 Cells
PirfenidoneH2.75
5a (S)-2-aminopropanamido0.455
5b (S)-2-(methylamino)propanamido0.312
5c (S)-2-(ethylamino)propanamido0.298
5d (S)-2-(dimethylamino)propanamido0.245
9d N-benzyl with (S)-2-(dimethylamino)propanamido at R₂0.035

Data reflects the anti-proliferative activity against the human fibroblast cell line HFL1, indicating anti-fibrotic potential.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one Analogs (3a-g)

A mixture of the appropriate benzylideneacetone (B49655) (1.0 mmol) and 4-amino-5H-thiazol-2-one (1.0 mmol) is refluxed in glacial acetic acid (10 mL) for 3 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and left overnight. The resulting solid precipitate is filtered, washed with methanol (B129727) (5–10 mL), and recrystallized from a mixture of DMF and acetic acid (1:2) or glacial acetic acid. The purified product is then washed successively with acetic acid, water, methanol, and diethyl ether, and finally dried at room temperature to a constant weight.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method. A stock solution of each compound is prepared in an appropriate solvent (e.g., DMSO). Two-fold serial dilutions of each compound are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth for bacteria or a suitable broth for fungi. A standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL) is added to each well. The plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Positive (broth with inoculum) and negative (broth only) controls are included in each assay.

Cytotoxicity Assessment: MTT Assay

The cytotoxicity of the compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human keratinocyte (HaCaT) cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours. Following treatment, MTT solution (10 mg/mL) is added to each well, and the plates are incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO). The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[4]

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows related to the this compound analogs.

TGF_beta_signaling TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p38_MAPK p38 MAPK TGF_beta_R->p38_MAPK activates Akt Akt TGF_beta_R->Akt activates Pirfenidone Pirfenidone & Analogs (e.g., 5d, 9d) p_Smad2_3 p-Smad2/3 Pirfenidone->p_Smad2_3 inhibits phosphorylation p_p38_MAPK p-p38 MAPK Pirfenidone->p_p38_MAPK inhibits phosphorylation p_Akt p-Akt Pirfenidone->p_Akt inhibits phosphorylation Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex binds Smad4 Smad4 Smad4->Smad_complex binds Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_transcription Fibrotic Gene Transcription (e.g., Collagen, α-SMA) Nucleus->Gene_transcription promotes Fibrosis Fibrosis Gene_transcription->Fibrosis p38_MAPK->p_p38_MAPK p_p38_MAPK->Fibrosis Akt->p_Akt p_Akt->Fibrosis

Caption: TGF-β signaling pathway and the inhibitory action of Pirfenidone analogs.

Experimental_Workflow Start Start: Design Analogs Synthesis Chemical Synthesis of This compound Analogs Start->Synthesis Purification Purification and Structural Characterization (TLC, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Antimicrobial Antimicrobial Assays (Broth Microdilution - MIC) Biological_Screening->Antimicrobial e.g., Thiazolo-analogs Antifibrotic Anti-fibrotic Assays (Fibroblast Proliferation - IC₅₀) Biological_Screening->Antifibrotic e.g., Pirfenidone analogs Cytotoxicity Cytotoxicity Assays (MTT - IC₅₀) Biological_Screening->Cytotoxicity Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Antimicrobial->Data_Analysis Antifibrotic->Data_Analysis Cytotoxicity->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification End End Lead_Identification->End

Caption: General workflow for the synthesis and screening of this compound analogs.

References

Comparative Guide to RP-HPLC Methods for Impurity Profiling of Pirfenidone Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative determination of impurities in Pirfenidone drug substance. The information presented is intended to assist in method selection, development, and validation for quality control and stability studies.

Introduction to Pirfenidone and Impurity Analysis

Pirfenidone is an anti-inflammatory and anti-fibrotic agent used for the treatment of idiopathic pulmonary fibrosis (IPF).[] Ensuring the purity of the drug substance is critical for its safety and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH) require stringent control over impurities in pharmaceutical products.[2] RP-HPLC is a widely used analytical technique for separating and quantifying Pirfenidone and its process-related impurities and degradation products.[3][4][5]

Comparison of RP-HPLC Methods

Several RP-HPLC methods have been developed and validated for the analysis of Pirfenidone and its impurities. The following tables summarize the key chromatographic parameters and validation data from selected published methods, providing a basis for comparison.

Chromatographic Conditions
ParameterMethod 1Method 2Method 3
Column Zorbax RX-C18 (250 mm x 4.6 mm, 5.0 µm)[6][4]Symmetry C18 (150 mm x 4.6 mm, 5 µm)[7][8]Zorbax Eclipse Plus C18
Mobile Phase Gradient elution with 0.02 M KH2PO4 buffer (pH 2.5) and Acetonitrile[6][4]Isocratic elution with Orthophosphoric acid buffer and Acetonitrile (B52724) (65:35 v/v)[7][8]Isocratic elution with Acetonitrile and Water (35:65 %v/v)[9]
Flow Rate 1.0 mL/min[6][4]1.0 mL/min[7][8]0.7 mL/min[9]
Detection Wavelength 220 nm[6][4]315 nm[7][8]Not Specified
Column Temperature 25°C[5]30°C[7][8]Room Temperature[9]
Injection Volume 10 µL[5]Not SpecifiedNot Specified
Run Time 50 minutes[5]Not Specified4 minutes[9]
Method Validation Parameters
ParameterMethod 1Method 2
Linearity Range (Pirfenidone) 0.047 to 0.382 µg/mL[6]80.1 µg/mL (upper limit mentioned)[8]
Linearity Range (Impurities) 2-hydroxy-5-methylpyridine (B17766): 0.017 to 0.380 µg/mL; Iodobenzene: 0.030 to 0.99 µg/mL[6]Not Specified
Correlation Coefficient (r²) ≥ 0.99[5]0.999[8]
Accuracy (% Recovery) 94.08% - 104.12% for impurities[6]99.23% - 99.42% for Pirfenidone[7]
Precision (%RSD) 0.36% to 3.33% for impurities[6]Intra-day: 0.2%; Inter-day: 0.9%[8]
LOD (Pirfenidone) Not Specified1.11 µg/mL[8]
LOQ (Pirfenidone) Not Specified3.36 µg/mL[8]
LOD (Impurities) 2-hydroxy-5-methylpyridine: 0.000005 mg/mL; Iodobenzene: 0.009 µg/mL[6]Not Specified
LOQ (Impurities) 2-hydroxy-5-methylpyridine: 0.000017 mg/mL; Iodobenzene: 0.030 µg/mL[6]Not Specified

Experimental Protocols

Below are generalized experimental protocols based on the referenced methods. For specific applications, optimization and validation are required.

Method 1: Gradient RP-HPLC for Process-Related Impurities

This method is suitable for the separation and quantification of known process-related impurities such as 2-hydroxy-5-methylpyridine and Iodobenzene.[6][4]

1. Preparation of Solutions:

  • Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate (B84403) (KH2PO4) in water to make a 0.02 M solution. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas.[4][5]

  • Mobile Phase: Prepare the mobile phase by mixing the buffer and acetonitrile according to the gradient program.

  • Diluent: A mixture of buffer and acetonitrile (e.g., 40:60 v/v) can be used as a diluent.[5]

  • Standard Solution: Accurately weigh and dissolve Pirfenidone and its impurities in the diluent to prepare a standard solution of known concentration.

  • Sample Solution: Accurately weigh and dissolve the Pirfenidone drug substance in the diluent to obtain a desired concentration (e.g., 0.5 mg/mL).[2]

2. Chromatographic System:

  • Use an HPLC system equipped with a UV detector and a Zorbax RX-C18 column (250 mm x 4.6 mm, 5.0 µm).[6][4]

  • Set the column temperature to 25°C and the detection wavelength to 220 nm.[4][5]

  • Set the flow rate to 1.0 mL/min.[4]

  • Use a gradient elution program. A simple gradient might start with a higher percentage of aqueous buffer and gradually increase the percentage of acetonitrile.

3. System Suitability:

  • Inject the standard solution multiple times (e.g., five replicates).

  • The system is deemed suitable if the resolution between peaks is greater than 1.5 and the relative standard deviation (%RSD) of the peak areas is not more than 2.0%.[2]

4. Analysis:

  • Inject the blank (diluent), standard solution, and sample solution into the chromatograph.

  • Record the chromatograms and identify the peaks based on their retention times compared to the standards.

  • Calculate the amount of each impurity in the sample solution using the peak areas.

Method 2: Isocratic Stability-Indicating RP-HPLC

This method is designed to be stability-indicating, meaning it can separate Pirfenidone from its degradation products formed under stress conditions (e.g., acid, base, oxidation, photolytic, and thermal stress).[7][8]

1. Preparation of Solutions:

  • Buffer Preparation: Prepare an orthophosphoric acid buffer.

  • Mobile Phase: Mix the orthophosphoric acid buffer and acetonitrile in a ratio of 65:35 (v/v). Filter and degas.[7][8]

  • Standard and Sample Solutions: Prepare as described in Method 1, using the mobile phase as the diluent.

2. Chromatographic System:

  • Use an HPLC system with a UV detector and a Symmetry C18 column (150 mm x 4.6 mm, 5 µm).[7][8]

  • Set the column temperature to 30°C and the detection wavelength to 315 nm.[7][8]

  • Set the flow rate to 1.0 mL/min.[7][8]

3. Forced Degradation Studies (Stress Testing):

  • To demonstrate the stability-indicating nature of the method, subject the Pirfenidone drug substance to various stress conditions as per ICH guidelines:

    • Acid Hydrolysis: Reflux with an acid (e.g., 0.1 N HCl).

    • Base Hydrolysis: Reflux with a base (e.g., 0.1 N NaOH).

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H2O2).

    • Thermal Degradation: Expose the solid drug to dry heat.

    • Photolytic Degradation: Expose the drug solution to UV light.

  • Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main Pirfenidone peak.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the RP-HPLC method development and impurity analysis process.

RP_HPLC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solutions (Pirfenidone & Impurities) system_suitability Perform System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution (Pirfenidone Drug Substance) inject_samples Inject Blank, Standards, & Samples prep_sample->inject_samples prep_mobile_phase Prepare Mobile Phase & Diluent hplc_system Set Up HPLC System (Column, Detector, Flow Rate) prep_mobile_phase->hplc_system system_suitability->inject_samples If Pass acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_data Integrate Peaks & Calculate Concentrations acquire_data->process_data report_results Generate Analysis Report process_data->report_results

Caption: General workflow for RP-HPLC analysis of Pirfenidone impurities.

Stability_Indicating_Method_Validation cluster_stress Forced Degradation Studies cluster_validation Method Validation (ICH Guidelines) start Develop RP-HPLC Method acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photolytic Photolytic start->photolytic analyze_stressed Analyze Stressed Samples by Developed Method acid->analyze_stressed base->analyze_stressed oxidation->analyze_stressed thermal->analyze_stressed photolytic->analyze_stressed evaluate_specificity Evaluate Specificity (Peak Purity & Resolution) analyze_stressed->evaluate_specificity linearity Linearity & Range evaluate_specificity->linearity If Specific accuracy Accuracy evaluate_specificity->accuracy precision Precision evaluate_specificity->precision lod_loq LOD & LOQ evaluate_specificity->lod_loq robustness Robustness evaluate_specificity->robustness validated_method Validated Stability-Indicating Method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Workflow for developing and validating a stability-indicating RP-HPLC method.

References

A Comparative Guide to the Biological Activity of Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Pyridinone and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, recognized for their versatile pharmacological profiles.[1][2][3] These scaffolds are integral to the structure of numerous natural products and synthetic molecules, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The structural flexibility of the pyridinone core allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological targets.[2][3] This guide provides a comparative analysis of the biological performance of various pyridinone derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in this promising field.

Comparative Analysis of Biological Activities

The efficacy of pyridinone derivatives varies significantly based on their structural modifications. The following sections and tables summarize quantitative data from various studies, comparing the anticancer, antibacterial, and anti-inflammatory activities of different pyridinone analogs.

Anticancer Activity

Pyridinone derivatives have shown significant potential as anticancer agents by targeting various cancer cell lines and key signaling proteins like protein tyrosine kinases (PTKs), EGFR, and VEGFR-2.[2][4] The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. Lower IC₅₀ values indicate higher potency.

Derivative Class Specific Compound Target Cell Line / Kinase IC₅₀ (µM) Reference Compound IC₅₀ (µM)
Pyridinone-QuinazolineNot SpecifiedMCF-7, HeLa, HepG29 - 15DoxorubicinNot Specified
Pyridinone-PyrrolopyridineCompound 44aMet Kinase0.06Not SpecifiedNot Specified
CyanopyridineCompound 4dHepG2 (Liver)6.955-FU9.42
CyanopyridineCompound 4dHCT-116 (Colon)8.355-FU8.01
CyanopyridineCompound 4dMCF-7 (Breast)8.50Not SpecifiedNot Specified
1'H-Spiro-PyridineCompound 7HepG-2 (Liver)8.90Doxorubicin4.50
1'H-Spiro-PyridineCompound 7Caco-2 (Colon)7.83Doxorubicin12.49
1'H-Spiro-PyridineCompound 7EGFR Kinase0.124Erlotinib0.033
1'H-Spiro-PyridineCompound 7VEGFR-2 Kinase0.221Sorafenib0.043
Antibacterial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridinone derivatives have been identified as a promising scaffold for developing new antibacterial drugs.[5] Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative Class Specific Compound Target Bacterium MIC (µM) Reference Compound
PyridazinoneCompound 3S. aureus (MRSA)4.52Amikacin
PyridazinoneCompound 7E. coli7.8Amikacin
PyridazinoneCompound 7S. aureus (MRSA)7.8Amikacin
PyridazinoneCompound 13A. baumannii3.74Amikacin
PyridazinoneCompound 13P. aeruginosa7.48Amikacin
3-(pyridin-3-yl)-2-oxazolidinoneCompounds 21b, 21d, 21fGram-positive bacteriaStrong activityLinezolid
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and pyridinone derivatives have been investigated for their anti-inflammatory properties.[6][7] Many of these compounds function by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).[8] Their efficacy is often tested in vivo using models like the carrageenan-induced paw edema assay, where a reduction in swelling indicates anti-inflammatory activity.

Derivative Class Specific Compound Assay Model % Inhibition of Edema Dose Reference Compound % Inhibition
3-Hydroxy Pyridine-4-oneCompound ACarrageenan-induced paw edema67%20 mg/kgIndomethacin60%
Pyrrolo[3,4-d]pyridazinoneCompound 4aNot Specified65%10 mg/kgDiclofenac58%
Pyrrolo[3,4-d]pyridazinoneCompound 9aNot Specified62%10 mg/kgDiclofenac58%
Steroidal-fused Pyridone8 CompoundsCarrageenan-induced edemaMore potent than referenceNot SpecifiedPrednisoloneNot Specified

Key Signaling Pathways

Pyridinone derivatives exert their biological effects by modulating various cellular signaling pathways critical for cell survival, proliferation, and inflammation. Understanding these mechanisms is crucial for rational drug design.

PIM1_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Transcription Substrates Downstream Substrates (e.g., Bad, p27) PIM1->Substrates Phosphorylation Proliferation Cell Survival & Proliferation Substrates->Proliferation Pyridinone Pyridinone Derivatives Pyridinone->PIM1 Inhibition

Caption: PIM-1 Kinase Signaling Pathway Inhibition.[9][10]

PI3K_Akt_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt mTOR mTOR Akt->mTOR Downstream Downstream Effects mTOR->Downstream Result Cell Growth, Proliferation, Survival Downstream->Result Pyridinone Pyridinone Derivatives Pyridinone->PI3K Modulation Pyridinone->Akt Modulation

Caption: Modulation of the PI3K/Akt Signaling Pathway.[9]

Detailed Experimental Protocols

Reproducibility and validation are cornerstones of scientific research. The following are detailed methodologies for key experiments cited in the evaluation of pyridinone derivatives.

In Vitro Cytotoxicity (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment : The cells are then treated with various concentrations of the pyridinone derivatives and incubated for a specified period, typically 48-72 hours.

  • MTT Addition : After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization : Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. A solubilizing agent, such as DMSO, is added to dissolve these crystals.

  • Data Acquisition : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation : The absorbance values are used to plot a dose-response curve, from which the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[11]

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed cells in 96-well plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Add pyridinone derivatives (various concentrations) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution D->E F 6. Incubate for 2-4h (Formazan formation) E->F G 7. Add solubilizing agent (e.g., DMSO) F->G H 8. Measure absorbance G->H I 9. Calculate IC50 value H->I

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation : A standardized suspension of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilution : The pyridinone derivative is serially diluted in the broth medium across the wells of a microtiter plate.

  • Inoculation : Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

  • Incubation : The plate is incubated at 37°C for 16-20 hours.[9]

  • MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[9]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

  • Animal Grouping : Animals (typically rats or mice) are divided into control, reference, and test groups.

  • Compound Administration : The test groups receive various doses of the pyridinone derivatives, usually administered orally or intraperitoneally. The reference group receives a standard anti-inflammatory drug (e.g., Indomethacin), and the control group receives the vehicle.[8]

  • Induction of Inflammation : After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Edema : The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition : The percentage inhibition of edema for the treated groups is calculated by comparing their paw volume increase with that of the control group.[8]

References

5-Methylpyridin-2(1H)-one: A Comparative Guide for its Use as a Certified Reference Material in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 5-Methylpyridin-2(1H)-one as a Certified Reference Material (CRM). It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding its application in quality control and analytical testing. This document presents a comparative overview of its performance against alternative reference materials, supported by experimental data and detailed analytical protocols.

Introduction to this compound as a Certified Reference Material

This compound is a significant compound in the pharmaceutical industry, primarily known as a process-related impurity of Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis.[1] As an impurity, its accurate identification and quantification are crucial to ensure the safety and efficacy of the final drug product. Consequently, high-purity this compound is available as a Certified Reference Material (CRM), often designated as "Pirfenidone EP Impurity B".[2][3][4][5]

The availability of a well-characterized CRM for this compound is essential for:

  • Method validation: Establishing the performance characteristics of analytical methods for impurity profiling.

  • Quality control: Routine monitoring of impurity levels in drug substance and drug product batches.

  • Stability studies: Assessing the degradation pathways of the active pharmaceutical ingredient (API).

  • Regulatory compliance: Meeting the stringent requirements of pharmacopeias and regulatory agencies.

Comparative Analysis of Certified Reference Materials

The selection of an appropriate CRM is critical for achieving accurate and reliable analytical results. This section compares this compound (Pirfenidone EP Impurity B) with other relevant CRMs, such as other Pirfenidone impurities and the Pirfenidone API itself. The data presented is based on information available from various suppliers of pharmaceutical reference standards.

Table 1: Comparison of Certified Reference Materials for Pirfenidone and its Impurities

ParameterThis compound (Pirfenidone EP Impurity B)Pirfenidone EP Impurity A (5-methyl-N-phenyl-2-aminopyridine)Pirfenidone API
CAS Number 1003-68-51603-41-453179-13-8
Molecular Formula C6H7NOC12H12N2C12H11NO
Molecular Weight 109.13 g/mol 184.24 g/mol 185.22 g/mol
Typical Purity ≥95% (often >98%)≥98%≥99.5%
Certification Typically sold as a research chemical or analytical standard. Some suppliers offer lots with detailed Certificates of Analysis including purity by HPLC, identity by NMR and MS. Traceability to pharmacopeial standards (EP) is often claimed.Offered as a European Pharmacopoeia (EP) impurity standard.Available as primary and secondary reference standards from major pharmacopeias (e.g., USP, EP).
Analytical Techniques for Certification HPLC, 1H-NMR, Mass Spectrometry, TGAHPLC, 1H-NMR, Mass SpectrometryHPLC, qNMR, Mass Spectrometry, Karl Fischer titration
Intended Use Identification and quantification of Pirfenidone Impurity B.Identification and quantification of Pirfenidone Impurity A.Assay of Pirfenidone API, identification, and system suitability tests.

Experimental Protocols

Accurate quantification of this compound and other impurities in Pirfenidone requires robust and validated analytical methods. This section details a typical High-Performance Liquid Chromatography (HPLC) method adapted from published literature for the analysis of Pirfenidone and its impurities.[1][6][7]

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is suitable for the separation and quantification of this compound and other related impurities in Pirfenidone drug substance.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • Analytical column: C18, 4.6 mm x 250 mm, 5 µm particle size

Reagents:

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.02 M KH2PO4 buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound CRM in methanol to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Pirfenidone drug substance in methanol to a suitable concentration (e.g., 1 mg/mL).

Procedure: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of the impurity using the peak area and the concentration of the standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound as a CRM in a pharmaceutical quality control setting.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Processing & Reporting sample_prep Weighing and Dissolution of Pirfenidone API hplc_analysis HPLC Analysis sample_prep->hplc_analysis gc_analysis GC Analysis (Alternative) sample_prep->gc_analysis std_prep Preparation of this compound CRM Solution std_prep->hplc_analysis std_prep->gc_analysis peak_integration Peak Identification and Integration hplc_analysis->peak_integration gc_analysis->peak_integration quantification Quantification of Impurity peak_integration->quantification reporting Reporting and Documentation quantification->reporting

Figure 1: General workflow for the analysis of this compound.
Signaling Pathway of Pirfenidone

While this compound is an impurity and not expected to have therapeutic activity, understanding the mechanism of the parent drug, Pirfenidone, provides context for the importance of controlling its purity. Pirfenidone is known to modulate various signaling pathways involved in fibrosis.

pirfenidone_pathway cluster_cellular Cellular Effects cluster_outcome Therapeutic Outcome Pirfenidone Pirfenidone TGFb TGF-β Signaling Pirfenidone->TGFb Inhibits TNFa TNF-α Production Pirfenidone->TNFa Reduces Fibroblast Fibroblast Proliferation TGFb->Fibroblast Promotes Collagen Collagen Synthesis TGFb->Collagen Promotes AntiFibrotic Anti-Fibrotic Effect TGFb->AntiFibrotic TNFa->Fibroblast Promotes TNFa->AntiFibrotic

Figure 2: Simplified signaling pathways affected by Pirfenidone.

Conclusion

This compound, in its role as Pirfenidone EP Impurity B, serves as a critical Certified Reference Material for the pharmaceutical industry. Its use is indispensable for the development, validation, and routine application of analytical methods aimed at ensuring the quality and safety of Pirfenidone. This guide has provided a comparative overview of this CRM, detailed an exemplary analytical protocol, and visualized the relevant workflows and biological context. Researchers and drug development professionals are encouraged to source this compound CRMs from reputable suppliers who provide comprehensive Certificates of Analysis to ensure the accuracy and traceability of their analytical results.

References

Comparative study of synthetic routes to 2-Hydroxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2-Hydroxy-5-methylpyridine (B17766)

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Hydroxy-5-methylpyridine, a crucial building block in the pharmaceutical and agrochemical industries, can be synthesized through various routes.[1][2] This guide provides a comparative analysis of the most common synthetic pathways, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route to 2-Hydroxy-5-methylpyridine often depends on factors such as starting material availability, desired yield, scalability, and reaction conditions. Below is a summary of the key quantitative data for three prevalent methods.

Starting MaterialKey ReagentsReaction ConditionsYield (%)
3-Cyano-6-hydroxypyridine5% Pd/C, H₂, H₂SO₄, Sodium lauryl sulfateHydrogenation at atmospheric pressure, 50°C then room temperature83%[3][4][5]
2-Bromo-5-methylpyridine (B20793)Potassium tert-butylate, tert-Amyl alcohol, Formic acidStage 1: 100°C for 40h; Stage 2: 20°C for 24h72%[3]
2-Amino-5-methylpyridine (B29535)NaNO₂, H₂SO₄0-5°C, then 95°C61%[6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: From 3-Cyano-6-hydroxypyridine

This method involves the catalytic hydrogenation of 3-cyano-6-hydroxypyridine.[4][5] The presence of an anionic surfactant is crucial for the efficiency of this reaction.[1]

Procedure:

  • To a mixed solvent of n-butanol (8 ml) and water (1 ml), add 1.0 g of 3-cyano-6-hydroxypyridine and 0.24 g of sodium lauryl sulfate.[4]

  • Raise the temperature to 50°C and add a solution of 1.67 g of 98% sulfuric acid in 1 ml of water dropwise.[4]

  • After stirring for approximately 20 minutes, cool the mixture to room temperature.[3][5]

  • Add 0.354 g of 5% Pd/C catalyst and replace the system atmosphere with hydrogen.[4]

  • Conduct hydrogenation at atmospheric pressure for 6 hours.[3][4][5]

  • Upon reaction completion, filter off the catalyst.[3][4]

  • Wash the solution with a 10% sodium hydroxide (B78521) aqueous solution.[3][5]

  • Partially neutralize the solution to a pH of 5 and extract with n-butanol to obtain the crude product.[3][4]

Route 2: From 2-Bromo-5-methylpyridine

This two-stage procedure involves a substitution reaction followed by hydrolysis.[3]

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve 5.98 g (35.0 mmol) of 2-bromo-5-methylpyridine in 100 mL of tert-Amyl alcohol.[3]

  • Add 39.3 g (350.0 mmol) of potassium tert-butylate to the solution.[3]

  • Stir the mixture at 100°C for 40 hours.[3]

  • Remove the solvent under reduced pressure.[3]

  • Dissolve the residue in 50 mL of formic acid and stir for 24 hours at room temperature.[3]

  • Adjust the pH to approximately 6 using a 3N aqueous KOH solution.[3]

  • Perform extraction using chloroform (B151607) (3x). The combined organic phases are then washed with brine, dried over MgSO₄, filtered, and evaporated.[3]

  • Purify the residue by column chromatography (8% MeOH in DCM) to yield the final product.[3]

Route 3: From 2-Amino-5-methylpyridine

This route utilizes a diazotization reaction of the corresponding aminopyridine.[6]

Procedure:

  • In a 500-mL two-necked, round-bottomed flask, prepare a solution of 40 g of concentrated sulfuric acid in 150 mL of water and cool it to below 0°C in an acetone/ice bath.[6]

  • Add 18.2 g (168 mmol) of 2-amino-5-methylpyridine to the cooled solution.[6]

  • Prepare a solution of 15.4 g (223 mmol) of sodium nitrite (B80452) in 30 mL of water.[6]

  • Add the sodium nitrite solution to the reaction mixture at a rate that maintains the temperature between 0-5°C.[6]

  • After the addition is complete, stir the mixture at 0°C for 45 minutes.[6]

  • Heat the reaction mixture to 95°C for 15 minutes.[6]

  • Cool the mixture to room temperature and adjust the pH to 6.5-7.0 with a 50% w/w aqueous sodium hydroxide solution.[6]

  • Heat the solution to 60°C and extract with ethyl acetate (B1210297) (4 x 100 mL).[6]

  • Dry the combined organic fractions over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator.[6]

  • Purify the resulting solid by recrystallization from hot/cold ethyl acetate.[6]

Synthetic Pathway Visualizations

The following diagrams illustrate the described synthetic routes to 2-Hydroxy-5-methylpyridine.

Synthetic_Route_1 start 3-Cyano-6-hydroxypyridine product 2-Hydroxy-5-methylpyridine start->product Yield: 83% reagents 1. H₂, 5% Pd/C 2. H₂SO₄ 3. Sodium lauryl sulfate

Caption: Route 1: Catalytic hydrogenation of 3-Cyano-6-hydroxypyridine.

Synthetic_Route_2 start 2-Bromo-5-methylpyridine product 2-Hydroxy-5-methylpyridine start->product Yield: 72% reagents 1. KOt-Bu, t-AmylOH 2. HCOOH Synthetic_Route_3 start 2-Amino-5-methylpyridine product 2-Hydroxy-5-methylpyridine start->product Yield: 61% reagents 1. NaNO₂ 2. H₂SO₄ Workflow_Comparison start Select Synthetic Route q1 High Yield Critical? start->q1 route1 Route 1: From 3-Cyano-6-hydroxypyridine (Yield: 83%) q1->route1 Yes q2 Mild Conditions Preferred? q1->q2 No route3 Route 3: From 2-Amino-5-methylpyridine (Low Temp Diazotization) q2->route3 Yes route2 Route 2: From 2-Bromo-5-methylpyridine (High Temp) q2->route2 No

References

Purity Assessment of 5-Methylpyridin-2(1H)-one for Pharmaceutical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials is a critical parameter in pharmaceutical development, directly impacting the safety and efficacy of the final drug product. 5-Methylpyridin-2(1H)-one is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Pirfenidone (B1678446), a drug used to treat idiopathic pulmonary fibrosis.[1] Ensuring the high purity of this precursor is paramount to control the impurity profile of the final API.

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of this compound, offering supporting experimental data and detailed protocols. We will explore the performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) in assessing the purity of this important pharmaceutical intermediate. Furthermore, we will compare this compound with alternative starting materials used in the synthesis of related pharmaceutical compounds.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and the desired level of quantitation. A combination of orthogonal methods often provides the most comprehensive understanding of a compound's purity profile.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a stationary and mobile phase.Quantitative determination based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[2][3]Separation of volatile compounds followed by mass-based detection and identification.
Primary Application Quantitation of non-volatile and thermally labile impurities.Absolute purity determination without the need for a specific reference standard of the impurity.[2][3]Identification and quantitation of volatile and semi-volatile impurities, including residual solvents.
Typical Purity Range Determined >99.0%>98.0%Primarily for trace impurity analysis.
Reported Precision (RSD) < 1.5%< 1.0%Variable, dependent on impurity level.
Strengths High sensitivity, excellent resolving power for complex mixtures.High precision and accuracy, provides structural information, non-destructive.[3][4]High sensitivity and specificity for volatile compounds, definitive identification of impurities.
Limitations Requires reference standards for impurity identification and quantification.Lower sensitivity compared to HPLC, potential for signal overlap.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

Detailed methodologies for the three key analytical techniques are provided below. These protocols are based on established methods for pyridine (B92270) derivatives and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative determination of the purity of this compound and for the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard (high purity)

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid). A typical starting condition is 30% acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the calibration curve generated from the reference standard. The percentage purity is calculated using the formula: Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assay

qNMR provides a direct and highly accurate method for determining the absolute purity of this compound without the need for a specific standard of the analyte.[2][3] An internal standard of known purity is used for quantification.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard of certified purity (e.g., maleic acid, dimethyl sulfone)

  • Sample of this compound for analysis

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Processing: Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

  • Data Analysis:

    • Select well-resolved signals for both the analyte (this compound) and the internal standard that do not overlap with any other signals.

    • Integrate the selected signals.

    • Calculate the purity of the analyte using the following equation:

      Purity_analyte (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

      Where:

      • I = Integral value of the signal

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Certified purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is designed to identify and quantify volatile organic compounds, such as residual solvents, that may be present in the this compound sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Headspace autosampler (for automated analysis)

Reagents:

  • High-purity solvent for sample dissolution (e.g., Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF))

  • Certified reference standards of potential residual solvents

Procedure:

  • Sample Preparation (Headspace): Accurately weigh a known amount of the this compound sample into a headspace vial. Add a precise volume of the dissolution solvent. Seal the vial.

  • GC-MS Analysis:

    • Place the vial in the headspace autosampler, which will heat the sample to a specific temperature for a set time to allow the volatile solvents to partition into the headspace.

    • A sample of the headspace gas is then automatically injected into the GC-MS system.

    • The GC oven temperature is programmed to separate the different volatile compounds.

    • The mass spectrometer is used to detect and identify the separated compounds based on their mass spectra.

  • Data Analysis:

    • Identify any residual solvents present in the sample by comparing their retention times and mass spectra to those of the certified reference standards.

    • Quantify the amount of each residual solvent using a calibration curve generated from the reference standards.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Injection Inject into HPLC Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

Caption: HPLC Purity Analysis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Weighing Weigh Sample & Internal Standard Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Acquire ¹H NMR Spectrum Transfer->Acquisition Processing Process Spectrum Acquisition->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Absolute Purity Integration->Calculation

Caption: qNMR Absolute Purity Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep_Sample Prepare Sample in Headspace Vial Headspace_Injection Headspace Injection Prep_Sample->Headspace_Injection Separation GC Separation Headspace_Injection->Separation Detection MS Detection Separation->Detection Identification Identify Solvents Detection->Identification Quantification Quantify Solvents Identification->Quantification

Caption: GC-MS Residual Solvent Analysis Workflow

Alternatives to this compound

In the synthesis of pirfenidone analogues and other pharmaceutical compounds, alternative starting materials to this compound may be employed. The choice of starting material can influence the synthetic route, impurity profile, and overall cost-effectiveness of the process.

Starting MaterialTypical PurityKey Purity Analysis MethodsNotes
This compound >99.0%HPLC, qNMR, GC-MSThe direct precursor to Pirfenidone.[1] Purity is critical to control final API impurities.
2-Amino-5-methylpyridine >98.0% (GC)GC, HPLC[5]Can be converted to this compound via a diazotization reaction. Purity by GC is a common specification.
3-Amino-5-methylpyridine >97.0% (GC)GCA positional isomer that can be used in the synthesis of different pyridine-based scaffolds.
3-Amino-5-chloropyridine >98.0% (GC)GCA halogenated analogue that offers different synthetic possibilities through cross-coupling reactions.[6]
4-Amino-5-methylpyridin-2-ol >99.5%[7]HPLCA key starting material for the synthesis of Finerenone.[7] High purity is required for this application.

The purity of these alternatives is typically assessed using similar analytical techniques, with gas chromatography being a common method for the amino-substituted pyridines due to their volatility.

Conclusion

Confirming the purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products derived from it. A multi-faceted analytical approach, combining the strengths of HPLC, qNMR, and GC-MS, provides a comprehensive assessment of its purity profile. HPLC is well-suited for quantifying non-volatile impurities, qNMR offers a highly accurate method for determining absolute purity, and GC-MS is essential for identifying and quantifying residual solvents. By implementing robust analytical methods and understanding the potential impurities that can arise from the synthetic process, researchers and drug development professionals can ensure that this compound meets the stringent purity requirements for pharmaceutical use. Furthermore, a thorough evaluation of alternative starting materials and their respective purity profiles can inform the development of efficient and well-controlled manufacturing processes.

References

Evaluating the Efficacy of 5-Methyl-2-Pyridone Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-2-pyridone scaffold is a versatile pharmacophore that has been successfully incorporated into a variety of inhibitors targeting distinct biological pathways. This guide provides a comparative analysis of the efficacy of these inhibitors against key alternatives, supported by experimental data and detailed methodologies. We will explore three distinct classes of inhibitors: anti-fibrotic agents, MET kinase inhibitors, and 5-alpha-reductase inhibitors.

Anti-Fibrotic Therapy: Pirfenidone (a 5-Methyl-2-Pyridone Derivative) vs. Nintedanib for Idiopathic Pulmonary Fibrosis (IPF)

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the scarring of lung tissue. Pirfenidone, a 5-methyl-1-phenyl-2-(1H)-pyridone, is one of the first approved treatments for IPF. Its primary competitor is Nintedanib, a tyrosine kinase inhibitor.

Data Presentation: Clinical Efficacy in IPF

The following table summarizes key efficacy endpoints from pivotal clinical trials for Pirfenidone and Nintedanib in patients with IPF.

Efficacy EndpointPirfenidoneNintedanibPlacebo
Mean Decline in Forced Vital Capacity (FVC) from Baseline (mL/year) -124 to -218-114.7-239.9
Reduction in FVC Decline vs. Placebo SignificantSignificant-
Progression-Free Survival (PFS) IncreasedIncreased-
All-Cause Mortality ReducedReduced-
Experimental Protocols

A typical phase III clinical trial for IPF therapies involves a multicenter, randomized, double-blind, placebo-controlled design.

  • Patient Population: Patients with a confirmed diagnosis of IPF, typically with a percent predicted FVC between 50% and 90%.

  • Treatment Arms:

    • Investigational drug (e.g., Pirfenidone 801 mg three times daily).

    • Comparator drug (e.g., Nintedanib 150 mg twice daily).

    • Placebo.

  • Primary Endpoint: The rate of decline in FVC over a 52-week period. FVC is measured via spirometry at baseline and at regular intervals throughout the study.

  • Secondary Endpoints:

    • Change in 6-minute walk distance (6MWD).

    • Progression-free survival (defined as time to death or a 10% or greater absolute decline in FVC).

    • All-cause mortality.

    • Acute exacerbations of IPF.

  • Safety Assessment: Monitoring and recording of all adverse events, with a particular focus on known side effects such as gastrointestinal issues, photosensitivity (for Pirfenidone), and liver enzyme elevations (for Nintedanib).

This assay assesses the ability of a compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.

  • Cell Culture: Human lung fibroblasts are cultured in appropriate media.

  • Induction of Differentiation: Cells are stimulated with transforming growth factor-beta 1 (TGF-β1) to induce their differentiation into myofibroblasts.

  • Treatment: Cells are co-treated with TGF-β1 and various concentrations of the test compound (e.g., Pirfenidone).

  • Endpoint Measurement: The expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, is quantified using techniques such as immunofluorescence or Western blotting. A reduction in α-SMA expression indicates anti-fibrotic activity.

Mandatory Visualization

TGF_beta_Pathway TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI TGFbRII->TGFbRI activates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Nucleus->Transcription Fibrosis Fibrosis Transcription->Fibrosis Pirfenidone Pirfenidone Pirfenidone->TGFb inhibits production Pirfenidone->pSMAD23 inhibits phosphorylation

Caption: TGF-β Signaling Pathway in Fibrosis and Pirfenidone's Mechanism.

MET Kinase Inhibitors: Pyridone-Based vs. Non-Pyridone Scaffolds

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers. Inhibition of MET kinase is a promising therapeutic strategy. Pyridone-containing molecules have emerged as potent MET kinase inhibitors.

Data Presentation: In Vitro Potency (IC50)

The following table compares the half-maximal inhibitory concentration (IC50) of representative pyridone-based MET kinase inhibitors with non-pyridone alternatives. Lower IC50 values indicate higher potency.

Inhibitor ClassCompoundc-Met IC50 (nM)
Pyridone-Based Pyrrolopyridine-pyridone analog1.8
Tivantinib (ARQ 197)~30
Non-Pyridone Crizotinib4
Cabozantinib13
Capmatinib0.13
Experimental Protocols

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase.

  • Reagents:

    • Purified c-Met kinase.

    • Europium-labeled anti-tag antibody.

    • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive).

    • Test compounds (pyridone and non-pyridone inhibitors).

  • Assay Procedure:

    • The kinase, antibody, and tracer are incubated together, resulting in a high FRET signal.

    • Test compounds are added in a serial dilution.

    • If the test compound binds to the kinase's ATP-binding site, it displaces the tracer, leading to a decrease in the FRET signal.

  • Data Analysis: The decrease in FRET signal is measured, and the IC50 value is calculated from the dose-response curve.

Mandatory Visualization

cMet_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Dimerization Dimerization & Autophosphorylation cMET->Dimerization GAB1 GAB1 Dimerization->GAB1 GRB2 GRB2 Dimerization->GRB2 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyridone/Non-Pyridone MET Inhibitor Inhibitor->Dimerization inhibits

Caption: HGF/c-MET Signaling Pathway and Inhibition.

5-alpha-Reductase Inhibitors: Pyridone-Based vs. Azasteroids

5-alpha-reductase is an enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibitors of this enzyme are used to treat benign prostatic hyperplasia (BPH) and androgenetic alopecia. Finasteride and Dutasteride are well-established azasteroid inhibitors.

Data Presentation: In Vitro Potency (IC50)

The following table presents a comparison of the IC50 values for a pyridone-based inhibitor against the established non-pyridone alternatives, Finasteride and Dutasteride.

Inhibitor ClassCompound5α-Reductase Type 1 IC50 (nM)5α-Reductase Type 2 IC50 (nM)
Pyridone-Based 4-(1,2-dihydro-1-methyl-2-oxopyrid-5-yl)benzamide derivative>10,00010,000
Azasteroid Finasteride~313~11
Azasteroid Dutasteride3.91.8
Experimental Protocols

This assay measures the inhibition of the conversion of testosterone to DHT.

  • Enzyme Source: Microsomes from cells expressing human 5-alpha-reductase (type 1 or type 2).

  • Substrate: Radiolabeled ([³H]) testosterone.

  • Reaction: The enzyme, substrate, and a cofactor (NADPH) are incubated with varying concentrations of the test inhibitor.

  • Product Separation: The reaction mixture is extracted, and the substrate (testosterone) and product ([³H]-DHT) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radiolabeled DHT produced is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Mandatory Visualization

Androgen_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor FiveAlphaReductase 5α-Reductase FiveAlphaReductase->DHT Inhibitor 5α-Reductase Inhibitor Inhibitor->FiveAlphaReductase inhibits GeneExpression Gene Expression AndrogenReceptor->GeneExpression

Caption: Androgen Biosynthesis Pathway and 5α-Reductase Inhibition.

Conclusion

The 5-methyl-2-pyridone scaffold has demonstrated significant potential in the development of inhibitors for diverse therapeutic targets. In the context of IPF, Pirfenidone offers a valuable treatment option with a distinct mechanism of action compared to Nintedanib. For MET kinase inhibition, pyridone-based compounds have shown remarkable potency, rivaling and in some cases exceeding that of non-pyridone inhibitors. While the explored pyridone-based 5-alpha-reductase inhibitors have not yet matched the potency of established azasteroids, the scaffold remains a viable starting point for further optimization. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to evaluate and compare the efficacy of these and other emerging inhibitors in their respective fields.

A Comparative Guide to the Characterization of 5-Methylpyridin-2(1H)-one as an Impurity Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate identification and quantification of impurities are paramount to ensure the safety and efficacy of drug substances. 5-Methylpyridin-2(1H)-one, a known impurity of the antifibrotic drug Pirfenidone, serves as a critical reference standard for analytical methods.[1][2][3] This guide provides a comparative characterization of this compound against another common Pirfenidone impurity, 2-Amino-5-methylpyridine, offering a baseline for their analytical profiles.

The characterization of impurity standards relies on a suite of analytical techniques to confirm identity, purity, and concentration.[4] High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the cornerstone methods for this purpose.[4] This document presents a summary of expected quantitative data from these techniques and detailed experimental protocols for their execution.

Comparative Analytical Data

The following tables summarize the key analytical data for this compound and a common alternative impurity standard, 2-Amino-5-methylpyridine.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

ParameterThis compound (Pirfenidone Impurity B)2-Amino-5-methylpyridine (Pirfenidone Impurity A)
Typical Retention Time (min) 3.248[2]~4-6 (estimated based on polarity)
Purity by Area % >99.5%>99.0%
Limit of Detection (LOD) 0.005 µg/mL[2]Not explicitly found, but expected to be in a similar range
Limit of Quantitation (LOQ) 0.017 µg/mL[2]Not explicitly found, but expected to be in a similar range

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCl₃)

ParameterThis compound2-Amino-5-methylpyridine
Chemical Shift (δ) ppm ~7.3 (d, 1H), ~6.5 (d, 1H), ~6.1 (s, 1H), ~2.1 (s, 3H)7.79 (d, J=2.4 Hz, 1H), 7.12 (dd, J=8.4, 2.4 Hz, 1H), 6.32 (d, J=8.4 Hz, 1H), 4.67 (br s, 2H, NH₂), 2.12 (s, 3H)[5]
Observed Multiplicity Doublet, Doublet, Singlet, SingletDoublet, Doublet of Doublets, Doublet, Broad Singlet, Singlet
Structural Assignment Pyridine ring protons, Methyl protonsPyridine ring protons, Amino protons, Methyl protons

Table 3: Mass Spectrometry (MS) Data

ParameterThis compound2-Amino-5-methylpyridine
Molecular Weight 109.13 g/mol [1]108.14 g/mol [1]
Ionization Mode Electrospray Ionization (ESI) - PositiveElectrospray Ionization (ESI) - Positive
Observed m/z (M+H)⁺ 110.1109.1
Key Fragmentation Ions (m/z) Representative: 82, 67, 54Representative: 93, 81, 66

Experimental Protocols

Detailed methodologies for the characterization of these impurity standards are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the separation and quantification of this compound and other related impurities in a drug substance.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Zorbax RX-C18 (250 mm x 4.6 mm, 5 µm particle size)[2]

  • Mobile Phase: A mixture of 0.02 M KH₂PO₄ buffer (pH adjusted to 2.5 with H₃PO₄) and Acetonitrile (65:35 v/v).[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 220 nm[2]

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the impurity standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol outlines the procedure for acquiring a proton NMR spectrum to confirm the chemical structure of the impurity standard.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the impurity standard in approximately 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Number of scans: 16-64

    • Pulse width: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS) for Molecular Weight Verification

This method is used to confirm the molecular weight of the impurity standard and to study its fragmentation pattern.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: ESI positive ion mode is typically suitable for these nitrogen-containing compounds.

  • Sample Introduction: The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer.

  • Mass Range: Scan from m/z 50 to 200.

  • Data Analysis: The molecular ion peak (e.g., [M+H]⁺) is identified to confirm the molecular weight. Fragmentation data (MS/MS) can be acquired to provide further structural confirmation.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of characterizing an impurity standard and a typical experimental workflow for HPLC analysis.

G cluster_0 Impurity Standard Characterization Workflow cluster_1 Analytical Techniques A Obtain Impurity Standard Candidate B Structural Elucidation A->B Identity Confirmation C Purity Determination B->C Confirmed Structure NMR 1H NMR, 13C NMR B->NMR MS Mass Spectrometry B->MS D Assay (Potency) Determination C->D Purity > 99% HPLC HPLC-UV/DAD C->HPLC E Certified Impurity Standard D->E Assigned Potency qNMR Quantitative NMR D->qNMR

Caption: Logical workflow for the characterization of a pharmaceutical impurity standard.

G cluster_workflow HPLC Purity Analysis Workflow prep_mobile_phase Prepare Mobile Phase (Buffer:Acetonitrile) system_setup HPLC System Setup (Column, Flow Rate, Detector) prep_mobile_phase->system_setup prep_sample Prepare Sample Solution (~0.1 mg/mL) injection Inject Sample prep_sample->injection system_setup->injection data_acquisition Data Acquisition (Chromatogram) injection->data_acquisition data_analysis Data Analysis (Peak Integration, Area % Calculation) data_acquisition->data_analysis report Generate Purity Report data_analysis->report

Caption: Experimental workflow for HPLC-based purity analysis of an impurity standard.

By utilizing these standardized analytical techniques and comparing the resulting data against a well-characterized reference standard, researchers and drug development professionals can confidently identify and control impurities, ensuring the quality and safety of pharmaceutical products.

References

Comparative Docking Analysis of 5-Methylpyridin-2(1H)-one Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in-silico evaluation of 5-Methylpyridin-2(1H)-one derivatives against key protein kinase targets, benchmarked against established inhibitors. This document provides a comprehensive comparison of binding affinities, detailed experimental protocols for molecular docking, and visual representations of key biological pathways and experimental workflows.

The 2-pyridinone scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including protein kinases.[1] Derivatives of this compound, a subset of this class, have shown promise in various therapeutic areas, including oncology.[1] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand to a protein target, playing a key role in drug discovery for lead identification and optimization.[2] This guide presents a comparative analysis of the docking performance of selected pyridinone derivatives against the c-Met kinase, a key target in cancer therapy, and compares them with other heterocyclic inhibitors.

Data Presentation: Comparative Docking Scores

The following table summarizes the molecular docking results of various heterocyclic compounds, including pyridinone derivatives and other kinase inhibitors, against the c-Met protein kinase. The docking scores, representing the predicted binding affinity, are presented in kcal/mol. Lower docking scores indicate a higher predicted binding affinity.

Compound ClassSpecific Derivative/CompoundTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Pyrazolo[3,4-b]pyridineCompound 5ac-Met KinaseNot specified, but IC50 is 4.27 nMCabozantinibNot specified, but IC50 is 5.38 nM
Pyrazolo[3,4-b]pyridineCompound 5bc-Met KinaseNot specified, but IC50 is 7.95 nMCabozantinibNot specified, but IC50 is 5.38 nM
Thiazolo[3,2-a]pyridineCompound 4eα-amylase-7.43Acarbose (standard inhibitor)Not specified
DihydropyrimidinoneCompound 4fNot specifiedNot specified, but IC50 is 2.15 µMTamoxifenNot specified, but IC50 is 1.88 µM
DihydropyrimidinoneCompound 4eNot specifiedNot specified, but IC50 is 2.401 µMTamoxifenNot specified, but IC50 is 1.88 µM
DihydropyrimidinoneCompound 3eNot specifiedNot specified, but IC50 is 2.41 µMTamoxifenNot specified, but IC50 is 1.88 µM

Note: Direct docking scores for this compound derivatives against c-Met were not available in the provided search results. The table presents data for structurally related pyridine (B92270) derivatives and other heterocyclic compounds to provide a comparative context for their potential as enzyme inhibitors. The IC50 values provide an experimental measure of inhibitory potency.[3][4][5]

Experimental Protocols: Molecular Docking Methodology

The following is a generalized protocol for performing molecular docking studies, synthesized from standard practices reported in the literature.[2][6][7]

1. Preparation of the Protein Structure:

  • The three-dimensional crystal structure of the target protein (e.g., c-Met kinase) is obtained from the Protein Data Bank (PDB).

  • Using molecular modeling software such as AutoDockTools, Chimera, or Schrödinger's Protein Preparation Wizard, the protein structure is prepared by:

    • Removing water molecules and any co-crystallized ligands.[2][6]

    • Adding polar hydrogen atoms.[2]

    • Assigning appropriate charges (e.g., Kollman charges).[2]

    • Repairing any missing atoms or residues.

2. Preparation of the Ligand Structures:

  • The 2D structures of the this compound derivatives and other compounds for comparison are drawn using chemical drawing software like ChemDraw or Marvin Sketch.

  • These 2D structures are then converted to 3D structures.

  • Energy minimization of the ligand structures is performed using software like Avogadro or molecular modeling suites to obtain the most stable conformation.[7]

  • The prepared ligands are saved in a suitable file format, such as .mol2 or .pdbqt.[2]

3. Docking Simulation:

  • A docking program such as AutoDock Vina or Glide is used to perform the simulation.[2][6]

  • A grid box is defined around the active site of the protein to specify the search space for the docking.

  • The prepared ligand and protein files, along with the grid box parameters, are provided as input to the docking software.

  • The software then explores various possible binding poses of the ligand within the protein's active site and calculates the binding affinity (docking score) for each pose.[2][7]

4. Analysis of Docking Results:

  • The docking results are analyzed to identify the best-docked poses, which are typically those with the lowest binding energy.[2][7]

  • Visualization software like PyMOL or Discovery Studio is used to analyze the interactions between the ligand and the protein.[2]

  • Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues in the active site, are identified to understand the binding mode.[2]

Visualization of Signaling Pathway and Experimental Workflow

G Simplified c-Met Signaling Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds to Dimerization Dimerization & Autophosphorylation cMet->Dimerization Induces Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->cMet Blocks ATP binding site

Caption: A diagram of the c-Met signaling pathway and the inhibitory action of a potential drug.

G Comparative Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis ProteinPrep Protein Preparation (e.g., c-Met from PDB) Docking Molecular Docking (e.g., AutoDock Vina, Glide) ProteinPrep->Docking LigandPrep1 Ligand Preparation (this compound derivatives) LigandPrep1->Docking LigandPrep2 Ligand Preparation (Alternative Inhibitors) LigandPrep2->Docking Results Binding Pose & Affinity Calculation Docking->Results Comparison Comparative Analysis of Docking Scores & Interactions Results->Comparison

Caption: A workflow diagram for a comparative molecular docking study.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Methylpyridin-2(1H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Methylpyridin-2(1H)-one (also known as 2-Hydroxy-5-methylpyridine), ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Protective gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[1][2][3]
Eye Protection Safety glasses with side-shields or gogglesTo protect against dust particles and splashes.[1][3][4]
Respiratory Protection Dust respiratorRecommended when handling the solid form to avoid inhalation of dust.[1]
Body Protection Protective clothing (lab coat)To prevent contamination of personal clothing.[1][3]

Always work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

Steps for Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Carefully sweep the solid material to collect it into a suitable, airtight container, taking care not to create dust.[1][3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: The collected material should be treated as hazardous waste and disposed of according to the procedures outlined below.[1]

Disposal Pathway for this compound

The primary principle for the disposal of this compound is to adhere to all local, state, and federal regulations. It is generally recommended to use a licensed professional waste disposal service.[5] Do not dispose of this chemical into drains or the environment.[1]

Below is a decision-making workflow to guide the disposal process:

start Start: Disposal of This compound is_contaminated Is the material contaminated with other hazardous substances? start->is_contaminated consult_sds Consult Safety Data Sheets (SDS) of all contaminants is_contaminated->consult_sds Yes segregate_waste Segregate and label waste according to institutional guidelines is_contaminated->segregate_waste No consult_sds->segregate_waste package_waste Package waste in a designated, properly labeled, and sealed container segregate_waste->package_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company package_waste->contact_ehs follow_instructions Follow specific instructions provided by EHS for collection and disposal contact_ehs->follow_instructions end_disposal End of Disposal Process follow_instructions->end_disposal

Disposal Decision Workflow for this compound

Incompatible Materials

To prevent hazardous reactions, do not store or mix this compound with the following:

  • Strong oxidizing agents[1][2]

  • Strong bases[3]

  • Acids[6]

  • Acid chlorides[2][6]

Contaminated packaging should be treated as the product itself and disposed of accordingly.[5]

By adhering to these procedural guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Logistical Information for Handling 5-Methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for the handling and disposal of 5-Methylpyridin-2(1H)-one, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.

Hazard Summary

This compound is classified as a hazardous substance.[1] Key hazards include:

  • Skin Irritation: Causes skin irritation (Category 2).[1][2][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2/2A), with some reports indicating a risk of serious eye damage.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][4]

  • Harmful if Swallowed: Acute oral toxicity (Category 4).[3][4][5]

Quantitative Hazard Classification

The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications for this compound.

Hazard ClassCategoryGHS CodeSignal Word
Acute Toxicity, Oral4H302Warning
Skin Corrosion/Irritation2H315Warning
Serious Eye Damage/Eye Irritation2A / 2H319Warning
Specific Target Organ Toxicity (Single Exposure)3H335Warning

Data sourced from multiple safety data sheets.[1][3][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent exposure.[6] The following equipment must be worn when handling this compound.

Protection TypeRequired EquipmentSpecifications and Guidelines
Eye and Face Chemical safety goggles and/or a face shield.Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn over safety glasses when there is a significant risk of splashing.[7]
Skin Protection Chemical-resistant gloves, a lab coat, and full-length pants with closed-toe shoes.Gloves: Disposable nitrile gloves provide good short-term protection.[7] Always inspect gloves before use and change them immediately upon contact with the chemical.[7] Lab Coat: A buttoned lab coat should be worn to cover as much skin as possible.[7] Clothing: Avoid synthetic fabrics like polyester (B1180765) or acrylic; cotton is recommended.[7]
Respiratory An appropriate respirator is required if engineering controls (like a fume hood) are insufficient or when dust/aerosols may be generated.[8][9]Use a NIOSH-approved respirator.[6] The use of a respirator may require a formal respiratory protection program, including fit testing and medical evaluations.[7]

Detailed Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely using this compound in a laboratory setting.

Preparation and Precautionary Measures
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Engineering Controls: Ensure work is performed in a well-ventilated area, preferably inside a certified chemical fume hood.[1][8][9] Make sure safety showers and eyewash stations are accessible and operational.[1]

  • Gather Materials: Assemble all necessary chemicals, equipment, and PPE.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

Handling the Chemical
  • Avoid Dust and Vapors: Handle the solid chemical carefully to avoid creating dust.[1][2] Do not breathe in dust or vapors.[1][3]

  • Portioning: If transferring the chemical, use non-sparking tools.[4][9]

  • Heating: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[8]

  • Spill Prevention: Keep the container tightly closed when not in use.[1][2][8]

In Case of Exposure or Spill
  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[1]

  • Skin Contact: Take off all contaminated clothing immediately.[4] Wash the affected skin area with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice.[1][2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][3] If the person feels unwell, call a poison center or doctor.[1][3]

  • Small Spills: For small spills, sweep up the material and place it into a suitable, labeled container for disposal, avoiding dust formation.[1][2]

Storage and Disposal
  • Storage: Store the container in a dry, cool, and well-ventilated place.[1][2][8] Keep the container tightly closed and store it locked up.[1][3][8] Store away from incompatible materials such as strong oxidizing agents.[1][2]

  • Waste Disposal: Dispose of the chemical and its container at an approved waste disposal plant.[1][3][8] Do not mix with other waste.[8] Handle uncleaned containers as you would the product itself.[8] All disposal must be in accordance with local, regional, and national regulations.[8]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial planning to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling & Experimentation cluster_response 3. Emergency Response cluster_disposal 4. Post-Experiment A Risk Assessment B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Required PPE B->C D Handle Chemical in Fume Hood C->D E Avoid Dust/Vapor Generation D->E G Spill or Exposure Occurs D->G F Keep Container Closed E->F E->G J Store in Cool, Dry, Ventilated Area F->J Experiment Complete H Follow First-Aid Procedures G->H Exposure I Clean Spill Appropriately G->I Spill H->C Re-evaluate Safety K Dispose of Waste via Approved Channels I->K Contain & Dispose J->K L Decontaminate Work Area K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylpyridin-2(1H)-one
Reactant of Route 2
5-Methylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.